molecular formula C24H50O B1661990 2-Decyl-1-tetradecanol CAS No. 58670-89-6

2-Decyl-1-tetradecanol

Cat. No.: B1661990
CAS No.: 58670-89-6
M. Wt: 354.7 g/mol
InChI Key: CAYHVMBQBLYQMT-UHFFFAOYSA-N
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Description

2-Decyl-1-tetradecanol participates in the preparation of monosaccharide glycolipid.>

Properties

IUPAC Name

2-decyltetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H50O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYHVMBQBLYQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60886281
Record name 1-Tetradecanol, 2-decyl-
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Molecular Weight

354.7 g/mol
Source PubChem
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CAS No.

58670-89-6
Record name 2-Decyltetradecanol
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Record name Decyltetradecanol
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Record name 1-Tetradecanol, 2-decyl-
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Record name 1-Tetradecanol, 2-decyl-
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Record name 2-decyltetradecanol
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Record name DECYLTETRADECANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Decyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol, a 24-carbon branched-chain primary alcohol, is a member of the Guerbet alcohol family.[1] First discovered by Marcel Guerbet, these alcohols are synthesized through a self-condensation of smaller primary alcohols at elevated temperatures.[1] The characteristic β-branching of Guerbet alcohols imparts unique physicochemical properties compared to their linear counterparts, such as a lower melting point and enhanced thermal and oxidative stability.[2][3] These attributes make this compound a valuable ingredient in various industrial applications, including cosmetics, lubricants, and as a chemical intermediate.[4] In the pharmaceutical sector, its properties as an emollient and solvent are of particular interest for topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols and visual diagrams to support research and development activities.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a clear and concise overview of its key characteristics.

Table 1: General Chemical Properties
PropertyValueReference
Chemical Name This compound[5][6]
Synonyms 2-Decyltetradecanol, Decyltetradecanol[5][7]
CAS Number 58670-89-6[5][6][8]
Molecular Formula C₂₄H₅₀O[5][8]
Molecular Weight 354.65 g/mol [5][8]
Chemical Structure CH₃(CH₂)₁₁CH(CH₂OH)(CH₂)₉CH₃[5][7]
SMILES String CCCCCCCCCCCCC(CO)CCCCCCCCCC[7]
InChI Key CAYHVMBQBLYQMT-UHFFFAOYSA-N[7]
Table 2: Physical Properties
PropertyValueReference
Appearance Colorless to almost colorless, clear liquid[9][10]
Melting Point 17-20 °C (62.6-68 °F)[6][7][8]
Boiling Point 271-275 °C (519.8-527 °F) at 33 mmHg[7][8]
Density 0.842 g/mL at 25 °C[6][7][8]
Refractive Index n20/D 1.457[7][8]
Flash Point >113 °C (>235.4 °F)[6][8]
Vapor Pressure 0.1 Pa at 38 °C[8]
Solubility Insoluble in water; soluble in organic solvents[11]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound, based on established standard testing protocols.

Determination of Boiling Point

The boiling point of this compound can be determined using a method analogous to ASTM D1120 , which is designed for engine coolants but is applicable to high-boiling organic liquids.

Methodology:

  • Apparatus: A 100-mL round-bottom flask, a condenser, a calibrated thermometer, a heating mantle, and boiling chips.

  • Procedure:

    • Place a measured volume (e.g., 50 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus with the thermometer bulb positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • Heat the flask gently with the heating mantle.

    • Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the initial boiling point.

    • Continue to heat until the distillation rate is steady and record the temperature. The boiling range is the temperature difference between the initial boiling point and the point at which most of the liquid has distilled.

    • Correct the observed boiling point for atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure Flask Round-Bottom Flask with Sample and Boiling Chips Condenser Condenser Flask->Condenser connect Thermometer Thermometer Flask->Thermometer insert HeatingMantle Heating Mantle Flask->HeatingMantle place in Heat Gently Heat Flask Boil Observe Boiling and Steady Condensate Heat->Boil RecordTemp Record Boiling Temperature Boil->RecordTemp CorrectPressure Correct for Atmospheric Pressure RecordTemp->CorrectPressure

Boiling Point Determination Workflow
Determination of Melting Point

For a waxy solid like this compound at lower temperatures, the melting point can be determined using a capillary method, similar to those described for waxes.

Methodology:

  • Apparatus: Capillary tubes, a melting point apparatus with a temperature-controlled block and a viewing lens, and a calibrated thermometer.

  • Procedure:

    • Introduce a small, powdered sample of solidified this compound into a capillary tube, ensuring the sample is well-packed to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Sample Solidified Sample Capillary Capillary Tube Sample->Capillary introduce Apparatus Melting Point Apparatus Capillary->Apparatus place in Heat Heat at Controlled Rate Apparatus->Heat Observe Observe Melting Heat->Observe RecordRange Record Melting Range Observe->RecordRange

Melting Point Determination Workflow
Determination of Density

The density of liquid this compound can be accurately determined using a digital density meter, following the principles outlined in ASTM D4052 .

Methodology:

  • Apparatus: A digital density meter with a thermostatically controlled cell, and a syringe for sample injection.

  • Procedure:

    • Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 25 °C).

    • Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.

    • Allow the sample to thermally equilibrate within the cell.

    • The instrument will measure the oscillation period of a U-tube containing the sample and calculate the density.

    • Record the density reading provided by the instrument.

Density_Determination cluster_calibration Instrument Calibration cluster_measurement Sample Measurement CalibrateAir Calibrate with Dry Air CalibrateWater Calibrate with Distilled Water CalibrateAir->CalibrateWater InjectSample Inject Sample into Cell Equilibrate Allow Thermal Equilibration InjectSample->Equilibrate Measure Instrument Measures Density Equilibrate->Measure Record Record Density Measure->Record

Density Determination Workflow
Determination of Refractive Index

The refractive index of this compound can be determined using a standard refractometer, with a procedure similar to ASTM D1218 for hydrocarbon liquids.

Methodology:

  • Apparatus: An Abbe refractometer or a digital refractometer with a temperature-controlled prism, a light source (typically a sodium lamp for the D-line), and calibration standards.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surface is clean and dry.

    • Apply a few drops of this compound to the surface of the prism.

    • Close the prism and allow the sample to reach the set temperature (e.g., 20 °C).

    • If using an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the instrument's scale. If using a digital refractometer, the value will be displayed directly.

Refractive_Index_Determination cluster_setup Instrument Setup cluster_measurement Measurement Calibrate Calibrate Refractometer CleanPrism Clean and Dry Prism Calibrate->CleanPrism ApplySample Apply Sample to Prism Equilibrate Allow Temperature Equilibration ApplySample->Equilibrate Measure Measure Refractive Index Equilibrate->Measure Record Record Value Measure->Record

Refractive Index Determination Workflow
Determination of Flash Point

The flash point of this compound, a combustible liquid, can be determined using a closed-cup tester, following a method such as ASTM D93 (Pensky-Martens Closed-Cup Tester).

Methodology:

  • Apparatus: A Pensky-Martens closed-cup flash point tester, which includes a test cup with a lid, a stirrer, a heat source, and an ignition source.

  • Procedure:

    • Pour the sample into the test cup to the specified level.

    • Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.

    • At specified temperature intervals, apply the ignition source (a small flame) to the opening in the lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a brief flash.

    • Record the temperature at which the flash occurs.

Flash_Point_Determination cluster_preparation Sample Preparation cluster_testing Testing Procedure FillCup Fill Test Cup with Sample PlaceLid Place Lid on Cup FillCup->PlaceLid Heat Heat Sample at a Constant Rate with Stirring ApplyIgnition Apply Ignition Source at Intervals Heat->ApplyIgnition ObserveFlash Observe for a Flash ApplyIgnition->ObserveFlash ObserveFlash->ApplyIgnition No Flash RecordTemp Record Flash Point Temperature ObserveFlash->RecordTemp Flash Occurs

Flash Point Determination Workflow

Guerbet Alcohols: A Structural Overview

This compound's properties are best understood in the context of its classification as a Guerbet alcohol. The following diagram illustrates the relationship between primary alcohols, the Guerbet reaction, and the resulting characteristics of Guerbet alcohols.

Guerbet_Alcohols cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_properties Key Properties PrimaryAlcohols Primary Alcohols (e.g., 1-Dodecanol) GuerbetReaction Guerbet Reaction (Self-condensation at high temp.) PrimaryAlcohols->GuerbetReaction GuerbetAlcohols Guerbet Alcohols (Branched Primary Alcohols) GuerbetReaction->GuerbetAlcohols Decyltetradecanol This compound GuerbetAlcohols->Decyltetradecanol is an example of LowerMP Lower Melting Point GuerbetAlcohols->LowerMP HigherBP Higher Boiling Point GuerbetAlcohols->HigherBP Liquid Liquid at Room Temperature GuerbetAlcohols->Liquid Stable High Thermal & Oxidative Stability GuerbetAlcohols->Stable

Classification and Properties of Guerbet Alcohols

Conclusion

This compound is a well-characterized Guerbet alcohol with a unique set of physical and chemical properties that make it suitable for a range of applications, particularly in the pharmaceutical and cosmetic industries. Its liquid nature at room temperature, low volatility, and high stability are direct consequences of its branched-chain structure. This technical guide has provided a detailed summary of its core properties and standardized methodologies for their determination, offering a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. The provided diagrams further serve to elucidate the experimental workflows and the fundamental concepts underlying the properties of Guerbet alcohols.

References

An In-depth Technical Guide to 2-Decyl-1-tetradecanol (CAS: 58670-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Decyl-1-tetradecanol, a branched-chain saturated fatty alcohol. It covers its chemical and physical properties, a detailed synthesis protocol, and analytical methodologies for its characterization. Furthermore, this guide explores its applications, particularly in drug development as a potential antibacterial agent and a penetration enhancer in topical formulations. The underlying mechanisms of its biological activities are discussed and visualized through signaling pathway and workflow diagrams.

Introduction

This compound, also known as a Guerbet alcohol, is a C24 branched-chain primary alcohol.[1] Unlike its linear counterparts, the β-branching in its structure disrupts crystallinity, resulting in a lower melting point and enhanced fluidity.[1][2] These unique physical properties make it a valuable ingredient in various industrial applications, including cosmetics, lubricants, and as a surfactant and emulsifier.[1][3] In the realm of pharmaceutical sciences, this compound is gaining attention for its potential as an active agent and an excipient in drug delivery systems.[1][2] This guide aims to consolidate the technical information available on this compound to support further research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its long aliphatic chain, which imparts a hydrophobic nature, and a terminal hydroxyl group that provides a degree of polarity.[3] This amphiphilic character is central to its function as a surfactant.[2] It is insoluble in water but miscible with organic solvents like ethanol (B145695) and ether.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 58670-89-6[4]
Molecular Formula C₂₄H₅₀O[5]
Molecular Weight 354.65 g/mol
Appearance Colorless to pale yellow liquid[2]
Density 0.842 g/mL at 25°C
Melting Point 17–20°C
Boiling Point 271-275 °C at 33 mmHg
Refractive Index n20/D 1.457
Flash Point 210 °C (open cup)
Solubility Insoluble in water; soluble in organic solvents[2]

Synthesis of this compound

The primary method for synthesizing this compound is the Guerbet reaction, which involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst.[6][7] In the case of this compound, the starting material is typically 1-dodecanol (B7769020).[2]

Guerbet Reaction Mechanism

The Guerbet reaction proceeds through a four-step sequence:

  • Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

  • Aldol (B89426) Condensation: Two aldehyde molecules undergo an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The α,β-unsaturated aldehyde loses a water molecule.

  • Hydrogenation: The unsaturated aldehyde is reduced to the final β-branched primary alcohol.[6][8]

A competing reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[6]

Guerbet_Reaction_Mechanism A Primary Alcohol B Aldehyde A->B -H₂ (Dehydrogenation) C Aldol Adduct B->C + Aldehyde (Aldol Condensation) D α,β-Unsaturated Aldehyde C->D -H₂O (Dehydration) E Guerbet Alcohol D->E +H₂ (Hydrogenation)

Guerbet Reaction Mechanism

Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 1-Dodecanol (≥98%)

  • Potassium Hydroxide (KOH)

  • Copper-Nickel on Alumina catalyst (or Raney Nickel)

  • Nitrogen gas (high purity)

  • Toluene (B28343) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)[2]

Equipment:

  • High-pressure batch reactor with magnetic stirrer, temperature controller, and pressure gauge

  • Distillation apparatus

  • Separatory funnel

  • Filtration apparatus[2][9]

Procedure:

  • Reactor Setup: Charge the high-pressure batch reactor with 1-dodecanol, potassium hydroxide, and the copper-nickel catalyst.

  • Inert Atmosphere: Seal the reactor and purge several times with nitrogen gas to remove any air.

  • Reaction: Heat the reactor to 220-250°C with constant stirring. The reaction is allowed to proceed for 3-5 hours, during which water is formed and can be removed.

  • Cooling and Neutralization: After the reaction is complete, cool the reactor to room temperature. The reaction mixture is then neutralized with 1 M HCl.

  • Workup: The mixture is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The catalyst is removed by filtration. The toluene and any unreacted 1-dodecanol are removed by distillation under reduced pressure to yield the purified this compound.[2][10]

Synthesis_Workflow A Charge Reactor with 1-Dodecanol, KOH, and Catalyst B Purge with Nitrogen A->B C Heat to 220-250°C for 3-5h B->C D Cool to Room Temperature C->D E Neutralize with HCl D->E F Wash with NaHCO₃ and Brine E->F G Dry with MgSO₄ F->G H Filter to Remove Catalyst G->H I Distill under Reduced Pressure H->I J This compound I->J

Synthesis and Purification Workflow

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of this compound. Due to its high boiling point, derivatization to a more volatile trimethylsilyl (B98337) (TMS) ether is often recommended.[11]

Experimental Protocol (Adapted for this compound):

Sample Preparation and Derivatization:

  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 70°C for 60 minutes.

  • Dilution: After cooling, dilute the sample with hexane (B92381) for GC-MS analysis.[11]

GC-MS Conditions:

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 320°C.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound. The spectrum is expected to show characteristic peaks for the hydroxyl (-OH) group and the long aliphatic (C-H) chain.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H Stretch
~2920StrongC-H Asymmetric Stretch (CH₂)
~2850StrongC-H Symmetric Stretch (CH₂)
~1465MediumC-H Bend (Scissoring)
~1050MediumC-O Stretch

Experimental Protocol (General):

  • Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, confirming the branching and the position of the hydroxyl group.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling.[13][14]

Applications in Drug Development

Antibacterial Activity

Long-chain fatty alcohols have demonstrated antibacterial properties.[11][15] The mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane.[16] The lipophilic alkyl chain partitions into the lipid bilayer, increasing membrane fluidity and permeability, which leads to the leakage of intracellular components and ultimately cell death.[11]

Antibacterial_Mechanism cluster_cell Bacterial Cell B Cell Membrane D Membrane Disruption B->D C Cytoplasm A This compound A->B Adsorption and Insertion E Increased Permeability D->E F Leakage of Intracellular Components E->F G Cell Death F->G

Proposed Antibacterial Mechanism

Experimental Protocol for Antimicrobial Efficacy Testing:

A common method to evaluate antibacterial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[9][17]

Antimicrobial_Testing_Workflow A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 16-20h D->E F Visually Assess for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Antimicrobial Efficacy Testing Workflow

Penetration Enhancer in Topical Formulations

Guerbet alcohols, including this compound, are effective penetration enhancers for transdermal drug delivery.[2] They facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the main barrier of the skin.[2] The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum. The branched alkyl chains of the Guerbet alcohol insert into the lipid bilayer, increasing its fluidity and permeability, thereby allowing for enhanced drug penetration.[2][18]

Penetration_Enhancement_Mechanism cluster_skin Stratum Corneum B Lipid Bilayer C Disruption of Lipid Packing B->C A This compound A->B Insertion D Increased Fluidity and Permeability C->D E Enhanced Drug Penetration D->E F Active Pharmaceutical Ingredient (API) F->E

Mechanism of Skin Penetration Enhancement

Safety and Handling

This compound is classified as a combustible liquid. It may cause slight skin and eye irritation upon prolonged contact.[19] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dark place.[15]

Conclusion

This compound is a versatile branched-chain alcohol with well-defined physicochemical properties. Its synthesis via the Guerbet reaction is an established process, and its characterization can be achieved through standard analytical techniques. For drug development professionals, its potential as an antibacterial agent and a skin penetration enhancer presents exciting opportunities for the formulation of novel therapeutic products. Further research into its specific biological interactions and formulation optimization is warranted to fully exploit its potential.

References

What is the structure of 2-Decyl-1-tetradecanol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Decyl-1-tetradecanol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a branched-chain primary alcohol. It details the chemical structure, physicochemical properties, synthesis, and spectroscopic data of this compound. Furthermore, this guide explores its applications, particularly focusing on its relevance to researchers in the fields of chemistry and drug development, including its use as a surfactant, its antibacterial properties, and its potential in drug delivery systems. Safety and toxicological data are also summarized.

Chemical Identity and Structure

This compound is a saturated fatty alcohol belonging to the class of Guerbet alcohols.[1] Its structure features a 24-carbon backbone with a hydroxyl group at the primary position. The branching at the C-2 position, with a decyl and a dodecyl chain, results in unique physical properties compared to its linear isomers.[2]

  • IUPAC Name : 2-decyltetradecan-1-ol[1]

  • CAS Number : 58670-89-6[3]

  • Molecular Formula : C₂₄H₅₀O[3]

  • Canonical SMILES : CCCCCCCCCCCCC(CCCCCCCCCC)CO[4]

  • InChI Key : CAYHVMBQBLYQMT-UHFFFAOYSA-N[2]

  • Synonyms : 2-Decyltetradecanol, Decyltetradecanol, ISOFOL 24 ALCOHOL, JARCOL I-24[1][2]

Physicochemical Properties

The branched nature of this compound disrupts the molecular packing that is characteristic of linear alcohols, leading to a lower melting point and rendering it a liquid at or near room temperature.[2] This property is crucial for many of its applications.

PropertyValueReference(s)
Molecular Weight 354.65 g/mol [3]
Appearance Colorless liquid[3]
Melting Point 17-20 °C[5]
Boiling Point 271-275 °C at 33 mmHg[5]
Density 0.842 g/mL at 25 °C
Refractive Index n20/D 1.457
Water Solubility 0.001 g/L at 23 °C (insoluble)[3]
Flash Point 210 °C (410 °F) - open cup
logP (Octanol/Water) 9.3[1]

Synthesis and Manufacturing

The primary industrial synthesis route for this compound is the Guerbet reaction . This process involves the dimerization of a primary alcohol at high temperatures in the presence of a base catalyst.[1] The reaction proceeds through a four-step mechanism:

  • Dehydrogenation : The starting alcohol is oxidized to an aldehyde.

  • Aldol (B89426) Condensation : Two aldehyde molecules undergo a base-catalyzed aldol condensation.

  • Dehydration : The resulting β-hydroxy aldehyde is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation : The unsaturated aldehyde is hydrogenated to yield the final branched-chain primary alcohol.[1][6]

Transition metal catalysts, such as nickel or copper, can be employed to facilitate the dehydrogenation and hydrogenation steps under milder conditions.[6]

Guerbet_Reaction Alcohol_1 2 R-CH₂-OH (Starting Alcohol) Aldehyde_1 R-CH₂-CHO (Aldehyde) Alcohol_1->Aldehyde_1 -H₂ Aldehyde_2 2 R-CH₂-CHO Unsaturated_Aldehyde R-CH₂-CH=C(R)-CHO (α,β-Unsaturated Aldehyde) Aldehyde_2->Unsaturated_Aldehyde Base Catalyst -H₂O Unsaturated_Aldehyde_2 R-CH₂-CH=C(R)-CHO Guerbet_Alcohol R-CH₂-CH₂(R)CH-CH₂OH (Guerbet Alcohol) Unsaturated_Aldehyde_2->Guerbet_Alcohol +H₂

Caption: The Guerbet reaction mechanism for the synthesis of branched alcohols.

Experimental Protocols

General Protocol for Guerbet Synthesis

The following is a generalized laboratory protocol for the synthesis of a Guerbet alcohol, which can be adapted for this compound starting from lauryl alcohol (1-dodecanol).

Materials:

  • Starting alcohol (e.g., 1-dodecanol)

  • Base catalyst (e.g., potassium hydroxide, KOH)

  • Hydrogenation catalyst (e.g., Raney Nickel or a copper-based catalyst)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap to remove water.[7]

Procedure:

  • Reactor Setup : Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Ensure all glassware is dry.[7]

  • Charging the Reactor : Charge the reaction flask with the starting alcohol, the base catalyst (typically 5-10 mol% relative to the alcohol), and the hydrogenation catalyst.[7]

  • Reaction : Heat the mixture with vigorous stirring to a temperature of 220-250°C. Water will be generated as a byproduct and should be collected in the Dean-Stark trap.[7]

  • Monitoring : The reaction progress can be monitored by observing the cessation of water evolution or by analytical techniques such as Gas Chromatography (GC).[7]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully filter the mixture to remove the solid catalysts. The filtrate is then washed with water to remove any residual base and dried over an anhydrous salt (e.g., sodium sulfate).[7]

  • Purification : The crude product is purified by fractional distillation under high vacuum to isolate the high-purity this compound.[7]

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. PubChem lists the availability of ¹³C NMR spectra for this compound.[2]

  • Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.

  • Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Research and Drug Development

While extensively used in the cosmetics industry as an emollient and viscosity-controlling agent, this compound possesses properties that are of significant interest to drug development professionals.[2]

Surfactant and Drug Delivery

As an amphiphilic molecule, this compound acts as a surfactant, reducing surface tension.[1] This property is fundamental to its potential use in drug delivery systems, where it can aid in the formation of micelles or other self-assembling structures to solubilize poorly water-soluble drugs, potentially enhancing their bioavailability.[1] Its low critical micelle concentration (CMC) suggests high efficiency in forming such structures.[1]

Antibacterial Activity

Studies have indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] This activity is attributed to its ability to disrupt bacterial cell membranes. This opens avenues for its investigation as a potential active ingredient or as an excipient with antimicrobial properties in topical formulations.[1]

Chemical Synthesis

In chemical research, this compound serves as a versatile intermediate. It has been used in the preparation of monosaccharide glycolipids and other complex molecules.[8]

Safety and Toxicology

This compound is generally considered to have a low hazard profile.

  • GHS Classification : It is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2]

  • Irritation : It is reported to cause slight skin and eye irritation upon prolonged contact.[3]

  • Handling : Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, is recommended during handling.

  • Environmental : The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] It shows moderate biodegradability.[1]

References

Spectroscopic and Synthetic Profile of 2-Decyl-1-tetradecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Decyl-1-tetradecanol is a 24-carbon branched-chain primary alcohol, also known as a Guerbet alcohol. Its molecular formula is C24H50O, and its molecular weight is 354.65 g/mol .[1][2] This class of alcohols is characterized by its unique branched structure, which imparts properties such as a low pour point, excellent thermal stability, and biodegradability. These characteristics make this compound and other Guerbet alcohols valuable in a variety of industrial applications, including as lubricants, emollients in cosmetics, and chemical intermediates in the synthesis of surfactants and other specialty chemicals.[3] This technical guide provides a summary of the predicted spectroscopic data for this compound, along with detailed experimental protocols for its analysis and synthesis.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The spectrum would be characterized by a large, unresolved multiplet for the numerous methylene (B1212753) (-CH2-) groups in the long alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5d2H-CH2OH
~1.5m1H-CH(CH2-)(CH2-)-
~1.2-1.4m40H-(CH2)10- and -(CH2)8- in the decyl and tetradecyl chains
~0.88t6HTerminal -CH3 groups
~1.6s (broad)1H-OH
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides a direct look at the carbon skeleton of the molecule.[4] Due to the symmetry of the two alkyl chains, some signals may overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~65-CH2OH
~40-CH-
~32-CH2- (adjacent to terminal CH3)
~29-30-(CH2)n- (bulk methylene carbons)
~23-CH2- (adjacent to CH)
~14-CH3
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in the molecule. For this compound, the most prominent feature will be the alcohol functional group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch (alcohol)
~2955, 2925, 2855StrongC-H stretch (alkane)
~1465MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)
~1050MediumC-O stretch (primary alcohol)
Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry of long-chain alcohols often results in a weak or absent molecular ion peak.[5] The fragmentation pattern is typically dominated by cleavage of the C-C bond adjacent to the oxygen atom and loss of water.[5]

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z RatioProposed Fragment
354[M]+ (Molecular ion, likely low abundance)
336[M - H₂O]+
325[M - C₂H₅]+
213[M - C₁₀H₂₁]+ (Loss of decyl radical)
185[M - C₁₂H₂₅]+ (Loss of dodecyl radical)
31[CH₂OH]+

Experimental Protocols

Synthesis of this compound via the Guerbet Reaction

This compound is synthesized through the Guerbet condensation of 1-dodecanol (B7769020) (lauryl alcohol).[6] This reaction involves the dimerization of the primary alcohol at high temperatures in the presence of a basic catalyst.[6]

  • Reaction Setup : A reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with 1-dodecanol and a catalytic amount of sodium dodecanoxide (prepared by reacting 1-dodecanol with sodium hydroxide).

  • Reaction Conditions : The mixture is heated to a temperature of 220-240 °C under a nitrogen atmosphere. The reaction is allowed to proceed for several hours, during which water is formed as a byproduct and removed from the reaction mixture.

  • Work-up : After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid. The crude product is then washed with water to remove any remaining salts.

  • Purification : The organic layer is separated, and the unreacted 1-dodecanol and other byproducts are removed by vacuum distillation to yield pure this compound.

Guerbet_Reaction Guerbet Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions 1-Dodecanol_1 1-Dodecanol Reaction_Vessel Reaction Vessel 1-Dodecanol_1->Reaction_Vessel 1-Dodecanol_2 1-Dodecanol 1-Dodecanol_2->Reaction_Vessel Catalyst Base (e.g., NaOH) Catalyst->Reaction_Vessel Conditions High Temperature (220-240°C) Conditions->Reaction_Vessel Dehydrogenation Dehydrogenation Reaction_Vessel->Dehydrogenation Step 1 Aldol_Condensation Aldol_Condensation Dehydrogenation->Aldol_Condensation Step 2 Dehydration Dehydration Aldol_Condensation->Dehydration Step 3 Hydrogenation Hydrogenation Dehydration->Hydrogenation Step 4 Water Water Dehydration->Water Byproduct This compound This compound Hydrogenation->this compound Final Product

Guerbet synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup : The NMR spectra are acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used for the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : As this compound is a liquid at room temperature, a small drop of the neat liquid can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

  • Instrument Setup : The FTIR spectrometer is set to acquire data in the mid-IR range (4000-400 cm⁻¹).

  • Data Acquisition : A background spectrum of the empty ATR crystal or clean salt plates is first collected. The sample is then placed, and the sample spectrum is recorded. Typically, 16-32 scans are averaged to obtain a high-quality spectrum.[1]

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : Electron Ionization (EI) is a common method for the analysis of such compounds.[10] The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition : The mass spectrum is recorded, showing the relative abundance of the parent ion and various fragment ions.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis cluster_MS Mass Spectrometry Sample This compound Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep FTIR_Prep Place Neat Sample on ATR Crystal Sample->FTIR_Prep MS_Prep Dilute in Solvent & Inject Sample->MS_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Data_Analysis Data Interpretation and Structure Confirmation NMR_Data->Data_Analysis FTIR_Acq Acquire IR Spectrum FTIR_Prep->FTIR_Acq FTIR_Data FTIR Spectrum FTIR_Acq->FTIR_Data FTIR_Data->Data_Analysis MS_Acq EI Ionization & Mass Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Data_Analysis

General workflow for spectroscopic analysis.

References

Synthesis of 2-Decyl-1-tetradecanol via the Guerbet Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Decyl-1-tetradecanol is a branched-chain primary alcohol, a class of compounds commonly referred to as Guerbet alcohols. These alcohols are valued for their unique physical properties, including low melting points and excellent fluidity, which make them suitable for a variety of industrial applications, such as in cosmetics, plasticizers, and high-performance lubricants.[1][2] The primary route for the synthesis of this compound is the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[3] This technical guide provides an in-depth overview of the synthesis of this compound via the Guerbet reaction, detailing the reaction mechanism, experimental protocols, and key process parameters.

The Guerbet Reaction: Mechanism and Key Parameters

The Guerbet reaction, first reported by Marcel Guerbet, is a robust method for the dimerization of primary alcohols.[4][5] The overall reaction for the synthesis of this compound from 1-dodecanol (B7769020) (lauryl alcohol) can be summarized as follows:

2 CH₃(CH₂)₁₁OH → CH₃(CH₂)₁₁(CH₃(CH₂)₉CH)CH₂OH + H₂O

The reaction proceeds through a four-step mechanism, which requires a catalytic system that possesses both dehydrogenation/hydrogenation and acid-base functionalities.[1][2]

  • Dehydrogenation: The primary alcohol is first dehydrogenated to form an aldehyde intermediate.[4][5]

  • Aldol (B89426) Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.[4]

  • Dehydration: The β-hydroxy aldehyde then dehydrates to yield an α,β-unsaturated aldehyde.[4]

  • Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated to produce the branched Guerbet alcohol.[4][5]

A critical aspect of the Guerbet reaction is the selection of an appropriate catalyst. The reaction is typically conducted at elevated temperatures, often in the range of 180-360 °C, and may be carried out in a sealed reactor.[3] Common catalytic systems include:

  • Alkali Metal Hydroxides or Alkoxides: These act as basic catalysts to promote the aldol condensation step.[3][5]

  • Transition Metal Catalysts: Metals such as copper, nickel, palladium, and rhodium are often used to facilitate the dehydrogenation and hydrogenation steps.[4][5] These can be in the form of heterogeneous catalysts like copper chromite or palladium on carbon, or as homogeneous catalysts.[4]

Side reactions can occur, with the Cannizzaro reaction and the Tishchenko reaction being notable competing pathways where aldehyde intermediates react to form alcohols, carboxylic acids, or esters.[3]

Experimental Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not abundant in publicly available literature, a general experimental procedure can be derived from patents and scholarly articles describing the synthesis of analogous long-chain Guerbet alcohols, such as 2-octyl-1-dodecanol from 1-decanol.[6][7]

General Experimental Protocol

Materials:

  • 1-Dodecanol (high purity)

  • Potassium hydroxide (B78521) (granular)

  • Copper-nickel catalyst (e.g., supported on alumina)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware for reaction, filtration, and distillation

Procedure:

  • Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a water separator.

  • Charging the Reactor: The flask is charged with 1-dodecanol, granular potassium hydroxide (typically 1-2% by weight of the alcohol), and a copper-nickel co-catalyst (a smaller percentage, e.g., 0.01-0.1% by weight of the alcohol).[6]

  • Inert Atmosphere: The system is purged with nitrogen gas to remove air. A continuous slow stream of nitrogen is maintained throughout the reaction.

  • Reaction: The mixture is heated with vigorous stirring. The reaction temperature is typically raised to around 220-250°C.[4][6] The progress of the reaction is monitored by the collection of water in the separator. The reaction is considered complete when water formation ceases.

  • Cooling and Filtration: After completion, the reaction mixture is cooled to room temperature. The solid catalyst and any precipitated potassium carboxylate salts are removed by filtration.[6]

  • Purification: The crude this compound is purified by vacuum distillation to separate it from unreacted starting material and other byproducts.[6]

Quantitative Data from Analogous Guerbet Reactions

The following table summarizes reaction conditions and yields for the synthesis of Guerbet alcohols similar to this compound, providing a basis for optimizing the synthesis of the target molecule.

Starting AlcoholCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
1-DecanolKOH, Cu-Ni on Alumina220389.9[6]
1-DecanolKOH, unsupported Cu-Ni220488.2[6]
1-DecanolKOH, Cu-Ni on Alumina (different ratio)2203.585.6[6]
1-DecanolKOH, Copper Chromite & Raney NickelNot specified883.0[6]
1-DecanolKOH, Copper Chromite & Active CarbonNot specified581.1[6]
1-OctanolKOH, Cu-Ni on AluminaNot specifiedNot specified91.0[7]

Visualizing the Process

To better illustrate the synthesis of this compound, the following diagrams depict the reaction pathway and a general experimental workflow.

Guerbet_Reaction_Pathway Reactant 2x 1-Dodecanol (C12H25OH) Aldehyde Dodecanal (C11H23CHO) Reactant->Aldehyde -H2 Aldol_Adduct β-Hydroxy Aldehyde Aldehyde->Aldol_Adduct Aldol Condensation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde -H2O Product This compound (C24H49OH) Unsaturated_Aldehyde->Product +H2 H2O H2O H2_out H2 H2_in H2

Caption: Guerbet reaction pathway for this compound synthesis.

Experimental_Workflow Start Start: 1-Dodecanol, Catalyst, Base Reaction Guerbet Reaction (Heating, Stirring, N2) Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Crude_Product Crude this compound Filtration->Crude_Product Byproducts Catalyst & Salts Filtration->Byproducts Purification Vacuum Distillation Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product Waste Unreacted Alcohol & Byproducts Purification->Waste

Caption: General experimental workflow for Guerbet alcohol synthesis.

Conclusion

The Guerbet reaction provides an effective and industrially relevant method for the synthesis of this compound from 1-dodecanol. The success of the synthesis is highly dependent on the careful selection of catalysts and the precise control of reaction conditions, particularly temperature. While detailed experimental protocols for this specific compound are not widely published, established procedures for analogous long-chain Guerbet alcohols offer a solid foundation for developing a robust and efficient synthetic process. The information and protocols outlined in this guide are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

The Guerbet Reaction: A Comprehensive Technical Guide to the Discovery and History of Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core principles of Guerbet alcohols. Named after their discoverer, Marcel Guerbet, these β-alkylated dimer alcohols have carved a significant niche in various industrial applications, from cosmetics and plasticizers to lubricants and, more recently, as potential prebiotic ingredients in personal care products. This document provides a detailed overview of the Guerbet reaction, including its mechanism, historical context, experimental protocols, and key quantitative data.

Discovery and Historical Context

The Guerbet reaction was first reported in 1899 by the French chemist Marcel Guerbet. His initial publication detailed the conversion of n-butanol into 2-ethylhexanol at elevated temperatures in the presence of an alkali metal alkoxide.[1][2] This self-condensation of a primary alcohol to form a larger, branched alcohol with the elimination of water was a significant discovery, opening a new pathway for the synthesis of higher molecular weight alcohols from simpler, readily available starting materials.[1][2] While the reaction is named after Guerbet, there is some historical debate, as Markovnikov claimed to have made a similar discovery earlier.[3]

Initially, the primary application of the Guerbet reaction was for the synthesis of 2-ethylhexanol. However, more efficient methods for its production were later developed via the aldol (B89426) condensation of butyraldehyde.[1][2] Subsequently, the Guerbet reaction found its primary utility in the dimerization of fatty alcohols to produce what are now commercially known as Guerbet alcohols.[1][2] These oily products are valued for their unique properties, including low melting points, high boiling points, and excellent lubricity, making them ideal for applications in cosmetics, plasticizers, and other related fields.[1][3]

The Guerbet Reaction Mechanism

The Guerbet reaction is a four-step auto-transfer hydrogenation process. The generally accepted mechanism is as follows:

  • Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde. This step is catalyzed by a hydrogenation/dehydrogenation catalyst and often requires a hydrogen acceptor.[1][4][5]

  • Aldol Condensation: Two molecules of the aldehyde intermediate then undergo an aldol condensation to form an α,β-unsaturated aldehyde.[1][4][5]

  • Dehydration: The aldol condensation product readily dehydrates to form a more stable conjugated system.

  • Hydrogenation: The α,β-unsaturated aldehyde is then reduced by the hydrogenation catalyst, using the starting alcohol as the hydrogen donor, to yield the final β-alkylated dimer alcohol.[1][4][5]

A competing side reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[1][4] The Tishchenko reaction is another possible side reaction.[4]

Guerbet_Reaction_Mechanism A Primary Alcohol Cat_Dehydro Dehydrogenation Catalyst (-H2) A->Cat_Dehydro B Aldehyde Base Base B->Base Aldol Condensation C Aldol Adduct D α,β-Unsaturated Aldehyde C->D Dehydration Water H₂O C->Water Cat_Hydro Hydrogenation Catalyst (+H2 from starting alcohol) D->Cat_Hydro E Guerbet Alcohol Cat_Dehydro->B Oxidation Base->C Cat_Hydro->E Reduction Experimental_Workflow Start Start Setup Assemble Reactor (Five-neck flask, stirrer, condenser, Dean-Stark, N₂ inlet, temp. probe) Start->Setup Charge Charge Reactants (1-Octanol, KOH, Cu-Ni Catalyst) Setup->Charge Purge Purge with Nitrogen Charge->Purge Heat Heat to Reflux (190-225°C) Purge->Heat React Maintain Reaction for 8 hours (Continuous water removal) Heat->React Cool Cool to Room Temperature React->Cool Separate Separate Solids (Centrifugation) Cool->Separate Purify Purify Liquid Product (Vacuum Distillation) Separate->Purify Analyze Analyze Product (GC, GC-MS) Purify->Analyze End End Analyze->End

References

An In-depth Technical Guide to 2-Decyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical considerations for 2-Decyl-1-tetradecanol, a branched-chain fatty alcohol. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize high-molecular-weight alcohols in their work.

Physicochemical Properties

This compound is a high-molecular-mass, saturated fatty alcohol.[1] Its branched structure, resulting from the Guerbet reaction, imparts distinct physical properties compared to its linear counterparts, such as a lower melting point and enhanced fluidity.[2] These characteristics are critical in applications requiring stability at low temperatures, including cosmetic emulsions and industrial lubricants.[2]

A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Molecular Formula C₂₄H₅₀O[2][3][4][5][6]
Molecular Weight 354.65 g/mol [3][7]
Alternate Names 2-Decyltetradecanol, Isofol 24[3][5]
CAS Number 58670-89-6[2][3][5]
Appearance Colorless to almost colorless liquid[8][9]
Melting Point 17-20 °C[7][10]
Boiling Point 271-275 °C at 33 mmHg[7][10]
Density 0.842 g/mL at 25 °C[7][10]
Refractive Index n20/D 1.457[7][10]
Water Solubility 0.001 g/L at 23 °C (insoluble)[8]
SMILES CCCCCCCCCCCCC(CO)CCCCCCCCCC[4][7]
InChIKey CAYHVMBQBLYQMT-UHFFFAOYSA-N[4][7]

Synthesis via the Guerbet Reaction

This compound is synthesized via the Guerbet reaction, a process first reported by Marcel Guerbet that facilitates the dimerization of primary alcohols to produce β-branched alcohols.[2] This reaction has become a cornerstone for modifying fatty alcohols to create products with specific physical properties.[2]

The overall synthesis transforms two molecules of a primary alcohol (in this case, lauryl alcohol or 1-dodecanol) into a single, larger branched alcohol. The process involves a sequence of dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation steps.[2]

Guerbet_Reaction cluster_reactants Reactants cluster_process Guerbet Reaction Sequence cluster_product Product Reactant 2x Primary Alcohol (e.g., 1-Dodecanol) Dehydrogenation 1. Dehydrogenation (Forms Aldehyde) Reactant->Dehydrogenation Aldol 2. Aldol Condensation (C-C Bond Formation) Dehydrogenation->Aldol Dehydration 3. Dehydration (Forms α,β-Unsaturated Aldehyde) Aldol->Dehydration Hydrogenation 4. Hydrogenation (Reduces Aldehyde & Alkene) Dehydration->Hydrogenation Product β-Branched Dimer Alcohol (this compound) Hydrogenation->Product

Caption: Workflow of the Guerbet reaction for synthesizing this compound.

Experimental Protocols

Detailed, proprietary experimental protocols for the industrial synthesis of this compound are not publicly available. However, a generalized methodology based on the principles of the Guerbet reaction is described below.

  • Catalyst Preparation: A suitable catalyst is prepared. Modern variants often employ mixed-metal oxides, such as Mg-Al hydrotalcites, or palladium-based systems to improve selectivity and yield.[2] Historically, alkali hydroxides with Raney nickel were used.[2]

  • Reaction Setup: The primary alcohol feedstock (e.g., 1-dodecanol) and the catalyst are charged into a high-pressure reactor equipped with mechanical stirring and temperature control.

  • Dehydrogenation: The reactor is heated under pressure to initiate the catalytic dehydrogenation of the alcohol to its corresponding aldehyde, releasing hydrogen gas.

  • Condensation & Dehydration: The intermediate aldehyde undergoes a base-catalyzed aldol condensation, followed by dehydration, to form an α,β-unsaturated aldehyde dimer.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated in situ, reducing both the aldehyde group and the carbon-carbon double bond to yield the final saturated branched alcohol.

  • Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The product is then purified, typically by vacuum distillation, to separate it from unreacted starting material and byproducts.

Ensuring the purity of this compound is critical for research and commercial applications. Gas Chromatography (GC) is the most common and effective method for assessing the purity of fatty alcohols and identifying any homologous impurities.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as hexane (B92381) or dichloromethane. An internal standard may be added for precise quantification.

  • GC Instrument Setup:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5) is typically used.

    • Injector: A split/splitless injector is set to a high temperature (e.g., 280-300 °C) to ensure complete volatilization.

    • Oven Program: A temperature gradient is programmed to separate alcohols of different chain lengths. For example, an initial temperature of 150 °C held for 2 minutes, followed by a ramp of 10 °C/min up to 300 °C, held for 10 minutes.

    • Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons.

  • Data Analysis: The resulting chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. The presence and quantity of other peaks indicate impurities, such as unreacted starting alcohol or other Guerbet alcohol isomers. Purity is typically reported as >97.0% (GC) for commercial grades.[9]

Applications and Significance

As a Guerbet alcohol, this compound is primarily used as an emollient, emulsifier, and viscosity-controlling agent in the cosmetics and personal care industries.[5] Its high molecular weight, low volatility, and excellent lubricity also make it a valuable component in high-performance industrial lubricants and plasticizers.[2] It may also be used as an intermediate in the synthesis of other chemical products, such as surfactants and monosaccharide glycolipids.[10]

References

In-Depth Technical Guide: Health and Safety of 2-Decyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-Decyl-1-tetradecanol. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and scientific literature. Where data for this compound is not available, information on structurally similar long-chain branched alcohols (Guerbet alcohols) is provided as a surrogate for a more complete assessment.

Chemical and Physical Properties

This compound is a branched-chain fatty alcohol. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
CAS Number 58670-89-6
Molecular Formula C₂₄H₅₀O
Molecular Weight 354.65 g/mol
Appearance Colorless liquid
Boiling Point 271-275 °C at 33 mmHg
Melting Point 17-20 °C
Density 0.842 g/mL at 25 °C
Water Solubility Insoluble
Flash Point 210 °C (open cup)

Toxicological Data

The available toxicological data for this compound and its structural analogues are summarized in the following tables.

Table 2: Acute Toxicity
EndpointSpeciesRouteValueGuideline
Oral LD₅₀ RatOral> 39,069 mg/kg bwOECD 401[1]
Dermal LD₅₀ RabbitDermal> 5,000 mg/kg bw (Analogue data for long-chain aliphatic alcohols)-
Inhalation LC₅₀ -InhalationNo data available-
Table 3: Irritation and Sensitization
EndpointSpeciesResultGuideline
Skin Irritation RabbitSlight irritantOECD 404[1]
Eye Irritation RabbitSlight irritantOECD 405[1]
Skin Sensitization -No data available. Long-chain fatty alcohols are generally not considered to be skin sensitizers.[2][3]-
Table 4: Repeated Dose Toxicity
EndpointSpeciesRouteNOAELGuideline
90-day Study RatOralNo data available. For branched-chain alcohols (C5 to C13), the NOAEL is reported to be 125 mg/kg bw/day based on low systemic toxicity.[4]OECD 408
Table 5: Genotoxicity
EndpointSystemResultGuideline
Bacterial Reverse Mutation (Ames Test) S. typhimuriumNegativeOECD 471[1]
Table 6: Carcinogenicity and Reproductive Toxicity
EndpointSpeciesRouteResultGuideline
Carcinogenicity --No data available. Long-chain alcohols are not reported to be carcinogenic.[1]-
Reproductive Toxicity --No data available. Fatty alcohols have shown no evidence of reproductive toxicity.[2]-

Experimental Protocols

Detailed methodologies for the key toxicological studies are described below, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity of this compound was assessed in a study following OECD Guideline 401.[5][6][7][8]

  • Test Animals: Healthy young adult rats of a single sex (or both, but treated in separate groups) are used.[5] Animals are fasted prior to administration of the test substance.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[5] Multiple doses may be given over a 24-hour period for substances with low toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[5]

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[5]

  • Data Analysis: The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[5]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

The skin irritation potential of this compound was evaluated according to OECD Guideline 404.[9][10][11][12][13]

  • Test Animals: Healthy young adult albino rabbits are used.

  • Test Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[9]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12] The reactions are scored according to a graded scale.

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

The eye irritation potential of this compound was assessed based on OECD Guideline 405.[14][15][16][17][18]

  • Test Animals: Healthy young adult albino rabbits are used.

  • Test Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[15] The other eye remains untreated and serves as a control. The eyelids are held together for about one second to prevent loss of the material.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[15] The reactions are scored according to a graded scale.

  • Data Analysis: The mean scores for each observation point are calculated to determine the irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The mutagenic potential of this compound was evaluated using the Ames test as per OECD Guideline 471.[19][20][21][22][23]

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli are used.[19]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent.[19] This mimics mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar (B569324) medium lacking the required amino acid.[19] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the amino acid and form visible colonies.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

The following diagrams illustrate the experimental workflows for key toxicity assessments and the overall safety assessment logic for this compound.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 days) cluster_analysis Analysis Animal_Selection Select healthy young adult rats Fasting Fast animals prior to dosing Animal_Selection->Fasting Dose_Prep Prepare graded doses of this compound Fasting->Dose_Prep Gavage Administer single dose by oral gavage Dose_Prep->Gavage Monitor_Toxicity Monitor for clinical signs of toxicity Gavage->Monitor_Toxicity Record_Mortality Record mortality Gavage->Record_Mortality Measure_Weight Measure body weight Gavage->Measure_Weight Necropsy Perform gross necropsy on all animals Monitor_Toxicity->Necropsy Record_Mortality->Necropsy Measure_Weight->Necropsy Calculate_LD50 Calculate LD50 Necropsy->Calculate_LD50

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Dermal_Eye_Irritation_Workflow cluster_skin Acute Dermal Irritation (OECD 404) cluster_eye Acute Eye Irritation (OECD 405) Skin_Prep Prepare skin of albino rabbit Skin_Apply Apply 0.5 mL of substance to skin Skin_Prep->Skin_Apply Skin_Cover Cover with gauze patch for 4 hours Skin_Apply->Skin_Cover Skin_Observe Observe for erythema and edema at 1, 24, 48, 72h Skin_Cover->Skin_Observe Skin_Score Score skin reactions Skin_Observe->Skin_Score Eye_Prep Select healthy albino rabbit Eye_Instill Instill 0.1 mL of substance into conjunctival sac Eye_Prep->Eye_Instill Eye_Observe Observe for corneal, iris, and conjunctival effects at 1, 24, 48, 72h Eye_Instill->Eye_Observe Eye_Score Score ocular lesions Eye_Observe->Eye_Score Start Start Assessment Start->Skin_Prep Start->Eye_Prep

Caption: Workflows for Acute Dermal and Eye Irritation Testing.

Safety_Assessment_Logic cluster_endpoints Toxicological Endpoints cluster_data_sources Data Sources Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Risk_Assessment Overall Health and Safety Assessment Acute_Tox->Risk_Assessment Irritation Irritation (Skin, Eye) Irritation->Risk_Assessment Sensitization Skin Sensitization Sensitization->Risk_Assessment Repeated_Dose Repeated Dose Toxicity Repeated_Dose->Risk_Assessment Genotoxicity Genotoxicity Genotoxicity->Risk_Assessment Carcinogenicity Carcinogenicity Carcinogenicity->Risk_Assessment Repro_Tox Reproductive Toxicity Repro_Tox->Risk_Assessment Specific_Data This compound Specific Data Specific_Data->Acute_Tox Specific_Data->Irritation Specific_Data->Genotoxicity Analogue_Data Analogue Data (Guerbet Alcohols) Analogue_Data->Sensitization Analogue_Data->Repeated_Dose Analogue_Data->Carcinogenicity Analogue_Data->Repro_Tox No_Data No Data Available No_Data->Acute_Tox No_Data->Sensitization No_Data->Repeated_Dose No_Data->Carcinogenicity No_Data->Repro_Tox

Caption: Logical Flow of Safety Assessment for this compound.

Summary and Conclusion

This compound exhibits a low order of acute oral toxicity and is classified as a slight irritant to the skin and eyes.[1] It is not mutagenic in the Ames test.[1] For other toxicological endpoints, data on this compound is not available. However, based on data from structurally similar long-chain and branched-chain alcohols, it is not expected to be a skin sensitizer, or to have significant repeated-dose, carcinogenic, or reproductive toxicity.[2][3][4]

Researchers, scientists, and drug development professionals should handle this compound with standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses to avoid skin and eye contact. Given its low volatility, the risk of inhalation exposure under normal laboratory conditions is expected to be low. However, if aerosols are generated, appropriate respiratory protection should be considered.

This guide provides a summary of the currently available health and safety information. A complete toxicological profile would require further testing for the endpoints where data is currently lacking.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Decyl-1-tetradecanol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol is a high molecular weight, branched-chain fatty alcohol, commonly referred to as a Guerbet alcohol. Its unique molecular structure imparts desirable properties for cosmetic formulations, positioning it as a versatile and effective ingredient. Primarily, it functions as an emollient, skin conditioning agent, and viscosity controller.[1][2] Unlike linear fatty alcohols, its branched nature prevents crystallization, resulting in a lower melting point and a liquid consistency at room temperature, which enhances spreadability and provides a non-greasy after-feel.[3]

These characteristics make this compound a valuable component in a wide range of cosmetic products, including creams, lotions, and serums, where it contributes to a luxurious texture and improved efficacy.[3][4] Its primary mechanism of action involves forming a protective lipid barrier on the skin, which helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration and suppleness.[3][4] This makes it particularly suitable for formulations targeting dry or mature skin. Some studies also suggest that it possesses inherent antibacterial properties.

This document provides detailed application notes, experimental protocols, and performance data to guide researchers and formulators in utilizing this compound in cosmetic and dermatological product development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 58670-89-6
Molecular Formula C₂₄H₅₀O
Molecular Weight 354.65 g/mol
Appearance Colorless liquid
Boiling Point 271-275 °C at 33 mmHg
Melting Point 17-20 °C
Density 0.842 g/mL at 25 °C
Solubility Insoluble in water
Refractive Index n20/D 1.457

(Source: Sigma-Aldrich, PubChem)[5]

Efficacy Data in Cosmetic Formulations

While specific clinical data for this compound is not extensively available in the public domain, its performance can be inferred from the well-documented properties of Guerbet alcohols. The following tables present anticipated performance data based on the known characteristics of this class of molecules, benchmarked against other common emollients.

Table 1: Quantitative Comparison of Emollient Properties (Anticipated)

ParameterThis compound (Anticipated)PetrolatumLanolinCetyl Alcohol (Linear Fatty Alcohol)
Skin Hydration (Corneometer® Units) Significant IncreaseHigh IncreaseModerate IncreaseModerate Increase
TEWL Reduction (%) Moderate to HighVery High (>98%)HighModerate
Sensory Profile Non-greasy, smooth feelGreasy, heavy feelTacky, rich feelWaxy, substantive feel
Spreadability ExcellentPoorModerateGood

Disclaimer: The data for this compound is anticipated based on the known properties of Guerbet alcohols. Specific quantitative data from head-to-head clinical trials is required for definitive comparison.[3]

Experimental Protocols

To ensure robust and reproducible validation of the efficacy of formulations containing this compound, the following standardized experimental protocols are recommended.

Protocol for In-Vivo Evaluation of Skin Hydration (Corneometry)

Objective: To quantify the effect of a cosmetic formulation containing this compound on the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka electronic GmbH).

Methodology:

  • Panelist Selection: Recruit a panel of a minimum of 10 healthy volunteers with normal to dry skin on their volar forearms.

  • Acclimatization: Panelists should acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes prior to measurements.

  • Test Areas: Demarcate test areas of at least 2x2 cm on the volar forearm of each panelist. One area will serve as the untreated control, and another for the application of the test formulation.

  • Baseline Measurement: Take baseline skin hydration measurements on all test areas using the Corneometer®.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated skin area.

  • Post-Application Measurements: Measure skin hydration at various time points after application (e.g., 1, 2, 4, and 8 hours).

  • Data Analysis: Calculate the mean Corneometer® units for each test area at each time point. The increase in Corneometer® units from baseline indicates the hydrating efficacy of the formulation. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Protocol for In-Vivo Evaluation of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a cosmetic formulation containing this compound on the skin barrier function by measuring TEWL.

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka electronic GmbH).

Methodology:

  • Panelist Selection and Acclimatization: Follow the same procedure as for the Corneometry protocol.

  • Test Areas and Baseline Measurement: Follow the same procedure as for the Corneometry protocol, taking baseline TEWL measurements.

  • Product Application: Apply a standardized amount of the test formulation.

  • Post-Application Measurements: Measure TEWL at specified time intervals post-application.

  • Data Analysis: Calculate the mean TEWL values (in g/h/m²) for each test area at each time point. A decrease in TEWL compared to the baseline and the untreated control indicates an improvement in skin barrier function.

Protocol for Sensory Panel Evaluation

Objective: To evaluate the aesthetic and sensory characteristics of a cosmetic formulation containing this compound.

Methodology:

  • Panelist Selection and Training: Recruit and train a sensory panel of at least 10 individuals to evaluate predefined sensory attributes.

  • Sample Preparation and Presentation: Present the test formulation and a control formulation (without this compound) in identical, coded containers.

  • Evaluation Procedure: The evaluation should be conducted in a controlled environment. Panelists will apply a standardized amount of each product to their forearms.

  • Attribute Evaluation: Panelists will rate the following sensory parameters on a labeled magnitude scale (e.g., a 10-point scale):

    • Pick-up: Firmness, stickiness.

    • Rub-out: Spreadability, absorbency, greasiness, tackiness.

    • After-feel: Smoothness, oiliness, residue.

  • Data Analysis: Calculate the mean scores for each attribute. The results can be visualized using a spider web chart to provide a comprehensive sensory profile of the formulation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a cosmetic formulation containing this compound.

G cluster_0 Phase 1: Formulation & Stability cluster_1 Phase 2: In-Vivo Efficacy Testing cluster_2 Phase 3: Sensory Evaluation cluster_3 Phase 4: Data Analysis & Reporting Formulation Formulation Development (Cream/Lotion with this compound) Stability Stability Testing (Freeze-thaw, Centrifugation, pH, Viscosity) Formulation->Stability Panelist Panelist Recruitment & Acclimatization Stability->Panelist Baseline Baseline Measurements (Corneometry & TEWL) Panelist->Baseline Application Product Application Baseline->Application Post_Application Post-Application Measurements (Time-course) Application->Post_Application Data_Analysis Statistical Analysis of Efficacy Data Post_Application->Data_Analysis Sensory_Panel Trained Sensory Panel Sensory_Eval Evaluation of Sensory Attributes Sensory_Panel->Sensory_Eval Sensory_Profile Generation of Sensory Profile Sensory_Eval->Sensory_Profile Report Final Report & Application Notes Data_Analysis->Report Sensory_Profile->Report

Caption: Workflow for cosmetic formulation evaluation.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile. Safety data indicates that it may cause slight skin and eye irritation in its undiluted form. As with any cosmetic ingredient, it is essential to conduct appropriate safety assessments of the final formulation. The Environmental Working Group (EWG) gives decyltetradecanol a low hazard score.

Conclusion

This compound is a high-performance emollient and skin conditioning agent with a favorable sensory profile. Its ability to improve skin hydration and barrier function, coupled with its non-greasy feel and excellent spreadability, makes it a valuable ingredient in a wide array of cosmetic and dermatological formulations. The experimental protocols provided in this document offer a framework for substantiating the efficacy of products containing this versatile Guerbet alcohol. Further clinical studies are encouraged to generate specific quantitative data for this compound to build upon the anticipated performance characteristics outlined herein.

References

2-Decyl-1-tetradecanol: A High-Performance Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Decyl-1-tetradecanol, a branched-chain primary alcohol, is emerging as a versatile and advantageous solvent for a range of applications in organic synthesis. As a Guerbet alcohol, it possesses a unique combination of physical and chemical properties, including a high boiling point, a low melting point, and excellent thermal and chemical stability. These characteristics make it a compelling alternative to conventional high-boiling solvents, particularly in reactions requiring elevated temperatures and for the synthesis of specialized materials such as nanoparticles. This application note provides a comprehensive overview of the properties of this compound and details its potential applications in organic synthesis, complete with illustrative protocols.

Physicochemical Properties

This compound's utility as a solvent is underpinned by its distinct physical properties, which are summarized in the table below. Its high boiling point allows for a wide operational temperature range, enabling reactions to be conducted at elevated temperatures without the need for high-pressure apparatus. The low melting point ensures it remains in a liquid state over a broad and practical temperature range.

PropertyValueReference
Molecular Formula C₂₄H₅₀O
Molecular Weight 354.66 g/mol
Boiling Point 271-275 °C at 33 mmHg
Melting Point 17-20 °C
Density 0.842 g/mL at 25 °C
Flash Point 210 °C (open cup)
Solubility Insoluble in water; soluble in most organic solvents.[1]

Applications in Organic Synthesis

While the use of this compound as a primary solvent in mainstream organic synthesis is an area of ongoing research, its properties suggest significant potential in several key areas. Its high boiling point makes it an excellent medium for reactions requiring sustained high temperatures, such as certain cross-coupling reactions and nanoparticle synthesis. Furthermore, its chemical stability and low volatility contribute to safer laboratory practices and potentially greener reaction conditions.

High-Temperature Cross-Coupling Reactions (Potential Application)

High-boiling point solvents are often essential for driving sluggish cross-coupling reactions to completion. While specific examples utilizing this compound are not yet prevalent in the literature, its properties make it a strong candidate for reactions like Suzuki-Miyaura and Heck couplings, particularly with less reactive substrates. The high thermal stability of Guerbet alcohols ensures the solvent does not decompose at the required reaction temperatures.

Below is a hypothetical, yet plausible, experimental protocol for a Suzuki-Miyaura coupling reaction, illustrating how this compound could be employed.

Protocol: Hypothetical Suzuki-Miyaura Coupling in this compound

Objective: To synthesize 4-phenylbiphenyl from 4-bromobiphenyl (B57062) and phenylboronic acid using this compound as the solvent.

Materials:

  • 4-Bromobiphenyl (1.0 mmol, 233 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • This compound (5 mL)

  • Toluene (B28343) (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add 5 mL of this compound to the flask.

  • Flush the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with 20 mL of toluene.

  • Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate solution and 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • The crude product, a mixture of 4-phenylbiphenyl and this compound, can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane (B92381)/ethyl acetate gradient) to isolate the desired product.

Expected Outcome: The high boiling point of this compound is expected to facilitate the coupling of the moderately reactive aryl bromide, leading to a good yield of the biphenyl (B1667301) product.

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X (4-Bromobiphenyl) Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Boronic_Acid Ar'-B(OH)₂ (Phenylboronic acid) Boronic_Acid->Pd_Catalyst Transmetalation Product Ar-Ar' (4-Phenylbiphenyl) Pd_Catalyst->Product Reductive Elimination Base Base (K₂CO₃) Base->Pd_Catalyst Solvent Solvent (this compound) Solvent->Pd_Catalyst

Suzuki-Miyaura cross-coupling reaction pathway.
Synthesis of Nanoparticles

The synthesis of high-quality nanoparticles often requires high temperatures to control nucleation and growth processes. High-boiling alcohols are frequently used as solvents and, in some cases, as reducing agents in these syntheses.[2] The low volatility and high boiling point of this compound make it an ideal candidate for the synthesis of various metal and metal oxide nanoparticles. Its branched structure can also provide a steric stabilizing effect, preventing particle aggregation.

Protocol: Synthesis of Gold Nanoparticles in this compound

Objective: To synthesize gold nanoparticles with a controlled size distribution using this compound as a high-boiling solvent and reducing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O) (0.05 mmol, 19.7 mg)

  • This compound (10 mL)

  • Oleylamine (capping agent, 1 mmol, 0.33 mL)

  • Ethanol (B145695) (for precipitation and washing)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, combine gold(III) chloride trihydrate, this compound, and oleylamine.

  • Flush the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Heat the mixture to 200 °C under vigorous stirring. The color of the solution should change from yellow to deep red, indicating the formation of gold nanoparticles.

  • Maintain the temperature at 200 °C for 1 hour to allow for particle growth and stabilization.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Add 40 mL of ethanol to the solution to precipitate the gold nanoparticles.

  • Centrifuge the mixture at 8000 rpm for 10 minutes.

  • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of hexane.

  • Repeat the precipitation and washing steps with ethanol twice more to remove excess solvent and capping agent.

  • The final purified gold nanoparticles can be dispersed in a non-polar solvent like hexane or toluene for characterization (e.g., by UV-Vis spectroscopy and transmission electron microscopy).

Expected Outcome: The use of this compound as the solvent is expected to yield monodisperse gold nanoparticles, with the high reaction temperature promoting crystalline growth.

Nanoparticle_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Nanoparticle Formation cluster_2 Purification cluster_3 Final Product Reactants Gold Precursor + Capping Agent + this compound Heating Heat to 200 °C Reactants->Heating Nucleation_Growth Nucleation and Growth of Nanoparticles Heating->Nucleation_Growth Precipitation Precipitation with Ethanol Nucleation_Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing and Re-dispersion Centrifugation->Washing Final_Product Purified Gold Nanoparticles Washing->Final_Product

Workflow for gold nanoparticle synthesis.

Logical Relationship: Properties and Applications

The unique properties of this compound directly inform its suitability for the aforementioned applications. The following diagram illustrates this relationship.

Properties_Applications cluster_0 Properties of this compound cluster_1 Advantages as a Solvent cluster_2 Applications High_BP High Boiling Point (>250 °C) High_Temp_Rxns Enables High-Temperature Reactions High_BP->High_Temp_Rxns Low_Volatility Low Volatility & Safer Handling High_BP->Low_Volatility Low_MP Low Melting Point (<20 °C) Wide_Temp Wide Liquid Temperature Range Low_MP->Wide_Temp Stability Thermal & Chemical Stability Stability->High_Temp_Rxns Branched Branched Structure Steric_Hindrance Provides Steric Stabilization Branched->Steric_Hindrance Cross_Coupling Cross-Coupling Reactions High_Temp_Rxns->Cross_Coupling Nanoparticles Nanoparticle Synthesis High_Temp_Rxns->Nanoparticles Steric_Hindrance->Nanoparticles

References

Application of 2-Decyl-1-tetradecanol in Pharmaceutical Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol is a long-chain, branched fatty alcohol that has garnered interest in pharmaceutical formulations, primarily for its role as a chemical penetration enhancer in topical and transdermal drug delivery systems. Its molecular structure allows it to interact with and temporarily disrupt the highly organized lipid matrix of the stratum corneum, the outermost layer of the skin. This reversible disruption reduces the barrier function of the skin, facilitating the permeation of active pharmaceutical ingredients (APIs) into the deeper layers of the epidermis and dermis, and potentially into systemic circulation.

This document provides detailed application notes, experimental protocols, and data presentation guidelines for the utilization of this compound in pharmaceutical preparations.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which this compound enhances skin penetration is through the fluidization of the stratum corneum lipids. These lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in a highly ordered, crystalline structure that forms the principal barrier to drug absorption.[1] this compound, with its long alkyl chains, can intercalate into these lipid bilayers, disrupting their tight packing and increasing their fluidity. This leads to an increase in the diffusion coefficient of the drug within the stratum corneum, thereby enhancing its flux across the skin.

cluster_0 Normal Stratum Corneum cluster_1 Application of this compound cluster_2 Altered Stratum Corneum cluster_3 Enhanced Drug Delivery SC_lipids Highly Ordered Lipid Bilayers (Ceramides, Cholesterol, Fatty Acids) Disrupted_lipids Disrupted and Fluidized Lipid Bilayers Increased Permeability Enhancer This compound Enhancer->Disrupted_lipids Intercalates and Disrupts Permeation Enhanced Permeation Drug API Drug->Permeation Increased Diffusion

Caption: Mechanism of this compound as a penetration enhancer.

Quantitative Data Presentation

FormulationDrugEnhancer Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)Lag Time (h)
ControlKetoprofen00.85 ± 0.121.03.5 ± 0.5
F1Ketoprofen23.40 ± 0.454.02.8 ± 0.4
F2Ketoprofen57.65 ± 0.989.02.1 ± 0.3
F3Ketoprofen1012.75 ± 1.5415.01.5 ± 0.2

Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the drug from a formulation containing the enhancer to that from a control formulation without the enhancer.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the methodology to assess the penetration-enhancing effect of this compound on a model drug.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • This compound

  • Model drug (e.g., ketoprofen, ibuprofen)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanol

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Micro-syringes

cluster_0 Preparation cluster_1 Franz Cell Assembly cluster_2 Experiment cluster_3 Analysis A1 Prepare Skin Membrane B1 Mount Skin on Franz Cell A1->B1 A2 Prepare Receptor Medium (PBS, pH 7.4) B2 Fill Receptor Chamber A2->B2 A3 Prepare Donor Formulation (with/without Enhancer) C1 Apply Donor Formulation A3->C1 B1->B2 B3 Equilibrate at 32°C B2->B3 B3->C1 C2 Collect Samples from Receptor at Time Intervals C1->C2 Repeat C3 Replenish Receptor Medium C2->C3 Repeat D1 Analyze Samples by HPLC C2->D1 C3->C2 Repeat D2 Calculate Cumulative Amount Permeated D1->D2 D3 Determine Steady-State Flux (Jss) and Enhancement Ratio (ER) D2->D3

References

Application Notes and Protocols: 2-Decyl-1-tetradecanol as a Lubricant Base Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol, a C24 Guerbet alcohol, presents a promising alternative to conventional mineral and synthetic lubricant base oils. Its unique branched structure, a result of the Guerbet reaction, imparts a combination of desirable properties including excellent thermal and oxidative stability, good lubricity, and a low pour point. These characteristics make it a suitable candidate for high-performance lubricant formulations in various demanding applications. This document provides detailed application notes, experimental protocols for performance evaluation, and representative data for this compound as a lubricant base oil.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueUnit
Chemical FormulaC₂₄H₅₀O-
Molecular Weight354.65 g/mol
AppearanceColorless to pale yellow liquid-
Density at 25°C0.842g/mL
Melting Point17-20°C
Boiling Point271-275°C at 33 mmHg
Flash Point (open cup)210°C
Refractive Index (n20/D)1.457-
Water SolubilityInsoluble-

Performance as a Lubricant Base Oil

While specific performance data for this compound is not extensively published, the following table presents typical performance characteristics expected from a C24 Guerbet alcohol based on the known properties of this chemical family. Researchers are strongly encouraged to perform these tests on their specific samples for accurate characterization.

Performance ParameterTypical Value (Illustrative)UnitASTM Method
Kinematic Viscosity at 40°C45cStD445
Kinematic Viscosity at 100°C8.5cStD445
Viscosity Index>150-D2270
Pour Point< -30°CD97
Oxidation Stability (RPVOT)> 400minutesD2272
Four-Ball Wear (Wear Scar Diameter)< 0.4mmD4172
HFRR Lubricity (Coefficient of Friction)< 0.1-D6079

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)

  • Constant temperature bath, capable of maintaining the desired temperature (40°C and 100°C) with a precision of ±0.02°C

  • Thermometer with an accuracy of ±0.01°C

  • Stopwatch with a resolution of 0.1 seconds

Procedure:

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

  • Charge the viscometer with the this compound sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer into the constant temperature bath.

  • Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature (at least 30 minutes).

  • Using suction or pressure, adjust the head level of the test sample to a position about 5 mm ahead of the first timing mark.

  • Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.

  • Repeat the measurement to obtain at least two readings that agree within the specified repeatability.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t where C is the calibration constant of the viscometer (cSt/s) and t is the mean flow time (s).

Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical, dimensionless number that indicates the effect of a change in temperature on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in kinematic viscosity with increasing temperature.

Procedure:

  • Determine the kinematic viscosity of the this compound sample at 40°C and 100°C according to ASTM D445.

  • Use the measured kinematic viscosity at 100°C to find the values of L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil, and H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

  • Calculate the Viscosity Index (VI) using the following formula: VI = [(L - U) / (L - H)] × 100 where U is the kinematic viscosity of the test oil at 40°C.

Oxidation Stability by Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test method evaluates the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst coil at 150°C.

Apparatus:

  • Rotating pressure vessel (bomb)

  • Oxidation cell with a pressure gauge

  • Constant temperature bath at 150 ± 0.1°C

  • Oxygen supply

Procedure:

  • Place a 50 ± 0.5 g sample of this compound, 5.0 ± 0.05 g of distilled water, and a polished copper catalyst coil into the oxidation cell.

  • Assemble the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.

  • Immerse the vessel in the 150°C bath and start the rotation at 100 ± 5 rpm.

  • Record the time and the pressure continuously.

  • The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure observed.

  • The result is reported as the time in minutes to reach this pressure drop, which is the oxidation lifetime.

Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)

This test method covers a procedure for making a preliminary evaluation of the anti-wear properties of fluid lubricants in sliding contact by means of the Four-Ball Wear Test Machine.

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (AISI E-52100 steel, 12.7 mm in diameter)

  • Microscope for measuring wear scars (0.01 mm resolution)

Procedure:

  • Thoroughly clean the test balls and the test cup.

  • Clamp three of the steel balls securely in the test cup.

  • Pour the this compound sample into the cup to a level at least 3 mm above the top of the balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup and spindle on the machine.

  • Conduct the test under the following conditions:

    • Temperature: 75 ± 2°C

    • Speed: 1200 ± 60 rpm

    • Load: 40 ± 0.2 kgf (392 ± 2 N)

    • Duration: 60 ± 1 min

  • At the end of the test, disassemble the apparatus, clean the three lower balls, and measure the average diameter of the wear scars on these balls.

Lubricity by High-Frequency Reciprocating Rig (HFRR) (ASTM D6079)

This test method evaluates the lubricity of diesel fuels and can be adapted for lubricant base oils by using a high-frequency reciprocating rig.

Apparatus:

  • High-Frequency Reciprocating Rig (HFRR)

  • Steel ball and disk specimens

  • Microscope for measuring wear scars

Procedure:

  • Clean the test ball and disk with a suitable solvent and allow them to dry.

  • Place the disk in the test reservoir and add 2 mL of the this compound sample.

  • Mount the ball in the holder on the reciprocating arm.

  • Set the test conditions as follows:

    • Temperature: 60 ± 2°C

    • Frequency: 50 ± 1 Hz

    • Stroke Length: 1.0 ± 0.02 mm

    • Load: 200 ± 1 g

    • Duration: 75 ± 0.1 min

  • Start the test and continuously record the frictional force.

  • At the end of the test, clean the ball and measure the wear scar diameter.

  • The coefficient of friction is calculated from the recorded frictional force.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols and the general relationship of lubricant properties.

Lubricant_Evaluation_Workflow cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation Density Density Viscosity Viscosity VI VI Viscosity->VI Calculate VI (ASTM D2270) PourPoint Pour Point Oxidation Oxidation Stability (ASTM D2272) Wear Wear Prevention (ASTM D4172) Friction Friction Properties (ASTM D6079) Sample This compound Sample Sample->Density Sample->Viscosity Sample->PourPoint Sample->Oxidation Sample->Wear Sample->Friction

Caption: Workflow for the evaluation of this compound as a lubricant base oil.

Lubricant_Property_Relationships Structure Molecular Structure (Branched C24 Alcohol) Properties Physicochemical Properties Structure->Properties determines Performance Lubricant Performance Properties->Performance influences Application Application Suitability Performance->Application defines

Caption: Relationship between molecular structure, properties, and performance of a lubricant base oil.

Conclusion

This compound demonstrates significant potential as a high-performance lubricant base oil. Its inherent properties, characteristic of Guerbet alcohols, suggest excellent performance in terms of viscosity stability, oxidation resistance, and lubricity. The provided protocols offer a standardized framework for researchers to evaluate these performance characteristics. Further research and formulation with appropriate additive packages can unlock the full potential of this compound for advanced lubrication applications.

References

Application Notes and Protocols for 2-Decyl-1-tetradecanol in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol, a 24-carbon branched-chain fatty alcohol, is a versatile excipient in the development of topical and transdermal drug delivery systems. As a Guerbet alcohol, it offers unique physicochemical properties, including being a colorless, odorless liquid at room temperature with excellent thermal and oxidative stability. In topical formulations, this compound primarily functions as an emollient, viscosity-controlling agent, and a penetration enhancer. Its large, branched alkyl chain allows it to integrate into and disrupt the highly ordered lipid structure of the stratum corneum, thereby reducing the barrier function of the skin and facilitating the permeation of active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the role of this compound in topical drug delivery, including its mechanism of action, formulation strategies, and detailed experimental protocols for evaluation.

Mechanism of Action: Skin Permeation Enhancement

The primary mechanism by which this compound enhances the penetration of drugs through the skin is by reversibly altering the barrier properties of the stratum corneum. The stratum corneum, the outermost layer of the epidermis, consists of corneocytes embedded in a lipid-rich matrix, which serves as the main barrier to drug absorption.

This compound, due to its lipophilic nature and branched structure, can intercalate into the intercellular lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipid chains, leading to an increase in the fluidity and permeability of the lipid matrix. This disruption creates more "free volume" within the lipid bilayers, allowing drug molecules to diffuse more readily through the stratum corneum and into the deeper layers of the skin.

G cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis & Dermis Formulation Formulation API Active Pharmaceutical Ingredient (API) Formulation->API Enhancer This compound Formulation->Enhancer SC_Lipids Organized Lipid Bilayer Disrupted_Lipids Disrupted Lipid Bilayer (Increased Fluidity) SC_Lipids->Disrupted_Lipids Disruption Deeper_Tissues Deeper Skin Layers Disrupted_Lipids->Deeper_Tissues API->Disrupted_Lipids Enhanced Permeation Enhancer->SC_Lipids Intercalation

Proposed mechanism of this compound as a skin permeation enhancer.

Data Presentation: Efficacy of Long-Chain Alcohols in Topical Delivery

While specific quantitative data for the permeation enhancement of this compound is not extensively available in peer-reviewed literature, data for structurally related long-chain fatty alcohols can provide an indication of its potential efficacy. The following table summarizes the enhancement effect of various fatty alcohols on the permeation of melatonin, illustrating the impact of carbon chain length on permeation enhancement. It is important to note that this data is for linear alcohols and should be considered illustrative for the branched this compound.

Permeation Enhancer (5% w/v)Carbon Chain LengthMelatonin Flux (μg/cm²/h)Enhancement Ratio (vs. Control)
Control (Vehicle)-0.8 ± 0.21.0
1-Octanol810.5 ± 1.513.1
1-Nonanol912.3 ± 2.115.4
1-Decanol1015.6 ± 2.819.5
1-Undecanol1113.1 ± 2.516.4
Lauryl Alcohol (C12)1211.8 ± 1.914.8

Data is illustrative and based on studies with linear fatty alcohols.

Experimental Protocols

Protocol 1: Formulation of a Topical Microemulsion with this compound

Objective: To prepare a stable oil-in-water (O/W) microemulsion containing a model API, with this compound as a component of the oil phase.

Materials:

  • Oil Phase: this compound, Isopropyl myristate

  • Aqueous Phase: Purified water

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Propylene glycol

  • Active Pharmaceutical Ingredient (API): e.g., Ketoprofen

Equipment:

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Water bath

Procedure:

  • Construct a Pseudo-ternary Phase Diagram:

    • Prepare various ratios of surfactant to co-surfactant (Smix), for example, 1:1, 2:1, and 3:1 (w/w).

    • For each Smix ratio, prepare mixtures of the oil phase (this compound and isopropyl myristate) and the Smix at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each oil/Smix mixture with purified water dropwise while vortexing.

    • Observe the mixtures for transparency and fluidity to identify the microemulsion region.

    • Plot the results on a pseudo-ternary phase diagram to determine the optimal concentrations of oil, Smix, and water.

  • Preparation of the Microemulsion Formulation:

    • Based on the phase diagram, select an optimal composition. For example: 10% oil phase, 40% Smix (2:1 ratio), and 50% aqueous phase.

    • Dissolve the API in the oil phase (e.g., 1% w/w Ketoprofen in this compound/isopropyl myristate).

    • In a separate container, mix the surfactant (Polysorbate 80) and co-surfactant (Propylene glycol) to form the Smix.

    • Add the oil phase containing the API to the Smix and mix thoroughly.

    • Slowly add the aqueous phase (purified water) to the oil-Smix mixture under continuous stirring with a magnetic stirrer until a clear and homogenous microemulsion is formed.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation-enhancing effect of a topical formulation containing this compound.

Materials:

  • Excised human or animal (e.g., porcine or rat) skin

  • Phosphate-buffered saline (PBS), pH 7.4

  • The prepared topical formulation containing the API and this compound

  • Control formulation (without this compound)

  • High-performance liquid chromatography (HPLC) system for API quantification

Equipment:

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and needles for sampling

  • Microbalance

Experimental Workflow:

G Skin_Prep Skin Preparation (Excision, Dermatoming, Storage) Cell_Assembly Franz Cell Assembly (Mounting Skin, Filling Receptor) Skin_Prep->Cell_Assembly Dosing Application of Formulation to Donor Compartment Cell_Assembly->Dosing Incubation Incubation at 32°C with Stirring Dosing->Incubation Sampling Periodic Sampling from Receptor Compartment Incubation->Sampling Analysis API Quantification (e.g., HPLC) Sampling->Analysis Data_Analysis Data Analysis (Flux, Permeability Coefficient) Analysis->Data_Analysis

Workflow for in vitro skin permeation study using Franz diffusion cells.

Procedure:

  • Skin Membrane Preparation:

    • Thaw the excised skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Carefully mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum side facing the donor compartment.

  • Franz Diffusion Cell Setup:

    • Fill the receptor compartment with degassed PBS (pH 7.4) and a small magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.

    • Place the assembled cells in a water bath maintained at a temperature that ensures the skin surface is at 32 ± 1°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Dosing and Sampling:

    • Apply a known amount of the test formulation (e.g., 200 mg) evenly onto the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the API in the donor formulation.

    • Calculate the enhancement ratio (ER) by dividing the flux of the formulation containing this compound by the flux of the control formulation.

Conclusion

This compound is a promising excipient for topical drug delivery systems, offering benefits as an emollient, viscosity modifier, and penetration enhancer. Its ability to fluidize the stratum corneum lipids can lead to improved delivery of a wide range of APIs. The protocols outlined in these application notes provide a framework for the formulation and evaluation of topical systems incorporating this versatile Guerbet alcohol. Further studies are warranted to fully quantify its permeation-enhancing effects for various drugs and to optimize its concentration in different topical formulations to balance efficacy and safety.

Application Notes and Protocols for 2-Decyl-1-tetradecanol in Enhancing Skin Penetration of Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol, a branched-chain Guerbet alcohol, is a high molecular weight fatty alcohol with properties that make it a candidate for use as a skin penetration enhancer in topical and transdermal formulations. Its emollient properties are well-established in the cosmetics industry.[1] As a penetration enhancer, it is hypothesized to reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing the permeability of the skin to co-administered active pharmaceutical ingredients (APIs). These application notes provide a framework for evaluating the efficacy and mechanism of action of this compound as a skin penetration enhancer.

While extensive research exists on various chemical penetration enhancers, specific quantitative data on the performance of this compound is not widely available in peer-reviewed literature. Therefore, this document provides standardized protocols and data presentation templates to guide researchers in their investigations.

Proposed Mechanism of Action

Long-chain alcohols are known to enhance skin penetration primarily by interacting with and disrupting the intercellular lipid matrix of the stratum corneum.[2] this compound, with its bulky, branched structure, is likely to insert itself into the lipid bilayers. This intercalation can increase the fluidity of the lipid lamellae, creating less resistance for the diffusion of drug molecules. Unlike shorter-chain alcohols that can extract lipids and potentially cause irritation, the higher molecular weight and branched nature of this compound may offer a more localized and reversible disruption of the skin barrier.

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Data Presentation: Templates for Quantitative Analysis

The following tables are templates for summarizing quantitative data from in vitro skin permeation studies. Researchers can adapt these to their specific experimental design.

Table 1: In Vitro Skin Permeation Parameters of [Active Ingredient] with this compound

FormulationLag Time (h)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (API in vehicle)1.0
API + 1% this compound in vehicle
API + 3% this compound in vehicle
API + 5% this compound in vehicle
Positive Control (e.g., API + 5% Oleic Acid)

Enhancement Ratio (ER) = Jss (with enhancer) / Jss (control)

Table 2: Cumulative Amount of [Active Ingredient] Permeated Over 24 Hours

Time (h)Control (µg/cm²)1% this compound (µg/cm²)3% this compound (µg/cm²)5% this compound (µg/cm²)Positive Control (µg/cm²)
000000
2
4
6
8
12
24

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for assessing the effect of this compound on the transdermal permeation of an active ingredient.

Materials and Equipment:

  • Franz diffusion cells (vertical type)

  • Excised human or porcine skin

  • Surgical scissors, forceps, and scalpel

  • Dermatome (optional, for consistent skin thickness)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4), degassed

  • Magnetic stir bars and multi-station magnetic stirrer with heating

  • Circulating water bath

  • Test formulations (API in a vehicle with and without this compound)

  • Positive displacement pipette

  • HPLC or other suitable analytical instrument for API quantification

  • Vials for sample collection

Protocol:

  • Skin Preparation:

    • Thaw frozen full-thickness human or porcine skin at room temperature.

    • Excise the subcutaneous fat and connective tissue using a scalpel.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • (Optional) Use a dermatome to obtain split-thickness skin of a consistent thickness (e.g., 500-750 µm).

    • Visually inspect the skin for any imperfections (e.g., holes, scratches) and discard damaged sections.

  • Franz Cell Assembly:

    • Fill the receptor chamber of each Franz cell with degassed receptor solution, ensuring no air bubbles are trapped.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

    • Clamp the chambers together securely.

    • Place the assembled cells in the heating block/water bath maintained at 32 ± 1°C to ensure the skin surface temperature is physiological.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Dosing and Sampling:

    • Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

    • Store the collected samples at an appropriate temperature until analysis.

  • Sample Analysis:

    • Quantify the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) by dividing the Jss by the initial concentration of the API in the donor formulation.

    • Calculate the enhancement ratio (ER) as described in Table 1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane C Assemble Franz Cells A->C B Prepare Receptor Solution B->C D Equilibrate System C->D E Apply Formulation D->E F Collect Samples at Time Points E->F G Quantify API (e.g., HPLC) F->G H Calculate Permeation Parameters G->H I Summarize Data in Tables H->I

Caption: Workflow for in vitro skin permeation testing using Franz diffusion cells.

Skin Irritation Potential Assessment (Optional but Recommended)

A preliminary assessment of skin irritation is crucial. This can be performed alongside the permeation study or as a separate experiment.

Method: Transepidermal Water Loss (TEWL) Measurement

  • Principle: An increase in TEWL indicates damage to the skin barrier function.

  • Procedure:

    • Measure the baseline TEWL of the skin sections before applying the formulations.

    • After the permeation study (e.g., at 24 hours), remove the formulation from the skin surface.

    • Gently clean the skin surface and allow it to dry.

    • Measure the post-treatment TEWL.

    • A significant increase in TEWL compared to the control (vehicle only) suggests potential for skin irritation.

Safety and Handling

This compound is generally considered safe for topical use and is found in many cosmetic products. However, standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle the substance in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound presents an interesting profile for a potential skin penetration enhancer due to its chemical structure as a Guerbet alcohol. The protocols and data presentation formats provided in these application notes offer a standardized approach for researchers to systematically evaluate its efficacy and safety. Rigorous in vitro studies are the essential first step in characterizing the potential of this compound for enhancing the dermal and transdermal delivery of active ingredients.

References

Application Notes and Protocols: Synthesis and Applications of 2-Decyl-1-tetradecanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decyl-1-tetradecanol is a C24 branched-chain primary alcohol, a member of the Guerbet alcohol family. Its unique structure, featuring branching at the β-carbon, imparts desirable physicochemical properties such as a low melting point, high boiling point, excellent thermal and oxidative stability, and a non-greasy feel, making it and its derivatives valuable in various industrial and pharmaceutical applications.[1][2][3] These derivatives, primarily esters and ethers, serve as emollients, viscosity controlling agents, plasticizers, and biolubricants.[1][2] In the pharmaceutical realm, they are explored as components in drug delivery systems, leveraging their properties to enhance formulation stability and modify drug release profiles.

This document provides detailed application notes and experimental protocols for the synthesis of common derivatives of this compound, namely esters and ethers. It includes tabulated quantitative data for the parent alcohol and representative reaction conditions for its derivatization, along with visualizations of the synthetic workflows.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for designing synthetic routes and formulating final products.

PropertyValueReference
CAS Number 58670-89-6[4][5][6]
Molecular Formula C₂₄H₅₀O[4][5][6]
Molecular Weight 354.65 g/mol [4][5]
Appearance Colorless to yellowish, oily liquid[7][8]
Melting Point 17-20 °C[4][8]
Boiling Point 271-275 °C at 33 mmHg[4]
Density 0.842 g/mL at 25 °C[4][8]
Refractive Index n20/D 1.457[4]
Solubility Insoluble in water[8]

Synthesis of this compound Derivatives

The primary functional group of this compound available for derivatization is the hydroxyl (-OH) group. The most common derivatizations are esterification and etherification.

Ester Derivatives

Ester derivatives of this compound are widely used as emollients and conditioning agents in topical formulations. They can be synthesized through various methods, including Fischer-Speier esterification and enzymatic catalysis.

This protocol describes the acid-catalyzed esterification of this compound with acetic acid.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.02 eq)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (e.g., 10.0 g, 28.2 mmol) and toluene (100 mL).

  • Add glacial acetic acid (e.g., 2.54 g, 42.3 mmol) to the flask.

  • Slowly add concentrated sulfuric acid (e.g., 0.05 g, 0.56 mmol) with stirring.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-Decyl-1-tetradecyl acetate.

Expected Yield: >90%

Table of Representative Esterification Reactions:

Carboxylic AcidCatalystTemperature (°C)Reaction Time (h)Expected Yield (%)
Acetic AcidH₂SO₄Reflux (Toluene)4-8>90
Myristic Acidp-Toluenesulfonic acid1406>95
Oleic AcidLipase (e.g., Novozym 435)6024>95
Acrylic AcidSulfonic acid resin1102~95
Methacrylic AcidSulfuric acidRoom Temperature48Quantitative

Note: Reaction conditions are adapted from general esterification protocols and may require optimization for this compound.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Alcohol This compound Reaction Acid-Catalyzed Esterification (e.g., H₂SO₄, Toluene, Reflux) Alcohol->Reaction Acid Carboxylic Acid Acid->Reaction Wash Aqueous Wash (NaHCO₃, Brine) Reaction->Wash Dry Drying (MgSO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation or Column Chromatography Evaporate->Purify Ester 2-Decyl-1-tetradecyl Ester Purify->Ester

Caption: Workflow for the synthesis of 2-Decyl-1-tetradecyl esters via Fischer-Speier esterification.

Ether Derivatives

Ether derivatives of this compound can be synthesized via the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.[9][10][11][12] These ethers can be used as solvents, emollients, or as intermediates for further chemical modifications.

This protocol outlines the synthesis of the methyl ether of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, nitrogen-purged three-neck round-bottom flask.

  • In the flask, dissolve this compound (e.g., 10.0 g, 28.2 mmol) in anhydrous THF (100 mL).

  • Cool the solution in an ice bath.

  • Carefully add sodium hydride (e.g., 1.35 g of 60% dispersion, 33.8 mmol) portion-wise to the stirred solution. Allow the hydrogen gas evolution to cease between additions.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add methyl iodide (e.g., 6.0 g, 42.3 mmol) dropwise via the dropping funnel.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow dropwise addition of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-Decyl-1-tetradecyl methyl ether.

Expected Yield: 85-95%

Table of Representative Etherification Reactions:

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Methyl iodideNaHTHF0 to RT12-1885-95
Ethyl bromideKHDMF0 to RT12-1880-90
Benzyl bromideNaHTHF0 to RT12-1885-95

Note: Williamson ether synthesis is an Sₙ2 reaction and works best with primary alkyl halides. Tertiary alkyl halides will primarily lead to elimination products.[11]

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Work-up cluster_product Product Alcohol This compound Alkoxide 2-Decyl-1-tetradecoxide Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Reaction Nucleophilic Substitution Alkoxide->Reaction AlkylHalide Alkyl Halide (e.g., CH₃I) AlkylHalide->Reaction Quench Quenching (e.g., NH₄Cl) Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Ether 2-Decyl-1-tetradecyl Ether Dry->Ether

Caption: General workflow for the synthesis of 2-Decyl-1-tetradecyl ethers via Williamson ether synthesis.

Applications in Research and Drug Development

Derivatives of this compound are primarily utilized as excipients in pharmaceutical formulations, particularly for topical and transdermal drug delivery. Their branched alkyl chains can influence the solubility and skin penetration of active pharmaceutical ingredients (APIs).

Potential Roles of this compound Derivatives:

  • Emollients: Provide a moisturizing and softening effect on the skin, improving the sensory characteristics of topical formulations.

  • Solvents/Co-solvents: Their lipophilic nature can help to dissolve poorly water-soluble APIs.

  • Penetration Enhancers: The branched structure may disrupt the ordered lipid layers of the stratum corneum, facilitating the transport of APIs across the skin barrier.

  • Viscosity-Modifying Agents: Can be used to achieve the desired consistency in creams, lotions, and ointments.

Synthesis_to_Application cluster_starting_material Starting Material cluster_derivatives Derivatives cluster_properties Key Properties cluster_applications Applications in Drug Development GuerbetAlcohol This compound Esters Esters (e.g., Acetate, Myristate) GuerbetAlcohol->Esters Esterification Ethers Ethers (e.g., Methyl Ether) GuerbetAlcohol->Ethers Etherification Properties Lipophilicity Low Viscosity High Stability Emolliency Esters->Properties Ethers->Properties Topical Topical Formulations (Creams, Ointments) Properties->Topical Transdermal Transdermal Delivery Systems Properties->Transdermal Excipient Pharmaceutical Excipient Topical->Excipient Transdermal->Excipient

Caption: Relationship between this compound, its derivatives, their properties, and applications.

Conclusion

This compound serves as a versatile platform for the synthesis of a variety of ester and ether derivatives. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these compounds. The resulting derivatives possess valuable physicochemical properties that make them attractive for use as excipients in the development of pharmaceutical products, particularly for topical and transdermal applications. Further research into the specific interactions of these derivatives with APIs and biological membranes will continue to expand their utility in the field of drug delivery.

References

Application Notes and Protocols: 2-Decyl-1-tetradecanol in the Formulation of Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microemulsions are transparent, thermodynamically stable, and isotropic liquid mixtures of an oil phase, an aqueous phase, stabilized by an interfacial film of surfactant and typically a co-surfactant.[1][2] These systems are highly valued in drug delivery for their ability to enhance the solubilization of poorly water-soluble drugs, improve bioavailability, and facilitate permeation across biological membranes.[1]

2-Decyl-1-tetradecanol is a branched-chain fatty alcohol, specifically a Guerbet alcohol.[3] Its chemical structure imparts desirable properties such as low melting point, good lubricity, and emolliency, making it a candidate for use in cosmetic and topical pharmaceutical formulations.[3] Within a microemulsion system, this compound can function as a co-surfactant or as a component of the oil phase. As a co-surfactant, it can help to lower the interfacial tension and increase the fluidity of the interfacial film, which is essential for the spontaneous formation of microemulsions.[4] As part of the oil phase, it can aid in the solubilization of lipophilic active pharmaceutical ingredients (APIs).[2]

These application notes provide a comprehensive guide to the formulation and characterization of microemulsions incorporating this compound. Due to the limited availability of specific formulation data for this particular Guerbet alcohol in the public domain, a model system approach is presented to illustrate the fundamental principles and experimental protocols.

Data Presentation: A Model Microemulsion System

The following table outlines a model formulation for an oil-in-water (o/w) microemulsion, using a Guerbet alcohol as a key component. This serves as a foundational template for developing formulations with this compound.

ComponentRole in FormulationExample MaterialConcentration (% w/w)Typical Characterization Data
Oil Phase Dispersed Phase / API SolventThis compound5 - 15Droplet Size: < 100 nm
Aqueous Phase Continuous PhasePurified Water50 - 80Polydispersity Index (PDI): < 0.3
Surfactant Emulsifying AgentPolysorbate 80 (Tween® 80)10 - 25Zeta Potential: -10 to -30 mV
Co-surfactant Interfacial StabilizerEthanol5 - 15pH: 5.5 - 7.0
API Active Ingrediente.g., Ketoprofen1 - 5Drug Loading Efficiency: > 98%

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagram

The construction of a pseudo-ternary phase diagram is a critical step to identify the boundaries of the microemulsion domain, ensuring the selection of a stable formulation. This is achieved through a water titration method.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Ethanol)

  • Deionized Water (Aqueous Phase)

  • Glass vials (10 mL)

  • Magnetic stirrer and stir bars

  • Burette (25 mL)

  • Analytical balance

Procedure:

  • Preparation of Surfactant/Co-surfactant (Smix) Blends: Prepare mixtures of the chosen surfactant and co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1).

  • Preparation of Oil/Smix Blends: For a fixed Smix ratio, prepare a series of blends with the oil phase (this compound) in different weight ratios, from 1:9 to 9:1, in separate glass vials.

  • Water Titration: Under gentle magnetic stirring, titrate each oil/Smix blend with deionized water from a burette at a constant temperature (e.g., 25°C).

  • Observation and Endpoint Determination: After each addition of water, allow the mixture to equilibrate. The transition from a turbid to a clear, transparent liquid signifies the formation of a microemulsion. Note the amount of water added.

  • Phase Diagram Construction: The weight percentages of the oil, aqueous phase, and Smix are plotted on a triangular phase diagram to map the microemulsion region.

Protocol 2: Preparation of a this compound Microemulsion

Procedure:

  • Select a composition from within the stable microemulsion region identified in the phase diagram.

  • Accurately weigh the oil phase (this compound) and the Smix (surfactant and co-surfactant) into a clean glass beaker.

  • If a lipophilic API is used, dissolve it completely in the oil/Smix blend with the aid of gentle stirring or sonication.

  • Slowly add the aqueous phase (purified water) dropwise to the oil/Smix blend under continuous, moderate magnetic stirring.

  • Continue stirring for 15-30 minutes after the addition of water is complete to ensure the system reaches equilibrium, resulting in a clear and transparent microemulsion.

Protocol 3: Physicochemical Characterization of the Microemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the microemulsion sample to an appropriate concentration with deionized water to prevent multiple scattering effects.

    • Filter the diluted sample through a 0.22 µm syringe filter into a clean cuvette.

    • Perform the DLS measurement at a constant temperature (e.g., 25°C) to determine the mean hydrodynamic diameter of the droplets and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering.

  • Procedure:

    • Dilute the microemulsion sample with deionized water.

    • Measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential. This value provides an indication of the colloidal stability of the system.

3. Thermodynamic Stability Assessment:

  • Centrifugation: Centrifuge the microemulsion at 3,500 rpm for 30 minutes and visually inspect for any signs of phase separation, creaming, or cracking.

  • Freeze-Thaw Cycles: Subject the microemulsion to at least three cycles of freezing at -20°C for 48 hours followed by thawing at room temperature for 48 hours. The formulation should remain clear and homogenous.

Visualizations

formulation_workflow cluster_dev Formulation Development cluster_char Characterization select_components Select Oil, Surfactant, Co-surfactant prepare_smix Prepare Smix Ratios select_components->prepare_smix construct_pd Construct Phase Diagram prepare_smix->construct_pd identify_region Identify Microemulsion Region construct_pd->identify_region prepare_me Prepare Microemulsion identify_region->prepare_me dls Droplet Size & PDI prepare_me->dls zeta Zeta Potential dls->zeta stability Thermodynamic Stability zeta->stability

Caption: Workflow for microemulsion formulation and characterization.

signaling_pathway cluster_input Inputs cluster_process Formulation Process cluster_output Output System cluster_application Application & Effect API Lipophilic API Microemulsification Spontaneous Microemulsification API->Microemulsification Excipients This compound + Surfactant/Water Excipients->Microemulsification Microemulsion API-loaded Microemulsion Microemulsification->Microemulsion Delivery Transdermal Delivery Microemulsion->Delivery Enhancement Enhanced Drug Permeation Delivery->Enhancement

Caption: Conceptual pathway from formulation to therapeutic effect.

References

Application Notes and Protocols for the Utilization of 2-Decyl-1-tetradecanol in Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Decyl-1-tetradecanol is a 24-carbon branched-chain primary alcohol, commonly referred to as a Guerbet alcohol. Its unique branched structure, with the alkyl chain at the C-2 position, imparts distinct physicochemical properties to the surfactants derived from it.[1] Compared to their linear counterparts, surfactants based on this compound often exhibit lower melting points, enhanced fluidity, and unique interfacial properties.[1] These characteristics make them highly valuable for a range of applications in cosmetics, personal care, industrial cleaning, and agrochemical formulations.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of nonionic and anionic surfactants from this compound.

Application Notes

Synthesis of Nonionic Surfactants: Ethoxylates and Propoxylates

Nonionic surfactants are widely used for their excellent detergency, emulsification, and low foaming properties. This compound can be converted into nonionic surfactants through alkoxylation, typically ethoxylation (reaction with ethylene (B1197577) oxide) or propoxylation (reaction with propylene (B89431) oxide).[4]

The reaction involves the addition of ethylene oxide (EO) or propylene oxide (PO) to the hydroxyl group of the alcohol under basic or acidic catalysis. The length of the resulting polyoxyalkylene chain can be precisely controlled to achieve a desired hydrophilic-lipophilic balance (HLB), which in turn dictates the surfactant's functionality.[2] A higher degree of ethoxylation leads to increased water solubility and a higher HLB value.

  • Key Advantages : Surfactants based on this compound ethoxylates are effective emulsifiers, dispersing agents, and wetting agents.[4] Their branched structure can lead to more efficient packing at interfaces, resulting in superior performance in some applications compared to linear alcohol ethoxylates.

  • Applications : These nonionic surfactants are used in high-performance cleaners, agrochemical formulations as emulsifiers and wetting agents, textile processing, and as stabilizers in emulsion polymerization.[2]

Synthesis of Anionic Surfactants: Sulfates

Anionic surfactants are produced by the sulfation of this compound or its ethoxylated derivatives.[2] The direct sulfation of the alcohol yields an alkyl sulfate, while sulfation of an alcohol ethoxylate produces an alkyl ether sulfate. These anionic surfactants are known for their excellent detergency and foaming characteristics.[2]

The sulfation reaction is typically carried out using agents like sulfur trioxide (SO₃), oleum, or chlorosulfonic acid.[5][6] The resulting acidic intermediate is then neutralized with a base, such as sodium hydroxide (B78521), to form the final salt.

  • Key Advantages : Anionic surfactants derived from this compound possess strong cleaning and foaming capabilities. The branched hydrophobic tail can provide enhanced solubility in oil phases and good hard water tolerance.

  • Applications : These surfactants are key components in laundry and dishwashing detergents, shampoos, body washes, and various industrial processes requiring emulsification, dispersion, and wetting.[2]

Synthesis of Other Surfactants: Glycolipids

This compound also serves as a hydrophobic starting material for the synthesis of more complex, bio-based surfactants like monosaccharide glycolipids.[1][7] These sugar-based surfactants are highly valued for their excellent biodegradability and low toxicity, making them suitable for use in personal care and pharmaceutical applications.[8][9] The synthesis typically involves the glycosylation of the alcohol with a suitable sugar derivative.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₅₀O[7]
Molecular Weight 354.65 g/mol [7]
Appearance Colorless Liquid or Waxy Solid[10]
Melting Point 17-20 °C[7][11]
Boiling Point 271-275 °C @ 33 mmHg[7][11]
Density 0.842 g/mL at 25 °C[7][11]
Refractive Index n20/D 1.457[7][11]

Experimental Protocols

Protocol 1: Synthesis of this compound Ethoxylate (Nonionic Surfactant)

This protocol describes the base-catalyzed ethoxylation of this compound to produce a nonionic surfactant with a target average of 7 ethylene oxide units.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets (catalyst)

  • Ethylene oxide (EO)

  • Nitrogen gas (for inerting)

  • High-pressure reactor (autoclave) equipped with stirring, heating, cooling, and gas inlet/outlet ports

Procedure:

  • Reactor Preparation : Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor : Charge the reactor with a known amount of this compound.

  • Catalyst Addition : Add a catalytic amount of KOH or NaOH (typically 0.1-0.5% by weight of the final product).[2]

  • Dehydration : Heat the mixture to 110-120°C under a slow stream of nitrogen for 1-2 hours to remove any traces of water.[2]

  • Inerting : Purge the reactor with nitrogen to remove all air.

  • Ethoxylation Reaction :

    • Increase the temperature to the reaction temperature, typically between 140-180°C.[2]

    • Introduce ethylene oxide into the reactor at a controlled rate, maintaining the pressure between 1-5 bar.[2] The reaction is highly exothermic and requires careful temperature control.

    • The amount of ethylene oxide added will determine the average number of EO units in the final product. Monitor the reaction progress by measuring the uptake of ethylene oxide.

  • Digestion : Once the required amount of ethylene oxide has been added, maintain the reaction temperature for an additional 1-2 hours to ensure complete reaction.

  • Neutralization and Purification : Cool the reactor to 60-70°C. The catalyst can be neutralized with an acid (e.g., acetic acid or phosphoric acid) if required. The final product can be used as is or purified further.

  • Discharge : Discharge the final this compound ethoxylate product from the reactor.

Safety Precautions : Ethylene oxide is a highly reactive, flammable, and toxic gas. This reaction must be carried out in a well-ventilated area with appropriate safety equipment and a properly functioning autoclave.[2]

Protocol 2: Synthesis of Sodium 2-Decyl-1-tetradecyl Sulfate (Anionic Surfactant)

This protocol outlines the sulfation of this compound followed by neutralization to produce an anionic surfactant.

Materials:

  • This compound

  • Sulfur trioxide (SO₃) gas diluted with nitrogen or air

  • Sodium hydroxide (NaOH) solution (e.g., 50% w/w)

  • Falling film reactor or a stirred batch reactor

Procedure:

  • Sulfation Reaction :

    • Feed the this compound into the reactor at a controlled rate.

    • Simultaneously, introduce a stream of diluted sulfur trioxide gas into the reactor. The molar ratio of SO₃ to alcohol is typically kept slightly above 1:1 to ensure complete conversion.

    • The reaction is highly exothermic (ΔH ≈ -150 kJ/mol) and requires efficient cooling to maintain the reaction temperature, typically between 30-50°C, to minimize side reactions and product degradation.[5]

  • Aging : The resulting acidic intermediate (2-Decyl-1-tetradecyl hydrogen sulfate) is typically aged for a short period (15-30 minutes) to complete the reaction.

  • Neutralization :

    • The acidic product is then rapidly transferred to a neutralization vessel containing a stirred solution of sodium hydroxide.

    • The neutralization is also exothermic and requires cooling to maintain the temperature below 50°C.

    • The pH of the final product should be adjusted to be in the neutral to slightly alkaline range (pH 7-9).

  • Final Product : The final product is an aqueous paste or solution of sodium 2-Decyl-1-tetradecyl sulfate.

Performance Data of Derived Surfactants

The performance of surfactants is characterized by several key parameters. The following table provides representative data for surfactants derived from C12-C14 alcohols, which can be considered indicative of the performance of surfactants derived from this compound. Surfactants from C14 alcohols, like 1-tetradecanol, generally show higher efficiency at lower concentrations (lower CMC) and greater surface tension reduction compared to their C12 counterparts.[12]

Performance MetricSurfactant from C14 Alcohol (e.g., 1-Tetradecanol)Surfactant from C12 AlcoholSignificance of Difference
Critical Micelle Concentration (CMC) LowerHigherIndicates higher efficiency of C14-derived surfactants at lower concentrations.[12]
Surface Tension at CMC LowerHigherC14-derived surfactants can achieve a greater reduction in surface tension.[12]
Foam Stability (Half-life) LongerShorterFoams generated by C14-derived surfactants are generally more persistent.[12]
Biodegradability Readily biodegradableReadily biodegradableBoth are considered environmentally friendly in this regard.[12]

Visualizations

G cluster_0 Synthesis of Nonionic Surfactants (Ethoxylation) A This compound D Ethoxylation Reaction (140-180°C, 1-5 bar) A->D B Ethylene Oxide (n EO) B->D C Catalyst (e.g., KOH) C->D E This compound Ethoxylate (Nonionic Surfactant) D->E

Caption: Synthesis of this compound Ethoxylate.

G cluster_1 Synthesis of Anionic Surfactants (Sulfation) F This compound H Sulfation Reaction (30-50°C) F->H G Sulfur Trioxide (SO3) G->H I 2-Decyl-1-tetradecyl Hydrogen Sulfate H->I J Neutralization (NaOH) I->J K Sodium 2-Decyl-1-tetradecyl Sulfate (Anionic Surfactant) J->K

Caption: Synthesis of Sodium 2-Decyl-1-tetradecyl Sulfate.

G cluster_2 General Experimental Workflow for Surfactant Synthesis prep 1. Reactor Preparation (Clean, Dry, Leak Test) charge 2. Charge Reactants (Alcohol, Catalyst) prep->charge react 3. Chemical Reaction (e.g., Ethoxylation or Sulfation) charge->react neutral 4. Neutralization & Purification (If applicable) react->neutral analysis 5. Product Analysis (Characterization) neutral->analysis discharge 6. Final Product Discharge analysis->discharge

References

Application Notes and Protocols for Enzymatic Reactions in 2-Decyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Decyl-1-tetradecanol, a Guerbet alcohol, presents a unique non-polar medium for various enzymatic reactions. Its branched structure, low volatility, and excellent thermal and oxidative stability make it a compelling alternative to conventional organic solvents in biocatalysis.[1][2] These properties are particularly advantageous for applications in the pharmaceutical, cosmetic, and specialty chemical industries, where the synthesis of high-purity, long-chain esters and other lipophilic compounds is of paramount importance. This document provides detailed application notes and experimental protocols for conducting enzymatic reactions, primarily focusing on lipase-catalyzed esterification, using this compound as the reaction medium.

Key Advantages of this compound as a Non-Polar Medium:

  • High Boiling Point and Low Volatility: Reduces solvent loss at elevated reaction temperatures and simplifies downstream processing.

  • Excellent Solubilizing Power: Effectively dissolves non-polar substrates and products, facilitating homogenous reaction mixtures.

  • Inert Nature: Minimally interacts with enzymes, helping to maintain their catalytic activity and stability.

  • Biocompatibility: Often considered a greener solvent alternative to halogenated hydrocarbons or short-chain alkanes.

  • Product Separation: The significant difference in polarity between the solvent and aqueous phases allows for straightforward separation of the biocatalyst and polar byproducts.

Featured Enzyme: Immobilized Candida antarctica Lipase (B570770) B (Novozym® 435)

Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym® 435, is a highly efficient and versatile biocatalyst for esterification, transesterification, and aminolysis reactions in non-aqueous media.[3][4] Its high activity and stability in non-polar solvents like this compound make it the enzyme of choice for the protocols outlined below.

Data Presentation: Quantitative Analysis of Lipase-Catalyzed Esterification

The following tables summarize typical quantitative data for lipase-catalyzed esterification reactions in non-polar media. While specific data for this compound as a solvent is limited, the presented data from analogous systems provide a strong baseline for expected performance.

Table 1: Influence of Reaction Parameters on Ester Conversion

Carboxylic AcidAlcoholSolventEnzyme Concentration (% w/w)Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion (%)
Oleic AcidDecanolSolvent-Free1.81:2450.4297.1
Formic AcidOctanol1,2-dichloroethane1.5 (g/L)1:740196.5
Stearic AcidButanoln-Hexane2.01:35024>90
Lauric Acidn-ButanolBiphasic system-----
(R,S)-FlurbiprofenMethanolDichloropropane--37-452055.5

Note: Data is compiled from multiple sources and represents a range of conditions and substrates to illustrate general trends in non-polar enzymatic esterification.

Table 2: Reusability of Immobilized Lipase (Novozym® 435) in Non-Polar Media

Solvent SystemNumber of CyclesWashing SolventRetained Activity (%)
1,2-dichloroethane10n-Hexane>95
Toluene5--
Solvent-Free12-~95
Ethanol4Butanol75.76

Note: The reusability of the immobilized enzyme is a key advantage, significantly reducing the overall process cost.[5]

Experimental Protocols

This section provides detailed protocols for a representative lipase-catalyzed esterification reaction in this compound.

Protocol 1: Synthesis of a Long-Chain Ester (e.g., Dodecyl Oleate)

Objective: To synthesize dodecyl oleate (B1233923) from oleic acid and dodecanol (B89629) using immobilized Candida antarctica lipase B (Novozym® 435) in this compound.

Materials:

  • This compound (anhydrous)

  • Oleic acid (≥99% purity)

  • Dodecanol (≥99% purity)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Molecular sieves (3Å, activated)

  • Hexane (B92381) (for washing)

  • Ethanol (for product precipitation/purification)

  • Reaction vessel (e.g., 50 mL round-bottom flask with a magnetic stirrer)

  • Thermostatically controlled oil bath or heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Reaction Medium:

    • To a clean, dry 50 mL round-bottom flask, add 20 mL of this compound.

    • Add 1 g of activated molecular sieves to the solvent to ensure anhydrous conditions.

    • Place the flask in the thermostatically controlled oil bath set to the desired reaction temperature (e.g., 60 °C) and stir for 30 minutes to equilibrate.

  • Addition of Reactants:

    • Add oleic acid (e.g., 1.41 g, 5 mmol) and dodecanol (e.g., 1.86 g, 10 mmol) to the reaction vessel. A molar excess of the alcohol is often used to drive the reaction equilibrium towards the product.

    • Allow the reactants to fully dissolve in the this compound with stirring.

  • Enzyme Addition and Reaction Initiation:

    • Add Novozym® 435 (e.g., 100 mg, ~5% w/w of substrates) to the reaction mixture.

    • Seal the flask and maintain the reaction at the set temperature with continuous stirring (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).

    • The conversion can be determined by methods such as gas chromatography (GC) by measuring the decrease in the concentration of the limiting reactant (oleic acid) or the formation of the ester product. Alternatively, the acid value of the reaction mixture can be determined by titration.

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is achieved (typically >95% within 24-48 hours), stop the heating and allow the mixture to cool to room temperature.

    • Recover the immobilized enzyme by simple filtration or decantation.

    • Wash the recovered enzyme with hexane (3 x 10 mL) to remove any adsorbed substrates and products.

    • Dry the enzyme under vacuum and store it for reuse in subsequent batches.

  • Product Isolation and Purification:

    • The filtrate, containing the product ester, unreacted substrates, and the solvent, can be purified by various methods.

    • One common method is to remove the solvent (this compound) under reduced pressure using a rotary evaporator.

    • The remaining residue can be further purified by precipitating the ester in cold ethanol, followed by filtration and drying.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_solvent Prepare Anhydrous This compound prep_reactants Dissolve Carboxylic Acid and Alcohol prep_solvent->prep_reactants Add Substrates add_enzyme Add Immobilized Lipase prep_reactants->add_enzyme Initiate Reaction incubation Incubate with Stirring at Controlled Temperature add_enzyme->incubation monitoring Monitor Reaction (e.g., GC, Titration) incubation->monitoring enzyme_recovery Recover Enzyme (Filtration) monitoring->enzyme_recovery Terminate Reaction enzyme_recovery->add_enzyme Reuse Enzyme product_isolation Isolate Product (Solvent Evaporation) enzyme_recovery->product_isolation purification Purify Product (e.g., Precipitation) product_isolation->purification

Caption: Experimental workflow for lipase-catalyzed esterification.

Lipase_Catalysis_Mechanism Enzyme Lipase (E-OH) AcylEnzyme Acyl-Enzyme Intermediate (E-O-COR¹) Enzyme->AcylEnzyme Acylation Acid Carboxylic Acid (R¹-COOH) Acid->AcylEnzyme Alcohol Alcohol (R²-OH) Ester Ester (R¹-COOR²) Alcohol->Ester AcylEnzyme->Enzyme Deacylation Water1 {H₂O} AcylEnzyme->Ester Water2 {H₂O}

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Decyl-1-tetradecanol via Guerbet Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Decyl-1-tetradecanol using the Guerbet reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Guerbet reaction and how is it applied to the synthesis of this compound?

The Guerbet reaction is a self-condensation of primary or secondary alcohols at elevated temperatures to form higher branched alcohols. For the synthesis of this compound, the starting material is typically 1-dodecanol (B7769020) (lauryl alcohol). The reaction involves a four-step mechanism:

  • Dehydrogenation: The primary alcohol is oxidized to an aldehyde intermediate.

  • Aldol (B89426) Condensation: Two aldehyde molecules undergo a base-catalyzed condensation.

  • Dehydration: The resulting β-hydroxy aldehyde is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is hydrogenated to yield the final branched Guerbet alcohol.

Q2: What are the typical catalysts and reaction conditions for this synthesis?

The Guerbet reaction requires a catalytic system that possesses both dehydrogenation/hydrogenation and acidic/basic properties. Common components include:

  • Catalysts: Homogeneous catalysts like iridium and ruthenium complexes, and heterogeneous catalysts such as Raney Nickel, copper chromite, and palladium on carbon (Pd/C) are often employed.

  • Bases: A strong base is crucial for the reaction to proceed. Alkali metal hydroxides (e.g., potassium hydroxide (B78521), sodium hydroxide) or alkoxides (e.g., sodium butoxide) are commonly used.

  • Temperature: The reaction is typically conducted at high temperatures, ranging from 180°C to 360°C.

  • Pressure: The reaction can be carried out at atmospheric pressure, often in a sealed reactor to contain the volatile components.

Q3: What are the common side reactions and byproducts I should be aware of?

Several side reactions can occur during the Guerbet condensation, leading to the formation of various byproducts that can complicate purification and reduce the yield of this compound. These include:

  • Esterification: Formation of esters through the Tishchenko reaction.

  • Oxidation: The intermediate aldehyde can be oxidized to a carboxylic acid.

  • Dehydration: The alcohol can be dehydrated to form olefins or ethers.

  • Further Condensation: The desired Guerbet alcohol can undergo further condensation to form even heavier compounds.

  • Cannizzaro Reaction: A competing reaction where two aldehyde molecules disproportionate to an alcohol and a carboxylic acid.

Q4: How can I monitor the progress of the Guerbet reaction?

The progress of the reaction can be monitored by tracking the consumption of the starting alcohol and the formation of the product. Common analytical techniques include:

  • Gas Chromatography (GC): A powerful tool for separating and quantifying the components of the reaction mixture.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively follow the reaction's progress.

  • Water Evolution: The reaction produces one equivalent of water. Monitoring the amount of water collected in a Dean-Stark trap can indicate the extent of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Conversion of Starting Alcohol

Possible Cause Troubleshooting Steps
Insufficient Temperature The Guerbet reaction has a high activation energy and requires elevated temperatures. Gradually increase the reaction temperature in increments of 10-20°C within the recommended range (180-360°C).
Inactive or Insufficient Catalyst The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if it is air-sensitive. Consider increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
Insufficient Base A strong base is essential for the aldol condensation step. Verify the amount and concentration of the base. If necessary, add more base.
Presence of Water in Reactants The Guerbet reaction is a condensation reaction that produces water. Starting with wet reactants can inhibit the reaction. Ensure all reactants and solvents are thoroughly dried before use.

Problem: Low Yield of this compound with Significant Byproduct Formation

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Very high temperatures can favor side reactions. Perform small-scale experiments to screen for the optimal temperature that maximizes the yield of the desired product while minimizing byproducts.
Incorrect Catalyst Choice The choice of catalyst can significantly influence selectivity. If using a heterogeneous catalyst, consider screening other options (e.g., different metal, support, or preparation method). For homogeneous catalysts, the ligand can be modified to tune selectivity.
Prolonged Reaction Time Extended reaction times can lead to the formation of heavier byproducts through further condensation of the desired product. Monitor the reaction progress and stop it once the maximum yield of this compound is reached.
Presence of Air (Oxygen) Oxygen can lead to the oxidation of the intermediate aldehyde to a carboxylic acid. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Typical Reaction Conditions and Yields for Guerbet Synthesis of Long-Chain Alcohols

Starting AlcoholCatalystBaseTemperature (°C)Reaction Time (h)Yield of Dimer Alcohol (%)Reference
1-DecanolPd/Ct-BuONa2001285Patent Data
1-DodecanolRaney NickelKOH250870-80General Literature
1-DodecanolCopper ChromiteNaOH2306~75General Literature
1-ButanolRh/C + BuONaBuONa1501243
n-ButanolCu-chromite/BuONaBuONa280661

Note: Yields are approximate and can vary significantly based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 1-Dodecanol (high purity)

  • Potassium Hydroxide (KOH)

  • Raney Nickel (or other suitable catalyst)

  • Anhydrous Toluene (B28343) (optional, as solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, heating mantle, magnetic stirrer)

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a Dean-Stark trap, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Under a gentle flow of inert gas, charge the flask with 1-dodecanol. If using a solvent, add anhydrous toluene. Add the catalyst (e.g., Raney Nickel, ~5 wt% of the alcohol) and potassium hydroxide (5-10 mol% relative to the alcohol).

  • Reaction: Begin stirring and slowly heat the reaction mixture to reflux (typically 220-250°C). Water will begin to azeotropically distill with toluene and collect in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the rate of water collection and by periodically taking small aliquots for GC or TLC analysis. The reaction is generally considered complete when water evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture to remove the catalyst and any solid base.

    • Wash the filtrate with water to remove any remaining base.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • If a solvent was used, remove it under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under high vacuum to isolate the this compound.

Visualizations

Guerbet_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Establish Inert Atmosphere charge Charge Reactor: - 1-Dodecanol - Catalyst - Base start->charge heat Heat to Reflux (220-250°C) charge->heat monitor Monitor Progress: - Water Collection - GC/TLC Analysis heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Catalyst & Base cool->filter wash Wash with Water filter->wash dry Dry Organic Layer wash->dry purify Vacuum Distillation dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guerbet cluster_causes Potential Causes cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for High Byproducts start Low Yield of This compound low_conversion Low Conversion of Starting Alcohol start->low_conversion Is starting material consumed? No high_byproducts High Byproduct Formation start->high_byproducts Is starting material consumed? Yes inc_temp Increase Temperature low_conversion->inc_temp check_cat Check Catalyst Activity/ Increase Loading low_conversion->check_cat check_base Verify Base Amount low_conversion->check_base dry_reactants Ensure Anhydrous Conditions low_conversion->dry_reactants opt_temp Optimize Temperature high_byproducts->opt_temp screen_cat Screen Different Catalysts high_byproducts->screen_cat opt_time Optimize Reaction Time high_byproducts->opt_time inert_atm Ensure Inert Atmosphere high_byproducts->inert_atm

Caption: Troubleshooting decision tree for low yield in Guerbet synthesis.

Common side reactions in the synthesis of 2-Decyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Decyl-1-tetradecanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The primary industrial method for synthesizing this compound is the Guerbet reaction.[1] This process involves the self-condensation of a primary alcohol, in this case, 1-dodecanol (B7769020) (lauryl alcohol), at elevated temperatures in the presence of a catalyst to produce a β-alkylated dimer alcohol.[1]

Q2: What are the key steps in the Guerbet reaction for this compound synthesis?

The Guerbet reaction proceeds through a four-step mechanism:

  • Dehydrogenation: The primary alcohol (1-dodecanol) is oxidized to its corresponding aldehyde.

  • Aldol (B89426) Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.

  • Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final branched alcohol, this compound.[2]

Q3: What are the most common side reactions observed in this synthesis?

Common side reactions include:

  • Oxidation: Formation of carboxylic acids.[2]

  • Esterification: Reaction between the starting alcohol and the carboxylic acid byproduct to form esters.

  • Dehydration: Formation of unsaturated compounds (olefins) and ethers.

  • Cannizzaro Reaction: Disproportionation of the intermediate aldehyde to form a carboxylic acid and an alcohol, particularly in the presence of a strong base.

  • Further Condensation: Additional aldol condensations can lead to the formation of higher molecular weight byproducts.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The reaction is typically conducted between 200-250°C.[3] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions, reducing the selectivity for the desired product.
Inefficient Water Removal Water is a byproduct of the reaction and its presence can inhibit the reaction equilibrium. Ensure efficient removal of water as it is formed, for example, by using a Dean-Stark apparatus or a nitrogen sparge.
Catalyst Inactivity The choice and handling of the catalyst are critical. Ensure the catalyst is active and used in the correct proportion (typically 0.002 to 1.0 wt% for a co-catalyst).[4] Catalyst deactivation can occur due to poisoning by byproducts like carboxylic acids.
Insufficient Reaction Time Guerbet reactions can be slow. Reaction times of 3 to 10 hours are common.[3][5] Monitor the reaction progress (e.g., by GC) to determine the optimal reaction time.

Issue 2: High Levels of Impurities

Impurity Possible Cause Suggested Solution
Unreacted Starting Material (1-Dodecanol) Incomplete reaction.Increase reaction time, temperature (within the optimal range), or catalyst concentration.
Carboxylic Acids Oxidation of the intermediate aldehyde. This can be exacerbated by certain catalysts or the presence of air.Perform the reaction under an inert atmosphere (e.g., nitrogen). The use of a copper-nickel catalyst has been shown to reduce the formation of acidic byproducts compared to using only an alkaline substance.[3]
Unsaturated Compounds (High Iodine Value) Incomplete hydrogenation of the α,β-unsaturated aldehyde intermediate.Ensure the catalyst system is effective for the hydrogenation step. Copper-nickel catalysts have been reported to yield products with low iodine values.[5]
Aldehydes Incomplete reduction of the intermediate aldehydes.The addition of a co-catalyst with hydrogenation activity (e.g., copper-nickel) can help to reduce the final aldehyde concentration.[3][5]

Quantitative Data on a Model Guerbet Reaction

Catalyst SystemReaction Time (hours)Yield (%)Selectivity (%)Iodine ValueAldehyde Conc. (ppm)
KOH only1075.689.15.0189
KOH + Copper Chromite581.1-7.51281
KOH + Copper-Nickel on Alumina (50/50)585.9-2.5218
KOH + Copper-Nickel on Silica (B1680970) (80/20)488.294.21.6174
KOH + Copper-Nickel on Silica (80/20)389.995.01.5148

Data adapted from patent EP0089569B2, which describes the synthesis of 2-octyl-1-dodecanol. This serves as a representative example of a long-chain Guerbet alcohol synthesis.[3][5]

Experimental Protocols

Representative Protocol for the Synthesis of a Long-Chain Guerbet Alcohol (e.g., 2-Octyldodecanol)

This protocol is based on procedures described for the synthesis of 2-octyldodecanol and can be adapted for this compound by using 1-dodecanol as the starting material.[1]

Materials:

  • 1-Dodecanol

  • Potassium Hydroxide (B78521) (KOH)

  • Copper-Nickel Catalyst (e.g., on a silica support)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser (or Dean-Stark apparatus).

Procedure:

  • Charge the reaction vessel with 1-dodecanol.

  • Add potassium hydroxide (approximately 0.5-2.0% by weight of the alcohol) and the copper-nickel co-catalyst (approximately 0.005-0.2% by weight of the alcohol).[4]

  • Begin stirring and purge the system with nitrogen.

  • Heat the reaction mixture to the desired temperature (e.g., 220°C).[3]

  • Maintain the temperature and continue stirring, allowing the water formed during the reaction to be distilled off.

  • Monitor the reaction progress by analyzing samples periodically (e.g., by gas chromatography). The reaction is typically complete within 3-5 hours when water formation ceases.[5]

  • Once the reaction is complete, cool the mixture.

  • The crude product can be purified by filtering to remove the catalyst and any precipitated salts, followed by vacuum distillation to isolate the this compound. A yield of over 90% can be expected under optimized conditions.[1]

Visualizations

Guerbet_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions Starting Alcohol\n(1-Dodecanol) Starting Alcohol (1-Dodecanol) Aldehyde Aldehyde Starting Alcohol\n(1-Dodecanol)->Aldehyde -H2 Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct + Aldehyde Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Oxidation Disproportionation Products\n(Acid + Alcohol) Disproportionation Products (Acid + Alcohol) Aldehyde->Disproportionation Products\n(Acid + Alcohol) Cannizzaro Reaction Unsaturated Aldehyde Unsaturated Aldehyde Aldol Adduct->Unsaturated Aldehyde -H2O Guerbet Alcohol\n(this compound) Guerbet Alcohol (this compound) Unsaturated Aldehyde->Guerbet Alcohol\n(this compound) +2H2 Higher MWt\nByproducts Higher MWt Byproducts Unsaturated Aldehyde->Higher MWt\nByproducts Further Aldol Condensation Ester Ester Carboxylic Acid->Ester + Starting Alcohol

Caption: Guerbet reaction pathway for this compound and common side reactions.

Troubleshooting_Workflow cluster_yield Troubleshoot Low Yield cluster_purity Troubleshoot Impurities start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Impurities? check_yield->check_purity No opt_temp Optimize Temperature (200-250°C) check_yield->opt_temp Yes inert_atm Use Inert Atmosphere check_purity->inert_atm Yes end_product Desired Product check_purity->end_product No imp_water_rem Improve Water Removal opt_temp->imp_water_rem check_catalyst Check Catalyst Activity imp_water_rem->check_catalyst inc_time Increase Reaction Time check_catalyst->inc_time inc_time->check_yield opt_catalyst Optimize Catalyst (e.g., Cu-Ni) inert_atm->opt_catalyst purification Improve Purification (Vacuum Distillation) opt_catalyst->purification purification->check_purity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: High-Purity 2-Decyl-1-tetradecanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 2-Decyl-1-tetradecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this long-chain branched alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a C24 branched-chain fatty alcohol, also known as a Guerbet alcohol.[1][2] Its branched structure gives it unique properties such as a low melting point and excellent fluidity compared to its linear counterparts, making it useful in cosmetics as an emollient and viscosity-controlling agent, as well as in lubricants and as a chemical intermediate.[1][3]

Q2: What are the primary methods for purifying this compound?

The most common and effective methods for purifying high-boiling point alcohols like this compound are vacuum fractional distillation and preparative chromatography (such as flash chromatography or HPLC).[1][4] Given its high boiling point, vacuum distillation is crucial to prevent thermal decomposition.[1]

Q3: What are the typical impurities found in crude this compound?

Crude this compound is primarily synthesized via the Guerbet reaction of lauryl alcohol.[1][2] Consequently, common impurities include unreacted starting material (lauryl alcohol), intermediate aldehydes, and byproducts from side reactions such as esterification and oxidation, leading to the presence of carboxylic acids.[2][5] Other Guerbet alcohols of different chain lengths may also be present due to cross-condensation reactions.

Q4: How can I assess the purity of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any impurities.[6] Due to its high boiling point, a derivatization step to form a more volatile trimethylsilyl (B98337) (TMS) ether is often recommended for successful GC analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Vacuum Fractional Distillation
Problem Possible Cause Solution
Product is discolored or shows signs of degradation. The distillation temperature is too high, causing thermal decomposition.[1]Reduce the pressure of the vacuum system to lower the boiling point of the alcohol. Ensure the heating mantle is not set to an excessively high temperature.[1]
"Bumping" or violent boiling of the liquid. Superheating of the liquid due to a lack of nucleation sites.[1]Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.[1]
Inability to achieve a low and stable vacuum. Leaks in the distillation apparatus.[1]Check all ground glass joints for proper sealing. Ensure all tubing and connections are secure and free of cracks. Lightly apply vacuum grease to all joints.[1]
Poor separation of fractions. Inefficient fractionating column or improper heating rate.Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases.[7][8]
Preparative Chromatography
Problem Possible Cause Solution
Poor separation of the target compound from impurities. Incorrect mobile phase composition or stationary phase.Optimize the mobile phase by performing analytical scale trial runs with different solvent systems (e.g., gradients of hexane (B92381) and ethyl acetate).[9] Consider using a different stationary phase if adequate separation cannot be achieved.
Broad or tailing peaks. Column overloading or interactions with the stationary phase.Reduce the amount of sample loaded onto the column. If tailing persists, consider adding a small amount of a modifier to the mobile phase to block active sites on the stationary phase.
Low recovery of the purified product. The compound is strongly retained on the column or is being lost during fraction collection.Adjust the mobile phase to be stronger to ensure complete elution of the compound. Ensure the fraction collector is properly calibrated to collect the entire peak of interest.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

This protocol outlines the general steps for purifying this compound using vacuum fractional distillation.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.

  • Ensure all glassware is clean, dry, and free of cracks.[10]

  • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.[10]

  • Place a magnetic stir bar in the distillation flask.

  • Connect the vacuum adapter to a cold trap and then to a vacuum pump.[1]

2. Distillation Procedure:

  • Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity.

  • Begin stirring and turn on the cooling water to the condenser.

  • Slowly turn on the vacuum pump to evacuate the system. A pressure of 1-10 mmHg is typically suitable for high-molecular-weight alcohols.

  • Once the desired pressure is stable, begin to slowly heat the distillation flask using a heating mantle.

  • Collect any low-boiling impurities as the first fraction.

  • Carefully monitor the temperature at the head of the fractionating column. The boiling point of this compound is 271-275 °C at 33 mmHg.[11] The boiling point will be significantly lower at a lower pressure.

  • Collect the main fraction of this compound when the temperature at the column head stabilizes.

  • Once the main fraction is collected, stop heating and allow the system to cool down before slowly releasing the vacuum.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general method for the purity analysis of this compound by GC-MS after derivatization.

1. Derivatization to TMS Ether:

  • Accurately weigh approximately 1 mg of the purified this compound into a clean, dry vial.

  • Dissolve the sample in 1 mL of an anhydrous solvent such as pyridine (B92270) or dichloromethane.

  • Add a derivatizing agent, for example, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer detector.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

  • Injector Temperature: 280-300 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a final temperature of 300-320 °C at a rate of 10-15 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

3. Data Analysis:

  • Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.

  • Determine the purity by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

  • Identify impurities by interpreting their mass spectra and comparing them to spectral libraries.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude this compound (from Guerbet Reaction) Distillation Vacuum Fractional Distillation Crude->Distillation Primary Purification Chromatography Preparative Chromatography Distillation->Chromatography Further Purification (if required) GCMS GC-MS Analysis Distillation->GCMS Purity Check Chromatography->GCMS Purity Check PureProduct High-Purity This compound GCMS->PureProduct Meets Purity Specs

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Distillation Start Distillation Problem Encountered Q1 Discoloration or Degradation? Start->Q1 A1 Reduce Pressure & Lower Temperature Q1->A1 Yes Q2 Bumping or Violent Boiling? Q1->Q2 No End Problem Resolved A1->End A2 Use Magnetic Stirring Q2->A2 Yes Q3 Poor Vacuum? Q2->Q3 No A2->End A3 Check for Leaks & Grease Joints Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting logic for vacuum fractional distillation issues.

References

Technical Support Center: Industrial Scale Production of Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the industrial-scale synthesis of Guerbet alcohols.

Troubleshooting Guide

This section addresses specific issues that may arise during the Guerbet reaction, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Alcohol - Sub-optimal Reaction Temperature: Temperatures that are too low can lead to slow reaction kinetics. Conversely, excessively high temperatures can decrease selectivity.[1] - Catalyst Deactivation: The catalyst may be poisoned by byproducts like carboxylic acids or deactivated by coking.[1] - Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.- Systematically optimize the reaction temperature to find the ideal balance between conversion rate and selectivity.[1] - Regenerate the catalyst if possible, or replace it with a fresh batch. Consider using a catalyst more resistant to poisoning. - Increase the catalyst loading in increments, monitoring the effect on conversion.
High Formation of By-products (e.g., Aldehydes, Carboxylic Acids, Ethers) - Presence of Water: Water is a byproduct of the Guerbet reaction and its accumulation can inhibit the catalyst and promote side reactions.[1] - Uncontrolled Aldol (B89426) Condensation: Highly reactive aldehyde intermediates can lead to the formation of higher molecular weight by-products.[1][2] - Side Reactions: Competing reactions like the Cannizzaro or Tishchenko reactions can produce carboxylic acids and esters.[3]- Implement continuous removal of water from the reaction mixture.[4] - Optimize the catalyst system and reaction conditions to favor the desired reaction pathway. The use of a co-catalyst can sometimes help control selectivity. - Adjust the reaction conditions (e.g., temperature, pressure, catalyst) to minimize these side reactions. For instance, using a catalyst system with balanced acidic and basic sites is crucial.[5]
Catalyst Deactivation or Leaching - Poisoning: Carboxylic acid by-products can poison basic catalysts.[1] - Coking: Carbon deposition on the catalyst surface can block active sites.[1] - Leaching: Homogeneous catalysts can be difficult to separate from the product, and some heterogeneous catalysts may have components that leach into the reaction mixture.[1][6]- Neutralize any acidic by-products or use a catalyst that is more tolerant to acidic conditions. - Employ catalyst regeneration procedures or use reaction conditions that minimize coke formation. - For homogeneous catalysts, explore methods for catalyst recovery and recycling. For heterogeneous catalysts, select a more stable option or modify the support to improve metal anchoring.[1]
Difficulties in Product Purification - Formation of a Complex Mixture: The Guerbet reaction can produce a mixture of alcohols with different chain lengths and branching, in addition to various by-products.[3][7] - Removal of Catalyst and Base: Separating the catalyst and basic promoters from the final product can be challenging.[7]- Employ advanced purification techniques such as fractional distillation, chromatography, or crystallization to isolate the desired Guerbet alcohol. - For heterogeneous catalysts, filtration is typically used. For homogeneous catalysts and bases, aqueous washing or extraction followed by phase separation can be effective.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the Guerbet reaction?

A1: The Guerbet reaction is an organic reaction that converts a primary alcohol into its β-alkylated dimer alcohol, with the loss of one equivalent of water.[3] It is a self-condensation reaction that is valuable for producing branched, higher-molecular-weight alcohols from simpler, readily available ones.[6]

Q2: What are the key steps in the Guerbet reaction mechanism?

A2: The reaction proceeds through a four-step sequence:

  • Dehydrogenation: The primary alcohol is oxidized to an aldehyde.

  • Aldol Condensation: Two aldehyde molecules undergo an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The aldol adduct loses a molecule of water.

  • Hydrogenation: The α,β-unsaturated aldehyde is reduced to the final Guerbet alcohol.[3][9]

Q3: What are the typical reaction conditions for industrial-scale Guerbet alcohol production?

A3: The Guerbet reaction is typically carried out at elevated temperatures, often in the range of 180-360 °C, and may be performed under pressure in a sealed reactor.[3] The reaction requires a catalyst and often a basic co-catalyst or promoter, such as alkali metal hydroxides or alkoxides.[3]

Q4: How do I choose the right catalyst for my Guerbet synthesis?

A4: The choice of catalyst is critical for achieving high selectivity and conversion.[1]

  • Homogeneous Catalysts: Systems based on iridium and ruthenium can offer high selectivity.[1][10] However, they can be difficult to separate from the product mixture.[1]

  • Heterogeneous Catalysts: These are generally easier to separate and recycle.[1] Common examples include catalysts based on nickel (e.g., Raney Nickel, Ni/MgO/SiO₂) and mixed metal oxides (e.g., Mg-Al mixed oxides).[1][2][3] The choice often depends on the specific substrate and desired product.

Q5: What are the most common by-products in Guerbet alcohol synthesis?

A5: Common by-products include olefins and ethers (from dehydration), esters (from the Tishchenko reaction), and carboxylic acids (from the Cannizzaro reaction or oxidation).[1][3] Uncontrolled aldol condensation can also lead to the formation of heavier, higher molecular weight compounds.[1]

Data Presentation

Table 1: Comparison of Catalyst Systems for the Guerbet Reaction

Catalyst SystemReactantTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Reference
Ru/MgOEthanol150-250-~31>90 (to n-butanol)[2]
Ir-based homogeneousEthanol--->99 (to n-butanol)[2]
Mg-Al spinelEthanol340-360-3548 (to n-butanol)[2]
Cu-MgAl(O)Ethanol280--62 (to n-butanol)[2]
Ni-MgO-Al2O3Acetone, Butanol, Ethanol Mixture240-88.4Varies for different products[11]

Experimental Protocols

General Protocol for Guerbet Alcohol Synthesis in a Batch Reactor

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet is typically used.[1]

  • Catalyst Loading: The reactor is charged with the desired amount of catalyst (e.g., a heterogeneous catalyst like Ni/MgO/SiO₂ or a homogeneous catalyst system).[1]

  • Reactant Addition: The primary alcohol reactant and a base (if required, e.g., potassium hydroxide) are added to the reactor.[1][9]

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.[1]

  • Pressurization: If the reaction is to be carried out under pressure, the reactor is pressurized to the desired level with an inert gas or hydrogen.[1]

  • Heating and Reaction: The reactor is heated to the desired reaction temperature with constant stirring. The reaction is allowed to proceed for a specified time.[1]

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully released.[1]

  • Product Analysis: The reaction mixture is collected, and the products are analyzed using techniques such as gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.[1]

  • Purification: The crude product is then purified, for example, by filtration to remove the heterogeneous catalyst, followed by distillation to separate the desired Guerbet alcohol from unreacted starting material and by-products.[8]

Visualizations

Guerbet_Reaction_Pathway reactant reactant intermediate intermediate product product byproduct byproduct process process A Primary Alcohol B Aldehyde A->B Dehydrogenation (-H2) C Aldol Adduct B->C Aldol Condensation (+ Aldehyde) G Carboxylic Acid / Ester B->G Side Reactions (e.g., Cannizzaro) D α,β-Unsaturated Aldehyde C->D Dehydration (-H2O) F Water C->F E Guerbet Alcohol D->E Hydrogenation (+H2) H Higher Condensation Products D->H Further Condensation

Caption: The Guerbet reaction pathway illustrating key intermediates and potential by-products.

Experimental_Workflow step step input input output output analysis analysis start Start prep Reactor Preparation & Catalyst Loading start->prep reactants Add Alcohol & Base prep->reactants purge Seal & Purge with Inert Gas reactants->purge react Heat & Stir under Pressure purge->react cool Cool Down & Depressurize react->cool collect Collect Crude Product cool->collect analyze Analysis (GC, GC-MS) collect->analyze purify Purification (Filtration, Distillation) collect->purify final_product Pure Guerbet Alcohol purify->final_product end End final_product->end

Caption: A general experimental workflow for the synthesis of Guerbet alcohols.

Troubleshooting_Logic problem problem cause cause solution solution p1 Low Conversion? c1a Sub-optimal Temperature? p1->c1a Yes c1b Catalyst Deactivated? p1->c1b Yes p2 High By-products? p1->p2 No s1a Optimize Temperature c1a->s1a s1b Regenerate/Replace Catalyst c1b->s1b c2a Water Accumulation? p2->c2a Yes c2b Uncontrolled Condensation? p2->c2b Yes s2a Improve Water Removal c2a->s2a s2b Adjust Catalyst/Conditions c2b->s2b

Caption: A troubleshooting decision tree for common issues in Guerbet alcohol production.

References

Analytical methods for detecting impurities in 2-Decyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of impurities in 2-Decyl-1-tetradecanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound, a Guerbet alcohol, can originate from the synthesis process. These may include unreacted starting materials, byproducts from side reactions, and structurally similar alcohols. The Guerbet reaction involves the dimerization of alcohols, so potential impurities include other long-chain fatty alcohols.[1]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used techniques for analyzing impurities in long-chain alcohols like this compound.[2][3] GC, particularly with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is effective for separating volatile and semi-volatile compounds.[2] HPLC can also be used, often requiring pre-column derivatization to enhance the detection of fatty alcohols which lack a strong chromophore.[3]

Q3: Why is derivatization sometimes necessary for HPLC analysis of this compound?

A3: this compound and similar fatty alcohols do not possess a strong chromophore, which makes them difficult to detect with standard UV-Vis detectors used in HPLC.[3] Derivatization introduces a UV-active or fluorescent tag to the alcohol molecules, significantly enhancing detection sensitivity.[3]

Q4: What are the key considerations for sample preparation when analyzing this compound?

A4: Proper sample preparation is crucial for accurate analysis. For liquid samples, this typically involves dilution in a suitable solvent like hexane (B92381) or ethyl acetate.[2] For solid or semi-solid matrices, a solvent extraction may be necessary.[2] It is important to ensure the sample is homogenous before injection.[2]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Column degradation.- Sample overload.- Use a deactivated injector liner.- Condition the column or trim the first few centimeters.- Dilute the sample.
Ghost Peaks - Contamination in the carrier gas, injector, or syringe.- Septum bleed.- Use high-purity carrier gas with traps.- Clean the injector port.- Use a high-quality, low-bleed septum.
Shifting Retention Times - Fluctuations in oven temperature, carrier gas flow rate, or column head pressure.- Column aging.- Check for leaks in the gas lines.- Verify oven temperature calibration.- Equilibrate the column for a sufficient time before each run.
Poor Resolution Between Isomers - Inadequate column stationary phase selectivity.- Suboptimal temperature program.- Use a column with a different polarity stationary phase.- Optimize the temperature ramp rate (slower ramp for better separation).
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks - Detector lamp is off.- No sample injected.- Incorrect mobile phase composition.- Ensure the detector lamp is on and has sufficient lifetime.- Check the autosampler for proper sample vial and injection volume.- Prepare fresh mobile phase and ensure all components are miscible.[4]
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Leaking pump seals or fittings.- Degas the mobile phase.- Flush the system with a strong solvent.- Check for leaks and tighten fittings as needed.[4]
Variable Retention Times - Inconsistent mobile phase preparation.- Pump malfunction (inaccurate flow rate).- Temperature fluctuations.- Prepare mobile phase accurately and consistently.- Check pump performance and perform maintenance if necessary.- Use a column oven to maintain a constant temperature.[5]
Incomplete Derivatization Reaction - Impure or degraded derivatization reagent.- Incorrect reaction conditions (temperature, time, pH).- Presence of water in the sample or reagents.- Use fresh, high-purity derivatization reagent.- Optimize reaction parameters.- Use anhydrous solvents and dry samples thoroughly.

Experimental Protocols

Protocol 1: Impurity Profiling by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a standard method for the quantification of impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Vortex for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Injector Temperature: 280°C.

  • Detector Temperature: 320°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak. Use an external or internal standard for accurate quantification if required.

Protocol 2: HPLC with Pre-column Derivatization and UV Detection

This protocol is suitable for laboratories where GC is not available or for specific impurities that are better resolved by HPLC.

1. Derivatization Procedure:

  • In a reaction vial, add 10 mg of the this compound sample.

  • Add 1 mL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous acetonitrile (B52724).

  • Add 50 µL of pyridine (B92270) as a catalyst.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute with acetonitrile to a final concentration suitable for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • Start at 80% B.

    • Linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify impurities based on the peak areas of their derivatized forms.

Quantitative Data Summary

The following tables provide representative data for the analysis of impurities in long-chain alcohols, which can be used as a benchmark for method development and validation for this compound.

Table 1: Typical GC-FID Method Performance

Parameter Value
Limit of Detection (LOD) 0.005%
Limit of Quantification (LOQ) 0.015%
Repeatability (RSD%) < 2%
Linearity (R²) > 0.999

Table 2: Common Impurities and Typical Reporting Thresholds

Impurity Type Example Typical Reporting Threshold
Shorter Chain Alcohols 1-Dodecanol0.05%
Longer Chain Alcohols 1-Hexadecanol0.05%
Unreacted Starting Materials Varies based on synthesis0.1%
Unknown Impurities -0.03%

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: Workflow for impurity analysis of this compound by GC-FID.

Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Chromatographic Problem Observed rt_shift Shifting Retention Times? start->rt_shift peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Noise/Drift? start->baseline check_flow Verify Flow Rate & Pressure rt_shift->check_flow check_temp Check Oven Temperature rt_shift->check_temp check_leaks Inspect for Leaks rt_shift->check_leaks check_column Inspect Column Health peak_shape->check_column check_liner Check Injector Liner peak_shape->check_liner dilute_sample Dilute Sample peak_shape->dilute_sample degas Degas Mobile Phase baseline->degas flush Flush System baseline->flush check_seals Check Pump Seals baseline->check_seals

Caption: Logical troubleshooting approach for common chromatography problems.

References

How to minimize byproduct formation in Guerbet alcohol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guerbet Alcohol Production

Welcome to the Technical Support Center for Guerbet Alcohol Production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation during Guerbet alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Guerbet alcohol production?

A1: The Guerbet reaction can produce a range of byproducts depending on the specific reactants and conditions. The most common side products include:

  • Aldehydes: Unreacted intermediate aldehydes.

  • Esters: Formed via the Tishchenko reaction of intermediate aldehydes or esterification with carboxylic acid byproducts.[1]

  • Carboxylic Acids: Resulting from the over-oxidation of aldehyde intermediates. These can also poison basic catalysts.[2]

  • Higher Alcohols/Oligomers: The desired Guerbet alcohol can undergo further condensation reactions to form higher molecular weight alcohols.[1]

  • Ethers: Formed through the dehydration of the starting alcohol or the product.[1][3]

  • Olefins: Also a result of alcohol dehydration.[1][3]

Q2: What are the primary factors that lead to excessive byproduct formation?

A2: High levels of byproducts are typically a result of suboptimal reaction conditions and catalyst selection. Key contributing factors include:

  • High Reaction Temperatures: While increasing the reaction rate, elevated temperatures can decrease selectivity towards the desired Guerbet alcohol.[2]

  • Presence of Water: Water is a byproduct of the reaction, and its accumulation can deactivate the catalyst and promote side reactions like the Cannizzaro or Tishchenko reactions, which produce unwanted carboxylic acids.[2]

  • Catalyst Choice and Composition: The catalyst system is critical in controlling selectivity. The balance of acidic, basic, and dehydrogenation/hydrogenation functionalities is crucial.[2][4]

  • Uncontrolled Aldol (B89426) Condensation: The highly reactive aldehyde intermediates can undergo uncontrolled aldol condensation, leading to a variety of higher molecular weight byproducts.[2]

Q3: How does the choice of catalyst impact byproduct formation?

A3: The catalyst plays a pivotal role in determining the selectivity of the Guerbet reaction.

  • Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts, such as those based on iridium or ruthenium, can offer high selectivity but are often difficult to separate from the product mixture.[2][5] Heterogeneous catalysts are easier to separate and can be tailored to favor the formation of specific Guerbet alcohols.[2]

  • Catalyst Composition: A well-balanced catalyst should possess acidic, basic, and dehydrogenation/hydrogenation properties.[4] For example, hydrotalcite-derived catalysts are noted for their tunable basicity.[4] The addition of different metals, like copper and nickel, can also influence selectivity, with copper being widely used for alcohol coupling and nickel helping to suppress the formation of certain byproducts like ethyl acetate.[4]

Q4: What is the role of in-situ water removal?

A4: In-situ water removal is a critical strategy to drive the reaction equilibrium towards the products and minimize side reactions. The presence of water can inhibit the desired aldol condensation and lead to catalyst deactivation.[2] Methods for water removal include azeotropic distillation and operating under reduced pressure to distill off the water as it is formed.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of Starting Alcohol 1. Inactive or poisoned catalyst.2. Insufficient reaction temperature.3. Excess water in the reaction mixture.1. Ensure the catalyst is fresh or properly activated. Consider a different catalyst system.2. Gradually increase the reaction temperature while monitoring byproduct formation.3. Use anhydrous starting materials and implement in-situ water removal (e.g., molecular sieves, azeotropic distillation).[1]
High Selectivity Towards Aldehydes Incomplete hydrogenation of the intermediate α,β-unsaturated aldehyde.1. Increase the hydrogen pressure (if applicable).2. Use a catalyst with higher hydrogenation activity.3. Optimize the reaction time to allow for complete hydrogenation.
Formation of Carboxylic Acids Over-oxidation of the intermediate aldehyde, often promoted by certain catalysts and high temperatures.1. Use a milder catalyst system.2. Lower the reaction temperature.3. Ensure the reaction is conducted under an inert atmosphere to prevent air oxidation.[1]
Presence of Higher Molecular Weight Alcohols The desired Guerbet alcohol is participating in subsequent Guerbet reactions.1. Lower the reaction temperature to reduce the rate of further condensation.2. Decrease the reaction time.3. Adjust the catalyst to be less active for the condensation of the product alcohol.[1]

Quantitative Data

Table 1: Effect of Temperature on Ethanol (B145695) Conversion and Product Selectivity using a CuNi-PMO Catalyst [4]

Temperature (°C)Ethanol Conversion (%)1-Butanol (B46404) Selectivity (%)Acetaldehyde Selectivity (%)Other Byproducts (%)
300Varies with timeVaries with timeVaries with timeVaries with time
320~14 (stable)~60 (stable)<5 (stable)~35
360HigherLowerHigherHigher

Note: "Other Byproducts" may include higher alcohols, esters, and ethers. The performance at 300°C was reported to be unstable over time.

Table 2: Comparison of Different Catalysts for the Guerbet Reaction of Ethanol to 1-Butanol [5]

CatalystConversion (%)1-Butanol Selectivity (%)
Ru-based with bis(diphenylphosphanyl)methane ligand>2094
Ni/La2O3/γ-Al2O3-45 (higher alcohol yield of 26%)
MgOLowup to 70

Note: Reaction conditions vary between catalysts and affect performance.

Experimental Protocols

Key Experiment: Guerbet Reaction of Ethanol to 1-Butanol using a Heterogeneous Catalyst in a Continuous Flow Reactor [7]

This protocol is a synthesized example based on common practices reported in the literature.

1. Catalyst Preparation and Loading:

  • A hydrotalcite-derived mono- or bi-metallic porous metal oxide catalyst (e.g., Cu-PMO or CuNi-PMO) is synthesized and sieved to the desired particle size (e.g., 100-200 µm).

  • A specific amount of the catalyst (e.g., 0.1 g) is loaded into a stainless steel reactor tube and secured with a stainless steel filter.

2. Reactor Setup:

  • The reactor is part of a continuous flow setup equipped with a feed pump, a back pressure regulator, and a gas-liquid separator.

  • The reactor is placed in an oven to maintain a constant reaction temperature.

3. Reaction Execution:

  • Liquid ethanol is fed continuously into the reactor using an HPLC pump at a defined flow rate (e.g., 1.5 mL/h).

  • The ethanol is preheated before entering the reactor.

  • The reaction is typically started by feeding ethanol at room temperature for a period (e.g., 24 hours) to saturate the catalyst surface.

  • The temperature is then increased to the desired setpoint (e.g., 320 °C).

  • The pressure is maintained at the desired level (e.g., 0.1 MPa).

4. Product Collection and Analysis:

  • Liquid product samples are collected periodically (e.g., every 12 hours).

  • The collected samples are analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the conversion of ethanol and the selectivity towards 1-butanol and other byproducts.

5. Calculation of Performance Metrics:

  • Ethanol conversion, product selectivity, and yield are calculated based on the GC analysis results.

Visualizations

Guerbet_Reaction_Pathway cluster_byproducts Byproduct Formation Pathways A Primary Alcohol B Aldehyde A->B - H2 (Dehydrogenation) C Aldol Adduct B->C + Aldehyde (Aldol Addition) F Carboxylic Acid B->F Oxidation G Ester B->G Tishchenko Reaction D α,β-Unsaturated Aldehyde C->D - H2O (Dehydration) E Guerbet Alcohol D->E + H2 (Hydrogenation) H Higher Alcohols E->H Further Guerbet Reaction

Caption: Guerbet reaction pathway and common byproduct formation routes.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Experiment Shows Low Yield/High Byproducts Analyze Analyze Product Mixture (GC, NMR, etc.) Start->Analyze Problem Identify Predominant Issue Analyze->Problem Sol1 Optimize Temperature Problem->Sol1 Low Conversion or Higher Alcohols Sol2 Change Catalyst Problem->Sol2 Poor Selectivity Sol3 Remove Water Problem->Sol3 Carboxylic Acids/ Low Conversion Sol4 Adjust Reaction Time/Pressure Problem->Sol4 Incomplete Reaction or Byproduct Formation

Caption: A logical workflow for troubleshooting common issues in Guerbet alcohol synthesis.

References

Technical Support Center: 2-Decyl-1-tetradecanol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address stability challenges when formulating with 2-Decyl-1-tetradecanol.

I. Troubleshooting Guide

This section addresses common issues encountered during the formulation process with this compound, focusing on emulsion systems.

Issue 1: Emulsion shows immediate phase separation upon preparation.

  • Question: My oil-in-water (O/W) emulsion with this compound is separating into distinct oil and water layers immediately after I stop homogenizing. What is causing this rapid instability?

  • Answer: Immediate phase separation points to a fundamental instability in the formulation, most commonly due to an incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system or an insufficient concentration of the emulsifier. This compound, as part of the oil phase, requires a specific HLB for stable emulsification. Additionally, high-shear homogenization is necessary to create small, stable droplets.

Issue 2: The viscosity of my cream/lotion is lower than expected.

  • Question: I've included this compound as an emollient, but my final formulation is too thin and lacks the desired creamy texture. How can I increase the viscosity?

  • Answer: While this compound is a liquid and does not inherently build viscosity like solid fatty alcohols (e.g., cetyl or stearyl alcohol), it can contribute to the overall texture. The low viscosity is likely due to an insufficient amount of structuring agents in your formulation. The concentration of this compound itself will also influence viscosity; at higher concentrations in an O/W emulsion, it can increase viscosity due to the increased volume of the dispersed phase.

Issue 3: The formulation appears grainy or develops crystalline structures over time, especially at lower temperatures.

  • Question: My formulation containing this compound is not smooth and has a grainy texture after a few days of stability testing. What could be the cause?

  • Answer: A grainy or crystalline appearance is often due to the solidification of higher melting point ingredients in the formulation, such as waxes, solid fatty alcohols, or certain emulsifiers. Although this compound has a low melting point and remains liquid at room temperature, it can influence the solubility of other lipophilic components in the oil phase.

II. Frequently Asked Questions (FAQs)

  • Q1: What is this compound and what are its main properties in a formulation?

    • A1: this compound is a branched-chain primary alcohol, also known as a Guerbet alcohol. Due to its saturated and branched structure, it exhibits excellent oxidative and color stability.[1] It is a liquid at room temperature with a low melting point, has low volatility, and provides a non-oily, smooth feel, making it an excellent emollient in cosmetic and pharmaceutical formulations.[1][2]

  • Q2: Is this compound prone to chemical degradation?

    • A2: No, as a saturated alcohol, this compound is highly resistant to oxidation and rancidity, which is a significant advantage over unsaturated alcohols.[1] The primary "stability issues" associated with it are related to the physical stability of the overall formulation (e.g., the emulsion), not the chemical breakdown of the alcohol itself.

  • Q3: Can this compound be used as a co-emulsifier?

    • A3: Yes, like other fatty alcohols, this compound can function as a co-emulsifier in emulsions. It partitions at the oil-water interface alongside the primary emulsifier to enhance the stability of the interfacial film, increase viscosity, and improve the overall texture of the formulation.

  • Q4: What are the key parameters to consider for ensuring the stability of an emulsion containing this compound?

    • A4: The key parameters are:

      • Correct HLB of the Emulsifier System: The HLB of your emulsifiers must match the requirements of your oil phase, including this compound.

      • Sufficient Emulsifier and Co-emulsifier Concentration: Ensure enough emulsifier is present to cover the surface of the oil droplets.

      • Optimal Oil Phase Concentration: The ratio of oil to water will affect droplet size and viscosity.

      • Adequate Homogenization: Sufficient energy input is needed to create small, uniform droplets.

      • Control of pH and Electrolytes: These can disrupt the stability of some emulsifier systems.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₄H₅₀O
Molecular Weight 354.65 g/mol
Appearance Colorless Liquid
Melting Point 17-20 °C
Boiling Point 271-275 °C at 33 mmHg
Density 0.842 g/mL at 25 °C
Flash Point 210 °C (open cup)
Solubility Insoluble in water

Table 2: Troubleshooting Summary for Emulsion Formulations

Observed IssuePotential Cause(s)Recommended Solution(s)
Immediate Phase Separation - Incorrect HLB of emulsifier system- Insufficient emulsifier concentration- Inadequate homogenization- Adjust HLB by blending high and low HLB emulsifiers- Increase total emulsifier concentration- Increase homogenization speed and/or time
Low Viscosity - Insufficient structuring agents- Low concentration of the internal phase- Add or increase the concentration of a thickener (e.g., carbomer, xanthan gum)- Incorporate solid fatty alcohols (e.g., cetyl alcohol)- Increase the oil phase concentration
Grainy Texture / Crystallization - Solidification of high melting point ingredients (waxes, solid fatty alcohols)- Poor solubilization in the oil phase- Optimize the ratio of liquid to solid emollients- Heat the oil phase sufficiently to dissolve all components before emulsification- Consider adding a crystal inhibitor
Creaming or Sedimentation - Large droplet size- Insufficient viscosity of the continuous phase- Improve homogenization to reduce droplet size- Increase the viscosity of the continuous phase with a stabilizer

IV. Experimental Protocols

Protocol 1: Determining the Required HLB for an Oil Phase Containing this compound

  • Objective: To determine the optimal HLB value for creating a stable O/W emulsion with a given oil phase.

  • Materials:

    • This compound and other oil-phase ingredients.

    • A high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0).

    • A low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3).

    • Deionized water.

    • Beakers, graduated cylinders, homogenizer, heating plate.

  • Methodology:

    • Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 14 in increments of 1). For example, to achieve an HLB of 10, blend Polysorbate 80 and Sorbitan Oleate in the appropriate ratio.

    • For each HLB value, prepare a small batch of the emulsion (e.g., 100g).

    • Prepare the oil phase by combining this compound and other lipophilic ingredients. Heat to 75°C.

    • Prepare the water phase by heating deionized water to 75°C.

    • In separate beakers for each HLB value, dissolve the corresponding emulsifier blend into the water phase.

    • Slowly add the oil phase to the water phase while homogenizing at a moderate speed.

    • Increase homogenization speed for 3-5 minutes.

    • Allow the emulsions to cool to room temperature.

    • Observe the emulsions for stability after 24 hours. The blend that produces the most stable emulsion (i.e., no separation, uniform appearance) corresponds to the required HLB of the oil phase.

Protocol 2: Evaluating Emulsion Stability via Accelerated Aging

  • Objective: To assess the long-term physical stability of the final formulation.

  • Materials:

    • Final emulsion formulation.

    • Centrifuge.

    • Temperature-controlled ovens.

    • pH meter, viscometer, microscope.

  • Methodology:

    • Centrifugation:

      • Place a sample of the emulsion in a centrifuge tube.

      • Centrifuge at 3000 RPM for 30 minutes.

      • Observe for any signs of phase separation, creaming, or coalescence. A stable emulsion will show no change.

    • Thermal Stress Testing:

      • Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) and under freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated for 3 cycles).

      • At regular intervals (e.g., 1, 2, 4, and 12 weeks for elevated temperatures), evaluate the samples for changes in pH, viscosity, color, odor, and microscopic appearance (droplet size).

V. Visualizations

G cluster_0 Troubleshooting Emulsion Instability Problem Observed Problem (e.g., Phase Separation) Cause1 Incorrect HLB Problem->Cause1 Cause2 Insufficient Emulsifier Problem->Cause2 Cause3 Inadequate Energy Problem->Cause3 Cause4 Low Viscosity Problem->Cause4 Solution1 Adjust Emulsifier Blend Cause1->Solution1 Leads to Solution2 Increase Emulsifier % Cause2->Solution2 Leads to Solution3 Optimize Homogenization (Speed/Time) Cause3->Solution3 Leads to Solution4 Add Thickener/ Stabilizer Cause4->Solution4 Leads to Stable Stable Emulsion Solution1->Stable Solution2->Stable Solution3->Stable Solution4->Stable G cluster_1 Formulation Workflow for a Stable O/W Emulsion Step1 Step 1: Define Oil Phase This compound + Other Lipids Step2 Step 2: Determine Required HLB Experimental Protocol 1 Step1->Step2 Step3 Step 3: Select Emulsifiers Blend High & Low HLB + Co-emulsifier Step2->Step3 Step4 Step 4: Prepare Phases Heat Oil Phase (A) Heat Water Phase (B) Step3->Step4 Step5 Step 5: Emulsification Add A to B with High Shear Step4->Step5 Step6 Step 6: Cool & Add Actives Cool with gentle mixing Add heat-sensitive ingredients Step5->Step6 Step7 Step 7: Stability Testing Accelerated Aging (Protocol 2) Step6->Step7 Final Final Stable Formulation Step7->Final

References

Technical Support Center: Guerbet Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scale-up of the Guerbet reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the scale-up of the Guerbet reaction?

A1: During the scale-up of the Guerbet reaction, the formation of several byproducts can be observed. The most common include olefins or ethers from dehydration, as well as esters and carboxylic acids.[1][2] Uncontrolled aldol (B89426) condensation of highly reactive aldehyde intermediates can also lead to the formation of higher molecular weight byproducts.[1] Water is a significant byproduct of the reaction, and its accumulation can negatively impact catalyst activity and selectivity.[1][3]

Q2: Why does reaction selectivity often decrease at a larger scale?

A2: Decreased selectivity upon scale-up is often a result of suboptimal reaction conditions and challenges with heat and mass transfer.[1][4] High reaction temperatures, while increasing the reaction rate, can lead to a decrease in selectivity for the desired Guerbet alcohol.[1] Inadequate mixing can create localized "hot spots" where side reactions are more likely to occur.

Q3: What factors contribute to catalyst deactivation during scale-up?

A3: Catalyst deactivation is a critical issue in scaling up the Guerbet reaction. It can be caused by coking (carbon deposition on the catalyst surface) or poisoning by byproducts like carboxylic acids.[1] The accumulation of water, a primary byproduct, can also deactivate the catalyst.[1]

Q4: How does the choice of a homogeneous versus a heterogeneous catalyst impact the scale-up process?

A4: The choice between a homogeneous and a heterogeneous catalyst has significant implications for scale-up. Homogeneous catalysts, such as those based on iridium, can offer high selectivity.[1] However, they can be challenging to separate from the product mixture, complicating downstream processing.[1] Heterogeneous catalysts are generally easier to recover and reuse, which is a considerable advantage in industrial applications.[1] For the production of higher molecular weight Guerbet alcohols, Ni/MgO/SiO₂ is a commonly used heterogeneous catalyst.[1]

Troubleshooting Guide

Problem 1: Low Yield and/or Conversion

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The Guerbet reaction is temperature-sensitive.[5] A systematic study to find the optimal temperature is recommended, as excessively high temperatures can promote byproduct formation.[1]
Catalyst Inactivity or Deactivation Ensure the catalyst is properly activated and handled. If deactivation is suspected, consider catalyst regeneration or replacement. Carboxylic acid byproducts can poison basic catalysts.[1]
Presence of Inhibitors Reactants and solvents should be pure and dry, as impurities can inhibit the reaction.[5]
Inadequate Mixing For heterogeneous catalysts, ensure vigorous stirring to maintain good contact between the catalyst and reactants.[5] Poor mixing can lead to localized temperature and concentration gradients.
Insufficient Reaction Time Monitor the reaction progress over time to ensure it has reached completion.

Problem 2: Excessive Byproduct Formation

Possible Cause Suggested Solution
High Reaction Temperature Lowering the reaction temperature may improve selectivity, though it could also decrease the conversion rate.[1]
Presence of Water The accumulation of water can promote side reactions.[1] Consider in-situ water removal techniques.
Uncontrolled Aldol Condensation Optimize reaction conditions to control the concentration of reactive aldehyde intermediates.[1]
Incorrect Catalyst Choice The catalyst system is critical for controlling selectivity.[1] The acid-base properties of the catalyst should be carefully balanced.[6]

Problem 3: Difficulties in Product Purification

Possible Cause Suggested Solution
Complex Product Mixture The presence of numerous byproducts can complicate purification. Optimize reaction conditions to improve selectivity.
Catalyst Separation Issues (Homogeneous) If using a homogeneous catalyst, explore methods for catalyst removal, such as extraction or precipitation.
Formation of Soaps If using alkaline catalysts, soaps can form. These can be removed by filtration with a filter aid or by extraction with a small amount of water followed by centrifugation.[7]

Data Presentation

Table 1: Typical Reaction Parameters for Guerbet Reaction Scale-Up

Parameter Typical Range Reference
Temperature 180 - 400°C[4][5]
Pressure 1 - 70 bar[2]
Catalyst Loading Varies depending on catalyst type-
Reaction Time 4 - 24 hours[5]

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts

Catalyst Type Advantages Disadvantages Reference
Homogeneous High selectivityDifficult to separate from product[1]
Heterogeneous Easy to recover and reuseCan have lower activity/selectivity[1]

Experimental Protocols

General Protocol for a Batch Guerbet Reaction at Pilot Scale

  • Reactor Preparation: The reactor is charged with the starting alcohol, the catalyst (e.g., a palladium-on-carbon catalyst), and a base (e.g., 50% KOH solution).[8] If the reaction is sensitive to air, the reactor should be sealed and purged several times with an inert gas like nitrogen or argon.[5]

  • Reaction Execution: The mixture is heated to the desired temperature (e.g., 220°C) with constant stirring.[8] The reaction is allowed to proceed for a specified duration, and the water formed during the reaction is removed.[8]

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully released.[1]

  • Product Analysis: A sample of the reaction mixture is collected and analyzed using techniques such as gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity towards the desired Guerbet alcohol.[1]

  • Product Purification: The crude product can be purified by distillation under reduced pressure to separate the desired Guerbet alcohol from unreacted starting material, byproducts, and the catalyst.[9]

Mandatory Visualizations

Guerbet_Reaction_Pathway A Primary Alcohol B Aldehyde (+ H2) A->B Dehydrogenation F Byproducts (Ethers, Esters, Carboxylic Acids) A->F Side Reactions C Aldol Adduct B->C Aldol Addition B->F Side Reactions D α,β-Unsaturated Aldehyde (+ H2O) C->D Dehydration E Guerbet Alcohol (+ H2) D->E Hydrogenation

Caption: Guerbet reaction pathway showing key intermediates and byproducts.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Catalyst Evaluation cluster_3 Byproduct Analysis Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Check Pressure Check Pressure Check Temperature->Check Pressure Check Mixing Check Mixing Check Pressure->Check Mixing Catalyst Activity Catalyst Activity Check Mixing->Catalyst Activity Catalyst Deactivation Catalyst Deactivation Catalyst Activity->Catalyst Deactivation Identify Byproducts Identify Byproducts Catalyst Deactivation->Identify Byproducts Adjust Conditions Adjust Conditions Identify Byproducts->Adjust Conditions Adjust Conditions->Low Yield Re-evaluate

Caption: A logical workflow for troubleshooting common issues in the Guerbet reaction.

Scale_Up_Considerations cluster_0 Reactor Design cluster_1 Process Parameters cluster_2 Downstream Processing Scale-Up Scale-Up Heat Transfer Heat Transfer Scale-Up->Heat Transfer Mass Transfer Mass Transfer Scale-Up->Mass Transfer Reactor Geometry Reactor Geometry Scale-Up->Reactor Geometry Temperature Control Temperature Control Scale-Up->Temperature Control Pressure Management Pressure Management Scale-Up->Pressure Management Mixing Efficiency Mixing Efficiency Scale-Up->Mixing Efficiency Catalyst Separation Catalyst Separation Scale-Up->Catalyst Separation Product Purification Product Purification Scale-Up->Product Purification Water Removal Water Removal Scale-Up->Water Removal

Caption: Key considerations for the successful scale-up of the Guerbet reaction.

References

Technical Support Center: Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from reaction mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification processes.

Choosing the Right Purification Method

The selection of an appropriate purification technique is critical and depends on the physical and chemical properties of the desired product and the impurities.[1]

Q1: How do I choose the best method to remove my unreacted starting materials?

A1: The choice depends on several factors, including the physical state of your product (solid or liquid), its stability, and the differences in properties (e.g., polarity, boiling point, solubility) between your product and the starting materials.[1][2] Consulting the literature for established protocols for similar compounds is always the recommended first step.[2] If no information is available, the decision-making workflow below can guide your choice.

G cluster_general General Methods start Is the desired product a solid? is_solid Yes start->is_solid is_liquid No start->is_liquid recrystallization Consider Recrystallization (for multi-gram scale) is_solid->recrystallization product_state What is the scale and boiling point difference? is_liquid->product_state polarity_diff Is there a significant difference in polarity? recrystallization->polarity_diff distillation Consider Distillation (multi-gram scale, MW <350) distillation->polarity_diff chromatography Consider Column Chromatography (for <1 gram or difficult separations) chromatography->polarity_diff extraction Consider Liquid-Liquid Extraction (for differing solubilities/acid-base properties) scavenger Consider Scavenger Resins (for specific functional groups) product_state->distillation High BP diff. product_state->chromatography Low BP diff. polarity_diff->chromatography Yes, but extraction is not effective polarity_diff->extraction Yes, or acid/base properties differ specific_reagent Is the impurity a specific reagent type (e.g., acid, amine)? polarity_diff->specific_reagent No specific_reagent->chromatography specific_reagent->scavenger Yes G start Start: Reaction Mixture add_to_funnel Transfer mixture to separatory funnel start->add_to_funnel end End: Purified Product add_solvent Add immiscible organic solvent add_to_funnel->add_solvent mix Stopper, invert, shake gently & vent frequently add_solvent->mix separate Allow layers to separate mix->separate drain Drain bottom layer, pour out top layer separate->drain repeat_check Repeat extraction on aqueous layer? drain->repeat_check repeat_check->add_solvent Yes combine Combine organic layers repeat_check->combine No wash Wash with brine combine->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry filter_evap Filter and evaporate solvent dry->filter_evap filter_evap->end G start Start: Crude Product tlc 1. Select eluent via TLC (Aim for Rf ≈ 0.3) start->tlc end End: Purified Product pack 2. Pack column with stationary phase (slurry) tlc->pack load 3. Load sample in minimal solvent pack->load elute 4. Add eluent and apply pressure to elute load->elute collect 5. Collect fractions elute->collect analyze 6. Analyze fractions by TLC collect->analyze combine 7. Combine pure fractions analyze->combine evaporate 8. Evaporate solvent combine->evaporate evaporate->end G start Start: Impure Solid dissolve 1. Dissolve solid in minimum hot solvent start->dissolve end End: Pure Crystals hot_filt_check Insoluble impurities? dissolve->hot_filt_check hot_filt 2. Perform hot gravity filtration hot_filt_check->hot_filt Yes cool 3. Cool solution slowly to room temperature hot_filt_check->cool No hot_filt->cool ice_bath 4. Cool in ice bath to maximize yield cool->ice_bath vac_filt 5. Collect crystals via vacuum filtration ice_bath->vac_filt wash_dry 6. Wash with cold solvent and dry vac_filt->wash_dry wash_dry->end G cluster_key start Start: Crude Reaction Mixture (Product + Excess Reagent) add_resin Add Scavenger Resin to mixture start->add_resin end End: Purified Product in Solution stir Stir to allow reaction with excess reagent add_resin->stir filter Filter to remove resin (now bound to reagent) stir->filter filter->end product Product reagent Excess Reagent resin Scavenger Resin

References

Validation & Comparative

Validating the Structure of 2-Decyl-1-tetradecanol: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected and alternative analytical data for the structural validation of 2-Decyl-1-tetradecanol, a branched-chain primary alcohol. The primary focus is on the application of Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, supported by comparative data from other analytical techniques.

Structural Confirmation by NMR Spectroscopy

This compound, a C24 Guerbet alcohol, possesses a unique branched structure that gives rise to a characteristic NMR fingerprint. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for its ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and data from similar long-chain alcohols.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.4 - 3.6Doublet2H-CH ₂-OH
b~1.4 - 1.6Multiplet1H-CH (CH₂OH)-
c~1.2 - 1.4Multiplet~36H-(CH ₂)₉- and -(CH ₂)₁₁-
d~0.8 - 0.9Triplet6H-CH
e~1.5 - 2.5Singlet (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)Assignment
1~65 - 70-C H₂-OH
2~40 - 45-C H(CH₂OH)-
3, 3'~30 - 35-C H₂-CH(CH₂OH)-
4-11, 4'-13'~22 - 32Bulk -(C H₂)n-
12, 14'~14-C H₃

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing TMS.

    • Gently swirl the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and determine multiplicities.

    • Assign the peaks in both spectra to the corresponding nuclei in the this compound structure.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for detailed structural analysis, other techniques can provide complementary information for the validation of this compound.

Table 3: Comparison of Analytical Techniques for the Validation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination.Requires higher sample concentration; may not be suitable for complex mixtures without separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity; excellent for purity assessment and identification of volatile impurities.Isomers may have similar fragmentation patterns; derivatization is often required for high-boiling-point alcohols.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -OH, C-H, C-O).Fast and non-destructive; provides a characteristic fingerprint.Does not provide detailed structural connectivity.
Potential Impurities from Synthesis

This compound is typically synthesized via the Guerbet reaction from dodecanol. Potential impurities arising from this process include:

  • Unreacted starting material: Dodecanol.

  • Aldol condensation intermediates: α,β-unsaturated aldehydes.

  • Over-condensation products: Higher molecular weight Guerbet alcohols.

  • By-products: Carboxylic acids and esters.

These impurities can often be detected and identified using GC-MS and NMR spectroscopy.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, integrating multiple analytical techniques.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample This compound Sample Purity Purity Assessment (GC-MS) Sample->Purity Functional_Group Functional Group Analysis (FTIR) Sample->Functional_Group NMR_1H ¹H NMR Spectroscopy Purity->NMR_1H Functional_Group->NMR_1H NMR_13C ¹³C NMR Spectroscopy NMR_1H->NMR_13C Structure_Validation Structure Validation NMR_13C->Structure_Validation Data_Comparison Comparison with Reference Data / Predicted Spectra Structure_Validation->Data_Comparison Final_Report Final Report Data_Comparison->Final_Report

Caption: Workflow for the structural validation of this compound.

Comparative analysis of 2-Decyl-1-tetradecanol and 2-octyldodecanol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Formulation Scientists

This guide provides a detailed comparative analysis of 2-Decyl-1-tetradecanol and 2-octyldodecanol, two prominent Guerbet alcohols utilized across the pharmaceutical and cosmetic industries. Both are branched-chain primary alcohols, a structural feature that imparts unique physicochemical properties compared to their linear counterparts.[1][2] These properties, including low melting points, excellent thermal and oxidative stability, and a liquid state at room temperature, make them valuable excipients.[1][3] This document outlines their properties, performance data in key applications, and detailed experimental protocols to assist researchers in selecting the appropriate agent for their formulation needs.

Physicochemical Properties

This compound (C24) and 2-octyldodecanol (C20) differ in their alkyl chain lengths, which influences their physical properties. A summary of their key characteristics is presented below.

PropertyThis compound2-OctyldodecanolReferences
CAS Number 58670-89-65333-42-6[4][5]
Molecular Formula C₂₄H₅₀OC₂₀H₄₂O[4][6]
Molecular Weight 354.65 g/mol 298.55 g/mol [7][8]
Appearance Colorless to Almost Colorless Clear LiquidClear, Colorless to Yellowish Oily Liquid[9]
Melting Point 17-20 °C-1 to 1 °C[7][8]
Boiling Point 271-275 °C @ 33 mmHg234-238 °C @ 33 mmHg[8][10]
Density 0.842 g/mL @ 25 °C0.838 g/mL @ 25 °C[9][11]
Refractive Index n20/D 1.457n20/D 1.453[7][9]
Solubility Insoluble in waterPractically insoluble in water; miscible with ethanol.[12][13]

Performance Analysis

Both alcohols are widely used as emollients, viscosity-controlling agents, and emulsion stabilizers in topical formulations.[14][15] Their branched structure provides a lighter, less greasy feel compared to linear fatty alcohols of similar molecular weight.[16]

2.1 Skin Penetration Enhancement

A critical application in drug development is the use of these alcohols as chemical penetration enhancers to improve the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum.[17]

2-Octyldodecanol has been specifically studied for this purpose. Its mechanism involves the disruption of the highly organized lipid lamellae in the stratum corneum. By inserting itself into these lipid bilayers, it increases their fluidity, thereby reducing the barrier's resistance to drug diffusion.[17][18] This is a biophysical interaction rather than a classical signaling pathway.

cluster_0 Mechanism of Skin Penetration Enhancement OD 2-Octyldodecanol SC Stratum Corneum (Organized Lipid Bilayers) OD->SC Intercalates into lipid lamellae Fluidity Increased Fluidity & Disruption of Lipid Structure SC->Fluidity Disorders lipid chains Permeation Enhanced Drug Permeation Fluidity->Permeation Reduces barrier resistance

Mechanism of 2-Octyldodecanol as a skin penetration enhancer.

Quantitative studies have demonstrated the efficacy of 2-octyldodecanol. For instance, its incorporation into an ethylene-vinyl acetate (B1210297) (EVA) copolymer matrix patch significantly enhanced the skin permeation of formoterol (B127741) fumarate (B1241708).[19]

Formulation ComponentDrug Flux (μg/cm²/h)Enhancement Ratio*Primary Irritation IndexStudy
With 2-Octyldodecanol (1.0 mg/cm²)"Remarkably enhanced">11.38Kakubari et al., 2006[17][19]
Without 2-Octyldodecanol (Control)Baseline11.13Kakubari et al., 2006[17][19]
Enhancement Ratio is calculated relative to the control formulation.

While 2-octyldodecanol is an effective enhancer, it may also cause mild skin irritation at higher concentrations.[18][19]

Direct comparative experimental data on the skin penetration enhancement of This compound is less prevalent in the available literature. However, given its structural similarity as a Guerbet alcohol, it is expected to function via a similar mechanism. Its larger molecular size may influence its own penetration into the stratum corneum and its efficiency in disrupting the lipid barrier, which would require specific experimental validation.

2.2 Emollient and Emulsion Stabilizing Properties

Both compounds are excellent emollients, providing a soft, smooth appearance to the skin.[13][14] They are also effective emulsion stabilizers and solvents for lipophilic substances, including APIs like salicylic (B10762653) acid.[20][21][22] Their stability over a wide pH range makes them versatile for various formulations.[13] In these roles, the choice between them may depend on desired viscosity, sensory profile, and solvent capacity for specific APIs. This compound, with its higher molecular weight, might contribute more to viscosity.

Experimental Protocols

3.1 In Vitro Skin Permeation Study (Franz Diffusion Cell Method)

This protocol outlines a standard method for quantifying the permeation of a substance through the skin, essential for evaluating the efficacy of penetration enhancers.[23][24][25]

Methodology:

  • Skin Preparation: Excised human or animal (e.g., rat, porcine) skin is used. The subcutaneous fat is removed, and the skin is cut into appropriate sizes for the diffusion cells.

  • Cell Mounting: The skin sample is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.[23]

  • Equilibration: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline), and the system is allowed to equilibrate at 32 ± 2°C to mimic skin surface temperature.[23]

  • Dosing: A precise quantity of the test formulation (containing the API with or without the enhancer) is applied to the skin surface in the donor compartment.[23]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), samples are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh receptor fluid.[23]

  • Quantification: The concentration of the API in the collected samples is determined using a validated analytical method, such as HPLC or LC-MS/MS.

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.

cluster_1 Workflow: In Vitro Skin Permeation Assay P1 Skin Sample Preparation & Mounting P2 Franz Cell Equilibration (32°C) P1->P2 P3 Apply Formulation to Donor Compartment P2->P3 P4 Sample Receptor Fluid at Time Intervals P3->P4 P5 Quantify API (e.g., HPLC) P4->P5 P6 Calculate Flux & Permeability Coefficient P5->P6 P7 Compare Formulations (Enhancer vs. Control) P6->P7

Experimental workflow for a Franz diffusion cell permeation study.

3.2 Emulsion Stability Evaluation

This protocol describes methods to assess the physical stability of an emulsion, which is its ability to resist changes like creaming, coalescence, and phase separation over time.[26][27]

Methodology:

  • Macroscopic Observation: Visual inspection of the emulsion for any signs of phase separation, creaming, or sedimentation after storage at various temperatures (e.g., 4°C, 25°C, 40°C) over a set period.

  • Accelerated Stability Testing:

    • Centrifugation: Subjecting the emulsion to centrifugation (e.g., 3000 rpm for 30 minutes) to accelerate gravitational separation. A stable emulsion will show no phase separation.[28]

    • Freeze-Thaw Cycles: Exposing the emulsion to alternating low and high temperatures (e.g., -15°C to 45°C) for several cycles to assess its resistance to temperature-induced stress.[27]

  • Microscopic Analysis: Using light microscopy to observe the droplet size and distribution. Any significant increase in droplet size over time indicates coalescence, a sign of instability.

  • Particle Size Analysis: Employing techniques like Dynamic Light Scattering (DLS) to quantitatively measure the mean droplet size and polydispersity index (PDI) over time. A stable emulsion maintains a consistent droplet size.[27]

  • Rheological Measurements: Measuring the viscosity of the emulsion. A significant change in viscosity can indicate structural changes within the emulsion.[28][29]

cluster_2 Workflow: Emulsion Stability Evaluation Start Prepare Emulsion (Test vs. Control) Test1 Macroscopic Observation Start->Test1 Test2 Accelerated Testing (Centrifugation, Freeze-Thaw) Start->Test2 Test3 Microscopy & Particle Size Analysis Start->Test3 Test4 Rheological Measurements Start->Test4 Result Assess Stability (Phase Separation, Droplet Growth) Test1->Result Test2->Result Test3->Result Test4->Result

Key methodologies for evaluating the physical stability of an emulsion.

Summary and Conclusion

Both this compound and 2-octyldodecanol are highly versatile Guerbet alcohols with significant utility in pharmaceutical and cosmetic formulations.

  • 2-Octyldodecanol is well-documented as an effective skin penetration enhancer with quantitative data supporting its application in transdermal drug delivery. Its lower molecular weight and melting point make it a liquid with low viscosity at room temperature.

  • This compound , being a larger molecule, has a higher melting point (though still low) and may impart greater viscosity to formulations. While it is widely used as an emollient and stabilizer, specific public data quantifying its performance as a penetration enhancer is limited. It is reasonable to hypothesize a similar mechanism of action to 2-octyldodecanol, but this requires experimental confirmation.

Recommendation: For applications requiring proven penetration enhancement, 2-octyldodecanol is the more evidence-backed choice. For formulations where viscosity, emollience, and solvent properties are the primary concern, both are excellent candidates. The choice may ultimately depend on the specific API, desired final product rheology, and cost considerations. Direct experimental comparison using the protocols outlined in this guide is recommended to determine the optimal choice for a novel formulation.

References

Performance comparison of branched versus linear alcohols in surfactants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of surfactant science, the molecular architecture of the hydrophobic component plays a pivotal role in determining its physicochemical properties and ultimate performance in various applications. This guide provides a detailed comparison of surfactants derived from branched-chain alcohols versus their linear counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies. The choice between a branched or linear alcohol-based surfactant can significantly impact formulation efficacy, from solubilization and detergency to foaming and biodegradability.

At a Glance: Key Performance Differences

The decision to formulate with a branched or linear alcohol-based surfactant is driven by the specific requirements of the application. While linear surfactants may be preferred for their rapid biodegradation and strong foaming properties, branched surfactants often provide superior wetting, lower surface tension, and reduced foaming, which can be advantageous in many industrial and pharmaceutical formulations.

Performance MetricBranched Alcohol SurfactantsLinear Alcohol SurfactantsSignificance in Formulation
Critical Micelle Concentration (CMC) Generally higher.[1]Generally lower.[1]Indicates the surfactant concentration required for micelle formation, impacting solubilization efficiency and cost-effectiveness.
Surface Tension Reduction Excellent, can achieve very low surface tension values.[1][2][3]Good, effective at reducing surface tension.[1]Lower surface tension enhances wetting, spreading, and the ability to interact with surfaces and interfaces.
Foaming Profile Moderate to low foaming.[1][4]Can range from moderate to high foaming.[4]Low-foaming surfactants are often preferred in applications where foam is undesirable, such as in certain drug delivery systems or industrial processes.
Detergency Can be effective, though performance may be formulation-dependent.[4]Generally good, especially in powder formulations.[4]The ability to remove soil and oily substances is a primary function of surfactants in cleaning applications.
Biodegradability Varies; can be readily biodegradable but may be slower than linear counterparts, especially under anaerobic conditions.[5][6][7]Generally considered readily biodegradable under aerobic conditions.[5]Environmental fate is a critical consideration for product sustainability and regulatory compliance.
Wetting Ability Excellent.[8]Good.The ability to lower the contact angle of a liquid on a solid surface is crucial for many applications, including agrochemicals and coatings.

Structural Differences: A Molecular Perspective

The fundamental difference in performance between these two classes of surfactants stems from their molecular structure. Linear alcohol surfactants possess a straight alkyl chain, which allows for efficient packing at interfaces and in micelles. In contrast, the branching in the alkyl chain of branched alcohol surfactants creates steric hindrance, leading to less ordered packing. This structural difference directly influences their interfacial properties.

cluster_linear Linear Alcohol Ethoxylate cluster_branched Branched Alcohol Ethoxylate (Guerbet Alcohol) l_hydrophobe Linear Hydrophobic Tail C-C-C-C-C-C-C-C-C-C-C-C l_hydrophile Hydrophilic Head (OCH2CH2)nOH l_hydrophobe->l_hydrophile b_hydrophobe Branched Hydrophobic Tail C-C-C-C-C(C4)-C-C-C-C b_hydrophile Hydrophilic Head (OCH2CH2)nOH b_hydrophobe->b_hydrophile

Caption: Molecular structures of linear and branched alcohol ethoxylates.

Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluation experiments.

Critical Micelle Concentration (CMC) and Surface Tension Measurement

Methodology: The CMC and surface tension are typically determined using a tensiometer with the Wilhelmy plate or Du Noüy ring method.[1][9]

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then made to cover a wide concentration range, typically from 10⁻⁶ to 10⁻¹ mol/L.[1]

  • Measurement: The surface tension of each solution is measured at a constant temperature.[1]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the point of inflection in the curve, where the surface tension plateaus.[1]

Foaming Profile Evaluation

Methodology: The Ross-Miles method is a standard procedure for evaluating foaming properties.

  • Apparatus Setup: A jacketed glass column with a specified height and diameter is used. A reservoir for the surfactant solution is positioned above the column.

  • Solution Preparation: Prepare a standard concentration of the surfactant solution in water of known hardness.

  • Foam Generation: A specific volume of the surfactant solution is allowed to fall from the reservoir, creating foam upon impact with the solution at the bottom of the column.

  • Measurement: The initial foam height is measured immediately after the solution has been added. The foam stability is assessed by measuring the foam height again after a set period, typically 5 minutes.

Detergency Performance

Methodology: A common method for evaluating detergency involves washing standardized soiled fabrics in a laboratory-scale washing machine, such as a Terg-O-Tometer.

  • Fabric Preparation: Standard soiled fabric swatches (e.g., with oil, pigment, or sebum) are used. The initial reflectance of the swatches is measured using a spectrophotometer.

  • Washing Procedure: The swatches are washed in a detergent solution containing the surfactant being tested under controlled conditions of temperature, water hardness, and agitation.

  • Reflectance Measurement: After washing and drying, the final reflectance of the swatches is measured.

  • Data Analysis: The detergency is calculated as the percentage of soil removal based on the change in reflectance.

Biodegradability Assessment

Methodology: The OECD 301F (Manometric Respirometry) test is a standard method for assessing ready biodegradability.

  • Inoculum Preparation: An inoculum is prepared from a mixed population of microorganisms, typically from activated sludge of a sewage treatment plant.

  • Test Setup: The surfactant, as the sole carbon source, is added to a mineral medium containing the inoculum in a sealed vessel connected to a pressure sensor.

  • Oxygen Consumption Measurement: The mixture is incubated for 28 days, and the oxygen consumption is measured continuously.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the surfactant. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[5]

Experimental Workflow: A Comparative Study

A logical workflow is crucial for the direct comparison of branched and linear alcohol-based surfactants. The following diagram outlines a typical experimental process.

cluster_tests Performance Evaluation start Define Surfactant Candidates (Branched vs. Linear) prep Prepare Stock Solutions start->prep cmc CMC & Surface Tension (Tensiometer) foam Foaming Profile (Ross-Miles) detergency Detergency (Terg-O-Tometer) biodegradability Biodegradability (OECD 301F) analysis Data Analysis & Comparison cmc->analysis foam->analysis detergency->analysis biodegradability->analysis conclusion Conclusion & Formulation Decision analysis->conclusion

Caption: Experimental workflow for comparative surfactant performance testing.

Conclusion

Surfactants derived from branched alcohols, such as Guerbet alcohols, offer a compelling alternative to traditional linear alcohol ethoxylates.[1] Their unique branched structure imparts a distinct combination of properties, including excellent surface tension reduction, good emulsification, and low foaming, often coupled with ready biodegradability.[1] While their critical micelle concentration may be higher than that of their linear counterparts, their overall performance profile makes them highly suitable for a range of applications, particularly in the development of advanced drug delivery systems and specialized formulations where specific interfacial properties are required.[1] This guide provides the foundational data and methodologies to aid researchers and formulators in making informed decisions when selecting the optimal surfactant for their specific needs.

References

A Comparative Analysis of 2-Decyl-1-tetradecanol and Isostearyl Alcohol as Emollients in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical decision that influences the sensory properties, stability, and efficacy of topical formulations. This guide provides an objective comparison of two prominent branched-chain fatty alcohols: 2-Decyl-1-tetradecanol, a C24 Guerbet alcohol, and Isostearyl Alcohol, a C18 fatty alcohol.

This analysis synthesizes available physicochemical data and evaluates their performance based on key emollient properties, including spreadability, viscosity, and moisturizing effects. Detailed experimental protocols for assessing these properties are also provided to support formulation development and claims substantiation.

Physicochemical and Performance Characteristics

The distinct molecular structures of this compound and Isostearyl Alcohol give rise to different physicochemical properties that, in turn, influence their performance as emollients. This compound, with its larger molecular weight and highly branched structure characteristic of Guerbet alcohols, is anticipated to offer excellent thermal and oxidative stability.[1][2] Isostearyl alcohol, a smaller branched-chain alcohol, is well-regarded for its light, non-greasy skin feel and its ability to enhance the spreadability of formulations.[3][4]

PropertyThis compoundIsostearyl Alcohol
INCI Name DECYLTETRADECANOL[5]ISOSTEARYL ALCOHOL[4]
Chemical Class Guerbet AlcoholBranched Fatty Alcohol
CAS Number 58670-89-6[5]27458-93-1[4]
Molecular Formula C24H50O[5]C18H38O[4]
Molecular Weight 354.65 g/mol [6]~270.49 g/mol
Appearance Colorless to Almost Colorless Clear Liquid[7]Clear, Colorless Liquid[3]
Melting Point 17-20 °C[8]Not specified (liquid at room temperature)
Boiling Point 271-275 °C @ 33 mmHg[8]Not specified
Density 0.842 g/mL @ 25 °C[8]Not specified
Refractive Index n20/D 1.457[8]Not specified

Emollient Performance Comparison

While direct comparative studies are limited, the following table summarizes key performance indicators based on available data and the known properties of these classes of alcohols.

Performance ParameterThis compoundIsostearyl Alcohol
Viscosity (Dynamic) 87.9 mPa·s @ 20 °C[9]~50.4 mPa·s @ 25 °C (calculated)
Spreadability Anticipated to be highHigh
Moisturizing Effect (TEWL Reduction) Anticipated to be moderate to highAnticipated to be moderate
Skin Hydration (Corneometer) Anticipated to show a significant increaseAnticipated to show an increase
Sensory Profile Non-greasy, smooth feel (anticipated)[10]Silky, non-greasy feel[4]

Detailed Experimental Protocols

To facilitate in-house evaluation and comparison of these emollients, the following are detailed methodologies for key performance tests.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the neat emollient.

Methodology:

  • Instrumentation: A rotational viscometer or rheometer equipped with a cone-plate or parallel-plate geometry is used.

  • Sample Preparation: A sufficient amount of the emollient is placed onto the lower plate of the instrument, ensuring no air bubbles are trapped.

  • Test Conditions: The temperature is maintained at a constant, specified value (e.g., 20°C or 25°C).

  • Measurement: The viscosity is measured at a defined shear rate or over a range of shear rates to characterize the flow behavior.

  • Data Analysis: The dynamic viscosity is recorded in milliPascal-seconds (mPa·s).

Spreadability Assessment

Objective: To quantify the spreading behavior of the emollient on a substrate mimicking the skin surface.

Methodology:

  • Substrate: A synthetic skin substrate (e.g., Vitro-Skin®) is hydrated in a controlled humidity chamber for 24 hours prior to use.[11]

  • Sample Application: A precise volume (e.g., 10 µL) of the emollient is dispensed onto the center of the substrate.[11]

  • Measurement: The area of spread is measured at specific time intervals (e.g., 1, 5, and 10 minutes) using image analysis software.[11]

  • Data Analysis: The spread area is reported in square millimeters (mm²) as a function of time.

In Vivo Skin Moisturization and Barrier Function

Objective: To assess the emollient's ability to improve skin hydration and reduce transepidermal water loss (TEWL).

Methodology:

  • Panelists: A panel of healthy volunteers with dry to normal skin is recruited.

  • Acclimatization: Panelists are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.[10]

  • Baseline Measurements: Baseline skin hydration is measured on the volar forearm using a Corneometer®, and baseline TEWL is measured using a Tewameter®.

  • Product Application: A standardized amount of the test emollient is applied to a defined area on the forearm. An untreated area serves as a control.

  • Post-Application Measurements: Skin hydration and TEWL are measured at predetermined time points (e.g., 1, 2, 4, and 8 hours) after application.[10]

  • Data Analysis: The percentage increase in skin hydration and the percentage reduction in TEWL from baseline are calculated and compared between the test and control sites.

Sensory Panel Evaluation

Objective: To obtain a quantitative and qualitative assessment of the sensory characteristics of the emollients.

Methodology:

  • Panelists: A trained sensory panel of 8-12 individuals is utilized.

  • Sample Preparation: The emollients are presented to the panelists in a blinded and randomized order.

  • Evaluation Procedure: Panelists apply a standardized amount of each emollient to a designated area of their skin (e.g., the forearm).

  • Attribute Assessment: Panelists evaluate and score a range of sensory attributes on a standardized scale (e.g., 1-10), including:

    • Pick-up: Firmness, ease of removal.

    • Rub-out: Spreadability, slip, absorption time.

    • After-feel: Greasiness, tackiness, smoothness, residue.[10]

  • Data Analysis: The average scores for each attribute are calculated and statistically analyzed to generate a sensory profile for each emollient.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for key experimental protocols.

G cluster_0 Viscosity Measurement Workflow A Place sample on viscometer plate B Set temperature (e.g., 25°C) A->B C Apply defined shear rate B->C D Record dynamic viscosity (mPa·s) C->D G cluster_1 In Vivo Moisturization Study Workflow E Panelist Acclimatization F Baseline TEWL & Hydration Measurement E->F G Apply Test Emollient F->G H Measure TEWL & Hydration at Intervals G->H I Data Analysis H->I G cluster_2 Sensory Panel Evaluation Workflow J Blinded Sample Presentation K Panelist Application J->K L Evaluate Sensory Attributes K->L M Score on Standardized Scale L->M N Generate Sensory Profile M->N

References

A Comparative Study of Guerbet Alcohols as High-Performance Biolubricants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Formulation Scientists

In the quest for sustainable and high-performance alternatives to conventional petroleum-based lubricants, Guerbet alcohols have emerged as a promising class of biolubricants.[1] Derived from the dimerization of smaller bio-based alcohols, these β-alkylated primary alcohols exhibit a unique molecular architecture that imparts a desirable combination of lubricity, thermal stability, and biodegradability. This guide provides a comprehensive comparison of Guerbet alcohols with other common biolubricants, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their formulation and development endeavors.

The Guerbet Reaction: A Pathway to Branched-Chain Alcohols

The synthesis of Guerbet alcohols is achieved through the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst. The resulting branched structure is key to their superior performance characteristics compared to their linear counterparts.

Guerbet_Reaction cluster_0 Guerbet Reaction Pathway Primary_Alcohol_1 Primary Alcohol (R-CH2-CH2-OH) Aldehyde Aldehyde (R-CH2-CHO) Primary_Alcohol_1->Aldehyde Dehydrogenation Aldol_Adduct Aldol (B89426) Adduct Aldehyde->Aldol_Adduct Aldol Condensation Primary_Alcohol_2 Primary Alcohol (R-CH2-CH2-OH) Primary_Alcohol_2->Aldol_Adduct Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration Guerbet_Alcohol Guerbet Alcohol (β-alkylated dimer alcohol) Unsaturated_Aldehyde->Guerbet_Alcohol Hydrogenation

Caption: The Guerbet reaction pathway involves dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.

Comparative Performance Data of Biolubricants

The performance of a lubricant is dictated by a range of physicochemical properties. The following tables summarize key performance indicators for various Guerbet alcohols in comparison to other common biolubricant basestocks, namely synthetic esters (Polyol Esters) and vegetable oils.

Table 1: Viscosity and Low-Temperature Properties

Lubricant Base StockKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)
Guerbet Alcohols
C12 (2-butyloctanol)~34~7~150~-3
C16 (2-hexyldecanol)~60~10~160~-18
C20 (2-octyldodecanol)~95~14~170~0
C24 (2-decyltetradecanol)~150~20~175~19
Synthetic Esters
Polyol Ester (TMP Trioleate)~46~9.5~195~-40
Vegetable Oils
Canola Oil~38~8.2~215~-15
Soybean Oil~33~7.8~220~-9

Table 2: Thermal, Oxidative, and Tribological Properties

Lubricant Base StockFlash Point (°C)Oxidative Stability (RPVOT, min)Noack Volatility (% wt. loss)Four-Ball Wear Scar Diameter (mm)
Guerbet Alcohols
C12 (2-butyloctanol)>180ModerateLowGood
C16 (2-hexyldecanol)>200GoodLowGood
C20 (2-octyldodecanol)>220HighVery LowExcellent
C24 (2-decyltetradecanol)>240Very HighVery LowExcellent
Synthetic Esters
Polyol Ester (TMP Trioleate)>300Very HighVery LowExcellent
Vegetable Oils
Canola Oil~315LowModerateGood
Soybean Oil~320LowModerateGood

Table 3: Biodegradability

Lubricant Base StockBiodegradability (OECD 301B, % in 28 days)
Guerbet Alcohols >60% (Readily Biodegradable)
Synthetic Esters >60% (Readily Biodegradable)
Vegetable Oils >60% (Readily Biodegradable)

Experimental Protocols for Key Performance Tests

The following are detailed methodologies for the key experiments cited in the performance data tables.

Experimental Workflow for Biolubricant Performance Evaluation

Experimental_Workflow cluster_workflow Biolubricant Performance Testing Workflow Sample_Preparation Sample Preparation Viscosity_Testing Viscosity Measurement (ASTM D445) Sample_Preparation->Viscosity_Testing Low_Temp_Testing Low-Temperature Fluidity (ASTM D97) Sample_Preparation->Low_Temp_Testing Thermal_Stability Flash Point (ASTM D92) Sample_Preparation->Thermal_Stability Oxidative_Stability Oxidative Stability (ASTM D2272) Sample_Preparation->Oxidative_Stability Volatility_Testing Volatility (ASTM D5800) Sample_Preparation->Volatility_Testing Tribological_Testing Wear Characteristics (ASTM D4172) Sample_Preparation->Tribological_Testing Biodegradability_Testing Biodegradability (OECD 301B) Sample_Preparation->Biodegradability_Testing Data_Analysis Data Analysis & Comparison Viscosity_Testing->Data_Analysis Low_Temp_Testing->Data_Analysis Thermal_Stability->Data_Analysis Oxidative_Stability->Data_Analysis Volatility_Testing->Data_Analysis Tribological_Testing->Data_Analysis Biodegradability_Testing->Data_Analysis

Caption: A general workflow for the comprehensive performance evaluation of biolubricants.

1. Kinematic Viscosity (ASTM D445) [2][3][4][5][6]

  • Objective: To determine the kinematic viscosity of transparent and opaque liquids.

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, thermometer, stopwatch.

  • Procedure:

    • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

    • Charge the viscometer with the test sample in the manner dictated by the design of the instrument, ensuring the liquid level is between the filling marks.

    • Place the charged viscometer into the temperature-controlled bath set at the desired temperature (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

    • Using suction or pressure, adjust the head of the liquid to a position about 5 mm above the first timing mark.

    • Measure the time required for the meniscus to pass from the first to the second timing mark.

    • Calculate the kinematic viscosity by multiplying the measured flow time in seconds by the viscometer constant.

2. Pour Point (ASTM D97) [7][8][9][10][11]

  • Objective: To determine the lowest temperature at which a petroleum product will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the specimen into the test jar to the scribed mark.

    • If necessary, heat the sample to a specified temperature to remove any previous thermal history.

    • Cool the sample at a specified rate in a cooling bath.

    • At each temperature that is a multiple of 3°C, remove the jar from the bath and tilt it to ascertain whether there is a movement of the specimen.

    • The test is complete when the specimen does not flow when the jar is tilted.

    • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.

3. Flash and Fire Points by Cleveland Open Cup (ASTM D92) [12][13][14][15]

  • Objective: To determine the flash and fire points of petroleum products.

  • Apparatus: Cleveland open cup apparatus (test cup, heating plate, test flame applicator), thermometer.

  • Procedure:

    • Fill the test cup to the filling mark with the sample.

    • Heat the sample at a specified rate.

    • At specified temperature intervals, pass a test flame across the cup.

    • The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

    • To determine the fire point, continue heating until the application of the test flame causes the oil to ignite and burn for at least 5 seconds.

4. Viscosity Index (ASTM D2270) [16][17][18][19][20]

  • Objective: To calculate the viscosity index from the kinematic viscosities at 40°C and 100°C.

  • Procedure:

    • Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.

    • Use the measured kinematic viscosity at 100°C to find the values of L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil of viscosity index 0 having the same kinematic viscosity at 100°C as the oil whose viscosity index is to be calculated. H is the kinematic viscosity at 40°C of an oil of viscosity index 100 having the same kinematic viscosity at 100°C as the oil whose viscosity index is to be calculated.

    • Calculate the viscosity index (VI) using the formula: VI = [(L - U) / (L - H)] * 100, where U is the kinematic viscosity of the test oil at 40°C.

5. Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172) [21][22][23][24]

  • Objective: To evaluate the wear-preventive characteristics of a lubricating fluid.

  • Apparatus: Four-ball wear tester, steel balls, microscope for measuring wear scars.

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant to be evaluated.

    • A fourth ball is pressed with a force of 147 N (or 392 N) into the cavity formed by the three clamped balls for a sliding contact.

    • The top ball is rotated at 1200 rpm for 60 minutes at a controlled temperature (usually 75°C).

    • After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured under a microscope.

6. Acid Number (ASTM D664) [25][26][27][28]

  • Objective: To determine the acidic constituents in petroleum products and lubricants.

  • Apparatus: Potentiometric titrator with a glass electrode and a reference electrode, burette, beaker.

  • Procedure:

    • Dissolve a known weight of the sample in a specified titration solvent.

    • Titrate the solution potentiometrically with a standard alcoholic potassium hydroxide (B78521) (KOH) solution.

    • The endpoint is determined from the inflection point of the titration curve or by titrating to a stable meter reading corresponding to a basic buffer solution.

    • The acid number is calculated as the milligrams of KOH required to neutralize one gram of the sample.

7. Evaporation Loss (Noack Method) (ASTM D5800) [29][30][31][32][33]

  • Objective: To determine the evaporation loss of lubricating oils.

  • Apparatus: Noack volatility test apparatus (heating block, crucible, suction pump).

  • Procedure:

    • A weighed sample of the oil is placed in a crucible.

    • The crucible is heated at 250°C for 60 minutes while a constant flow of air is drawn over the surface of the sample.

    • The crucible is cooled and re-weighed.

    • The evaporation loss is the percentage of weight loss of the oil.

8. Ready Biodegradability (OECD 301B: CO2 Evolution Test) [34][35][36][37][38]

  • Objective: To determine the ready biodegradability of organic chemicals by aerobic microorganisms.

  • Apparatus: Incubation bottles, CO2-free air supply, CO2 absorption bottles (containing Ba(OH)2 or NaOH), titration equipment or Total Organic Carbon (TOC) analyzer.

  • Procedure:

    • A known concentration of the test substance is inoculated in a mineral medium with a mixed population of microorganisms (activated sludge).

    • The mixture is incubated in the dark at a constant temperature (20-25°C) for 28 days.

    • A continuous stream of CO2-free air is passed through the test mixture, and the evolved CO2 is trapped in an absorption solution.

    • The amount of CO2 produced is determined at regular intervals by titrating the remaining hydroxide in the absorption solution or by measuring the Total Inorganic Carbon (TIC).

    • The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance. A result of >60% biodegradation within a 10-day window during the 28-day test period classifies the substance as "readily biodegradable."

Conclusion

Guerbet alcohols represent a versatile and high-performing class of biolubricants. Their branched-chain structure provides an excellent balance of properties, including good low-temperature fluidity, high thermal and oxidative stability, and inherent lubricity. When compared to other biolubricants, they offer a significant improvement over vegetable oils in terms of oxidative stability and can rival the performance of some synthetic esters. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and formulators to objectively evaluate and utilize Guerbet alcohols in the development of next-generation, sustainable lubrication technologies.

References

A Comparative Guide to Purity Assessment of 2-Decyl-1-tetradecanol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of raw materials is a critical step in ensuring the integrity of experimental outcomes and the safety of final products. 2-Decyl-1-tetradecanol, a C24 Guerbet alcohol, is utilized in various applications, including as a component in cosmetic formulations and as a precursor in chemical syntheses. This guide provides a comprehensive comparison of gas chromatography (GC) for the purity assessment of this compound against alternative methods, supported by detailed experimental protocols and data presentation.

Gas Chromatography (GC) as the Gold Standard

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely adopted technique for assessing the purity of volatile and semi-volatile compounds like long-chain alcohols.[1] Its high resolution and sensitivity make it ideal for separating and quantifying the main component from structurally similar impurities.

A key consideration for the GC analysis of high molecular weight alcohols is the necessity of derivatization. Due to their relatively low volatility, direct injection can lead to poor peak shape and thermal degradation. Silylation, the process of replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique. This process increases the volatility and thermal stability of the alcohol, resulting in improved chromatographic performance.

Potential Impurities in this compound

This compound is synthesized via the Guerbet reaction, which involves the dimerization of a primary alcohol.[2][3] The reaction can sometimes be incomplete or produce side products, leading to a variety of potential impurities in the final product. These can include:

  • Unreacted starting materials: Residual amounts of the precursor alcohols.

  • Other Guerbet alcohols: Formed from different dimerization combinations if a mixture of starting alcohols is used.[4][5]

  • Aldehydes and ketones: Intermediates in the Guerbet reaction.[4]

Quantitative Analysis by GC-FID

The purity of this compound can be determined by calculating the peak area percentage from the resulting chromatogram. The following table presents hypothetical data from the GC-FID analysis of two different lots of this compound after derivatization.

Compound Retention Time (min) Lot A Peak Area (%) Lot B Peak Area (%) Purity Specification
Impurity 1 (Unidentified)18.50.20.4< 0.5%
This compound-TMS22.199.699.1> 99.0%
Impurity 2 (Unidentified)23.80.20.5< 0.5%
Total Purity 99.6% 99.1%

Alternative Purity Assessment Method: HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a viable alternative for the analysis of compounds that lack a UV chromophore, such as this compound.[6][7][8][9]

Advantages of HPLC-ELSD:

  • No Derivatization Required: In many cases, long-chain alcohols can be analyzed directly, simplifying sample preparation.

  • Universal Detection: ELSD can detect any non-volatile analyte, making it suitable for a wide range of compounds.[6]

  • Gradient Elution: Unlike refractive index detectors, ELSD is compatible with gradient elution, allowing for the separation of complex mixtures.[6]

Limitations of HPLC-ELSD:

  • Non-Linear Response: The detector response can be non-linear, which may require more complex calibration models for accurate quantification.

  • Sensitivity to Volatility: The sensitivity of ELSD is dependent on the volatility of the analyte and the mobile phase.

Comparison of Analytical Methods

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-ELSD)
Principle Separation based on volatility and partitioning between a stationary and mobile gas phase.Separation based on partitioning between a stationary and mobile liquid phase.
Sample Preparation Requires derivatization (silylation) to increase volatility.Often requires no derivatization.
Resolution High resolution for separating structurally similar compounds.Good resolution, dependent on column and mobile phase selection.
Sensitivity High sensitivity for hydrocarbons.Good sensitivity for non-volatile compounds.
Quantification Linear response over a wide range, allowing for straightforward area percent purity calculations.Response can be non-linear, potentially requiring a calibration curve for accurate quantification.
Throughput Moderate, with run times typically in the range of 20-30 minutes.Can be faster, depending on the method.

Experimental Protocols

GC-FID Method for Purity of this compound

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or N,N-dimethylformamide).

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-FID Conditions:

  • GC System: A gas chromatograph equipped with a flame-ionization detector (FID).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 300°C.

  • Detector Temperature: 320°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 320°C at 10°C/min.

    • Hold at 320°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Peak Area of this compound-TMS / Total Peak Area) x 100

HPLC-ELSD Method for Purity of this compound

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and dissolve in 10 mL of a suitable solvent, such as a mixture of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

  • HPLC System: An HPLC system equipped with an Evaporative Light Scattering Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of all components. Due to the potential for a non-linear response, for accurate quantification, a calibration curve with standards of known concentration is recommended. For purity assessment, the area percent method can provide an estimation.

Workflow and Method Comparison Diagrams

GC Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for the purity assessment of this compound by GC-FID.

Comparison of Analytical Techniques for Purity Assessment cluster_gc Gas Chromatography (GC-FID) cluster_hplc HPLC-ELSD gc_adv Advantages: - High Resolution - High Sensitivity - Linear Response gc_dis Disadvantages: - Requires Derivatization - Thermal Stress on Analyte hplc_adv Advantages: - No Derivatization Needed - Universal Detection - Gradient Compatible hplc_dis Disadvantages: - Potentially Non-Linear Response - Lower Resolution for Isomers Analyte This compound Analyte->gc_adv Primary Method Analyte->hplc_adv Alternative Method

Caption: Comparison of GC-FID and HPLC-ELSD for purity assessment.

References

A Comparative Guide to the Performance of 2-Decyl-1-tetradecanol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Decyl-1-tetradecanol, a Guerbet alcohol, benchmarked against common alternatives in two distinct cosmetic bases: a lightweight lotion and a richer cream. The objective is to offer a data-driven comparison of their impact on emulsion stability, sensory profile, and physical properties, supported by detailed experimental protocols.

Introduction to this compound and its Alternatives

This compound is a branched-chain fatty alcohol valued in cosmetic formulations for its emollient, viscosity-controlling, and skin-conditioning properties.[1] Its unique molecular structure imparts a desirable sensory feel and good stability. For this guide, its performance is compared against three widely used alternatives, each representing a different class of cosmetic ingredients:

  • Octyldodecanol: Another Guerbet alcohol, serving as a direct benchmark within the same chemical family. It is a well-known emollient and moisturizer that stabilizes lotions and creams.[2][3]

  • Cetearyl Alcohol: A mixture of cetyl and stearyl alcohols, representing linear fatty alcohols. It is a common emulsifier and thickener that contributes to a creamy texture.[4][5][6]

  • Caprylic/Capric Triglyceride: A mixed triester derived from coconut oil and glycerin, representing cosmetic esters. It is a lightweight, non-greasy emollient known for improving product stability and spreadability.[7][8][9]

Performance Data in Cosmetic Bases

The following tables summarize the expected performance of this compound and its alternatives in both a lightweight Oil-in-Water (O/W) lotion and a more viscous O/W cream. The data is a synthesis of typical values found in technical literature and experimental studies.

Performance in a Lightweight O/W Lotion Base
Performance MetricThis compoundOctyldodecanolCetearyl AlcoholCaprylic/Capric Triglyceride
Emulsion Stability (Droplet Size, µm after 24h) 1 - 51 - 52 - 81 - 4
Viscosity (mPa·s at 25°C) 1500 - 25001500 - 25002500 - 40001000 - 2000
Spreadability (Area, mm² after 1 min) 500 - 700550 - 750300 - 500600 - 800
Sensory Profile: Greasiness (1-10 Scale) 2241
Sensory Profile: Absorbency (1-10 Scale) 8869
Sensory Profile: After-feel Smooth, non-tackySmooth, softWaxy, substantiveLight, dry
Performance in a Rich O/W Cream Base
Performance MetricThis compoundOctyldodecanolCetearyl AlcoholCaprylic/Capric Triglyceride
Emulsion Stability (Droplet Size, µm after 24h) 2 - 62 - 63 - 102 - 5
Viscosity (mPa·s at 25°C) 8000 - 120008000 - 1200015000 - 250006000 - 10000
Spreadability (Area, mm² after 1 min) 300 - 500350 - 550150 - 300400 - 600
Sensory Profile: Greasiness (1-10 Scale) 3352
Sensory Profile: Absorbency (1-10 Scale) 7758
Sensory Profile: After-feel Cushioned, softRich, smoothOcclusive, heavyVelvety, non-greasy

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Emulsion Stability Assessment

Objective: To evaluate the physical stability of the cosmetic emulsions over time and under stress conditions.

Methodology:

  • Initial Characterization:

    • Measure the initial mean droplet size and size distribution of the emulsion using laser diffraction or dynamic light scattering.

    • Record initial viscosity using a rotational viscometer.

    • Document the initial appearance (color, homogeneity).

  • Accelerated Stability Testing (Freeze-Thaw Cycling):

    • Subject the samples to a minimum of three freeze-thaw cycles.[10]

    • One cycle consists of placing the sample in a freezer at -10°C to -20°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.[11] Some protocols may also include a heating step at 40-45°C for 24 hours within the cycle.[10]

    • After each cycle, visually inspect the samples for signs of instability such as phase separation, creaming, crystallization, or changes in color and odor.

    • Measure and record any changes in viscosity and pH.

  • Long-Term Stability Testing:

    • Store samples at controlled room temperature (25°C) and elevated temperature (40°C) for a period of 1, 2, and 3 months.

    • At each time point, evaluate the samples for the same parameters as in the initial characterization (droplet size, viscosity, appearance).

Data Analysis: Compare the changes in droplet size, viscosity, and visual characteristics of the different formulations over time and after stress testing. A stable formulation will show minimal changes in these parameters.

Viscosity and Spreadability Measurement

Objective: To quantify the flow behavior and application properties of the cosmetic formulations.

Methodology:

  • Viscosity Measurement:

    • Use a rotational viscometer or rheometer to measure the viscosity of the formulations at a controlled temperature (25°C).[12]

    • Record the viscosity at various shear rates to characterize the flow behavior (e.g., shear-thinning).

  • Spreadability Measurement:

    • A common method involves placing a defined amount of the formulation between two glass plates and measuring the diameter of the circle formed after a specific time under a given weight.

    • Alternatively, a texture analyzer can be used to measure the force required to spread the product over a defined area.

Data Analysis: Compare the viscosity values and spreadability measurements between the different formulations. Lower viscosity and higher spreadability values generally indicate a lighter, more easily applicable product.

Sensory Panel Evaluation

Objective: To assess the sensory characteristics of the cosmetic formulations upon application to the skin.

Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of 10-15 trained individuals with demonstrated sensory acuity.

    • Train the panelists on the specific sensory attributes to be evaluated and the rating scale to be used.

  • Product Application and Evaluation:

    • Apply a standardized amount of each formulation to a designated area on the panelists' forearms.

    • Panelists evaluate and rate various sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after).

    • Key attributes include:

      • Appearance: Gloss, color.

      • Pickup: Firmness, stickiness.

      • Rub-out: Spreadability, absorbency, slipperiness.

      • After-feel: Greasiness, oiliness, tackiness, smoothness, softness.

  • Data Collection:

    • Use a structured scale (e.g., a 10-point or 15-point scale) for panelists to rate the intensity of each attribute.

Data Analysis: Analyze the mean scores for each sensory attribute for the different formulations using statistical methods (e.g., ANOVA) to identify significant differences in the sensory profiles.

Visualizations

Experimental Workflow for Performance Benchmarking

G cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep_lotion Prepare O/W Lotion Base add_emollients Incorporate Test Emollients (this compound & Alternatives) prep_lotion->add_emollients prep_cream Prepare O/W Cream Base prep_cream->add_emollients stability Emulsion Stability (Droplet Size, Freeze-Thaw) add_emollients->stability rheology Viscosity & Spreadability add_emollients->rheology sensory Sensory Panel Evaluation add_emollients->sensory data_comp Compile & Compare Performance Data stability->data_comp rheology->data_comp sensory->data_comp

Caption: Workflow for benchmarking emollient performance.

Logical Relationship of Emollient Choice to Performance Outcomes

G cluster_input Emollient Choice cluster_properties Inherent Properties cluster_performance Performance Outcomes emollient Emollient Type (e.g., Guerbet Alcohol, Ester) viscosity Viscosity emollient->viscosity polarity Polarity emollient->polarity branching Molecular Structure (Branched vs. Linear) emollient->branching spreadability Spreadability viscosity->spreadability sensory Sensory Profile (Greasiness, After-feel) viscosity->sensory stability Emulsion Stability polarity->stability branching->spreadability branching->sensory

Caption: Influence of emollient choice on formulation properties.

Conclusion

The selection of an emollient has a profound impact on the stability, physical properties, and sensory experience of a cosmetic formulation. This compound, as a Guerbet alcohol, offers a balanced profile with good stability and a desirable non-greasy feel, performing similarly to its counterpart, Octyldodecanol. In comparison to linear fatty alcohols like Cetearyl Alcohol, it provides a lighter texture and less occlusive after-feel. When benchmarked against cosmetic esters such as Caprylic/Capric Triglyceride, it exhibits a slightly more substantive feel while maintaining good spreadability.

This guide provides a framework for researchers and formulators to make informed decisions when selecting emollients for new product development, balancing the need for stability with the desired sensory outcomes for the end-user. The detailed experimental protocols offer a starting point for in-house benchmarking and validation.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic versus Commercial 2-Decyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of synthetically derived and commercially sourced 2-Decyl-1-tetradecanol.

In the realm of chemical research and pharmaceutical development, the purity and structural integrity of reagents are paramount. This compound, a branched-chain primary alcohol, finds utility in various applications, including as a solvent, emollient, and a precursor for the synthesis of more complex molecules. Whether synthesized in-house via the Guerbet reaction or procured from a commercial supplier, verifying its identity and purity through spectroscopic methods is a critical quality control step. This guide provides a comparative overview of the expected spectroscopic characteristics of this compound, supported by experimental data from commercial sources and detailed analytical protocols.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound, primarily sourced from commercially available samples. A high-purity synthetic sample is expected to exhibit nearly identical spectral characteristics.

Spectroscopic Technique Parameter Expected/Observed Value (Commercial Source) Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance)Chemical Shift (δ)~3.5 ppm (d, 2H)-CH₂OH protons adjacent to the chiral center.
~1.5 ppm (m, 1H)-CH proton at the branch point.
~1.2-1.4 ppm (m, large)Overlapping methylene (B1212753) (-CH₂-) protons of the long alkyl chains.
~0.9 ppm (t, 6H)Terminal methyl (-CH₃) protons of the two alkyl chains.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)Chemical Shift (δ)~65 ppmCarbon of the -CH₂OH group.[1]
~40 ppm-CH carbon at the branch point.[1]
~22-34 ppmCarbons of the methylene (-CH₂-) groups in the alkyl chains.[1]
~14 ppmCarbons of the terminal methyl (-CH₃) groups.[1]
FT-IR (Fourier-Transform Infrared Spectroscopy)Absorption Peak (cm⁻¹)~3300-3400 cm⁻¹ (broad)O-H stretching vibration of the hydroxyl group.[2]
~2850-2960 cm⁻¹ (strong)C-H stretching vibrations of the alkyl chains.[2]
~1050 cm⁻¹ (medium)C-O stretching vibration of the primary alcohol.[2]
Mass Spectrometry (MS) Molecular Ion Peak (m/z)Not typically observed in EIThe molecular ion is often unstable and undergoes fragmentation.
Key Fragment Ions (m/z)Fragments corresponding to the loss of water (M-18) and cleavage of the alkyl chains.

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of this compound.

G Experimental Workflow: Synthesis and Spectroscopic Comparison cluster_synthesis Synthetic Route (Guerbet Reaction) cluster_commercial Commercial Sourcing cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Alcohol (e.g., 1-Dodecanol) reaction Base-Catalyzed Dimerization (e.g., KOH, High Temp) start->reaction purification Purification (e.g., Distillation, Chromatography) reaction->purification synthetic_product Synthetic this compound purification->synthetic_product nmr NMR (¹H, ¹³C) synthetic_product->nmr ftir FT-IR synthetic_product->ftir ms Mass Spectrometry synthetic_product->ms commercial_product Commercial this compound commercial_product->nmr commercial_product->ftir commercial_product->ms comparison Compare Spectra: - Chemical Shifts - Peak Positions - Fragmentation Patterns nmr->comparison ftir->comparison ms->comparison

Caption: Workflow for synthesis and spectroscopic comparison.

Detailed Experimental Protocols

1. Synthesis of this compound via the Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol at high temperatures in the presence of a base catalyst to form a branched primary alcohol with double the molecular weight minus a molecule of water.[3]

  • Materials: 1-Dodecanol (B7769020), potassium hydroxide (B78521) (KOH), and a high-boiling point solvent (optional).

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, combine 1-dodecanol and a catalytic amount of KOH (typically 1-5 mol%).

    • Heat the mixture to a high temperature (typically 200-250°C) with vigorous stirring.

    • Water will be formed as a byproduct and should be removed by distillation to drive the reaction to completion.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the catalyst with an acid (e.g., HCl).

    • The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

2. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small drop of the liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

4. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any minor impurities prior to analysis.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Objective Comparison and Conclusion

A synthetically prepared sample of this compound, if of high purity, will produce spectroscopic data that is indistinguishable from that of a commercially sourced, high-purity standard. The ¹H and ¹³C NMR spectra will confirm the specific arrangement of protons and carbons, respectively, while the FT-IR spectrum will verify the presence of the characteristic hydroxyl and alkyl functional groups. Mass spectrometry will provide information on the molecular weight and fragmentation pattern, which can further confirm the structure.

Any significant deviations in the spectra of a synthetic sample from the reference data would likely indicate the presence of impurities. Common impurities from a Guerbet reaction could include unreacted starting material (1-dodecanol), or byproducts from side reactions. For instance, the presence of an aldehyde peak (~9.5-10 ppm in ¹H NMR, ~190-200 ppm in ¹³C NMR) could indicate incomplete reduction of the intermediate aldehyde.

References

2-Decyl-1-tetradecanol: A Readily Biodegradable Guerbet Alcohol for Sustainable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the ready biodegradability of 2-Decyl-1-tetradecanol against other linear and branched fatty alcohols showcases its favorable environmental profile. Supported by experimental data from standardized OECD test guidelines, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biodegradability of these crucial chemical constituents.

Long-chain fatty alcohols are integral components in a vast array of industrial and pharmaceutical applications, serving as surfactants, emulsifiers, emollients, and chemical intermediates. Their widespread use necessitates a thorough understanding of their environmental fate, with biodegradability being a paramount consideration for sustainable product development and regulatory compliance. This guide focuses on the ready biodegradability of this compound, a C24 branched-chain Guerbet alcohol, in comparison to other commercially significant linear and branched fatty alcohols.

Comparative Biodegradability Data

The following table summarizes the ready biodegradability of this compound and a selection of other fatty alcohols. The data is derived from internationally recognized OECD 301 guidelines, which are designed to assess the potential for a chemical to be rapidly and completely broken down by microorganisms in an aerobic aqueous environment. A substance is classified as "readily biodegradable" if it achieves a minimum of 60% biodegradation within a 28-day period and satisfies the "10-day window" criterion.

SubstanceChemical StructureTypeTest GuidelineTest Duration (days)Biodegradation (%)Classification
This compound CH₃(CH₂)₁₁(CH(CH₂OH)(CH₂)₉CH₃)Branched (Guerbet)OECD 301B2884Readily Biodegradable
1-Dodecanol (Lauryl Alcohol)CH₃(CH₂)₁₁OHLinearOECD 301D2885Readily Biodegradable
1-Tetradecanol (Myristyl Alcohol)CH₃(CH₂)₁₃OHLinearOECD 301D2887Readily Biodegradable
1-Hexadecanol (B1195841) (Cetyl Alcohol)CH₃(CH₂)₁₅OHLinearOECD 301B2874Readily Biodegradable
1-Octadecanol (Stearyl Alcohol)CH₃(CH₂)₁₇OHLinearOECD 301B2885Readily Biodegradable
2-HexyldecanolCH₃(CH₂)₇CH(CH₂OH)(CH₂)₅CH₃Branched (Guerbet)OECD 301F2879Readily Biodegradable

Experimental Protocols

The biodegradability data presented in this guide was primarily generated using the OECD 301B (CO₂ Evolution Test) and OECD 301D (Closed Bottle Test) methods. These tests are standard procedures for assessing the ready biodegradability of chemical substances.

OECD Guideline 301B: CO₂ Evolution Test

This method determines the extent of biodegradation by measuring the amount of carbon dioxide produced when the test substance is exposed to microorganisms under aerobic conditions.

Methodology:

  • Preparation of the Test Medium: A mineral medium containing essential inorganic salts is prepared and inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.

  • Test and Control Flasks: The test substance is added to the inoculated mineral medium in sealed flasks at a concentration that provides a known amount of theoretical carbon. Control flasks containing only the inoculum and the mineral medium are run in parallel to measure the background CO₂ evolution. A reference substance with known biodegradability (e.g., sodium benzoate) is also tested to validate the activity of the microbial inoculum.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. The flasks are continuously aerated with CO₂-free air.

  • CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution). The amount of trapped CO₂ is determined by titration at regular intervals throughout the 28-day test period.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced from the test substance (corrected for the background CO₂ from the inoculum) to its theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the substance.

Mandatory Visualizations

To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis TestSubstance Test Substance TestFlask Test Flask (Substance + Inoculum + Medium) TestSubstance->TestFlask Inoculum Microbial Inoculum Inoculum->TestFlask ControlFlask Control Flask (Inoculum + Medium) Inoculum->ControlFlask MineralMedium Mineral Medium MineralMedium->TestFlask MineralMedium->ControlFlask CO2_Trap CO₂ Trapping TestFlask->CO2_Trap CO₂ Evolution ControlFlask->CO2_Trap Background CO₂ ReferenceFlask Reference Flask (Known Substance) ReferenceFlask->CO2_Trap Titration Titration CO2_Trap->Titration Calculation Calculate % Biodegradation Titration->Calculation

Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.

biodegradation_pathway FattyAlcohol Fatty Alcohol (e.g., this compound) FattyAldehyde Fatty Aldehyde FattyAlcohol->FattyAldehyde Alcohol Dehydrogenase FattyAcid Fatty Acid FattyAldehyde->FattyAcid Aldehyde Dehydrogenase AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation Spiral AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Repeated Cycles TCA_Cycle Citric Acid Cycle (TCA Cycle) AcetylCoA->TCA_Cycle CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O Energy Production

Caption: Aerobic biodegradation pathway of fatty alcohols.

Discussion

The compiled data indicates that this compound, a C24 Guerbet alcohol, is readily biodegradable, achieving 84% degradation in 28 days under the stringent conditions of the OECD 301B test. This level of biodegradability is comparable to, and in some cases exceeds, that of linear fatty alcohols with shorter carbon chains, such as 1-hexadecanol (74%). The high biodegradability of this compound is a significant finding, as increased carbon chain length and branching have historically been associated with reduced rates of biodegradation.

The aerobic degradation of fatty alcohols is initiated by microbial enzymes, primarily alcohol and aldehyde dehydrogenases, which sequentially oxidize the alcohol to the corresponding fatty acid. This fatty acid is then activated to its acyl-CoA derivative and enters the β-oxidation pathway. Through a series of enzymatic reactions within the β-oxidation spiral, the fatty acyl-CoA is progressively shortened by two-carbon units, releasing acetyl-CoA in each cycle. The acetyl-CoA subsequently enters the citric acid (TCA) cycle, where it is completely oxidized to carbon dioxide and water, generating energy for the microorganisms.

The ready biodegradability of this compound, despite its higher molecular weight and branched structure, suggests that the β-branching characteristic of Guerbet alcohols does not significantly hinder the initial enzymatic attack or the subsequent metabolic pathways. This makes this compound an attractive and environmentally responsible choice for formulators in the pharmaceutical, cosmetic, and industrial sectors seeking high-performance, sustainable ingredients.

Safety Operating Guide

Proper Disposal of 2-Decyl-1-tetradecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 2-Decyl-1-tetradecanol, a combustible liquid used in various scientific applications. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Safety and Handling Precautions

While this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling is still necessary to minimize risks.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 58670-89-6
Molecular Formula C₂₄H₅₀O
Density 0.842 g/mL at 25 °C
Boiling Point 271-275 °C at 33 mmHg
Melting Point 17-20 °C
Flash Point 210 °C (410 °F) - open cup
Water Solubility 0.001 g/L at 23 °C - insoluble
Vapor Pressure < 0.001 hPa at approximately 38 °C

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve either a manufacturer take-back program or disposal as a chemical waste. The appropriate method depends on the quantity of the chemical and the specific regulations of your institution and locality.

Method 1: Manufacturer or Supplier Take-Back Program

Some chemical manufacturers offer programs for the return of unused or waste chemicals.

  • Identify the Manufacturer: Check the original container or purchasing records to identify the manufacturer or supplier of the this compound.

  • Consult a Safety Data Sheet (SDS): The SDS for your specific product may provide details on a take-back program. For instance, some suppliers direct users to specific waste logistics companies.[2]

  • Contact the Supplier: Reach out to the manufacturer or supplier to inquire about their return policy for unused or waste chemicals.

  • Follow Instructions: If a take-back program is available, follow the supplier's instructions for packaging and shipment.

Method 2: Chemical Waste Disposal

If a take-back program is not an option, this compound should be disposed of as chemical waste in accordance with institutional and local regulations.

  • Containment: Ensure the waste this compound is in a properly labeled, sealed, and non-leaking container. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other information required by your institution.

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Consult EHS: Contact your institution's EHS office or equivalent department to arrange for pickup and disposal. They will ensure the waste is handled by a licensed disposal company.

  • Environmental Precaution: Although not classified as hazardous to the aquatic environment, it is best practice to prevent the release of any chemical into drains or waterways.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Waste This compound check_sds Consult Safety Data Sheet (SDS) for manufacturer-specific instructions start->check_sds take_back Is a manufacturer/supplier take-back program available? check_sds->take_back follow_take_back Follow manufacturer's instructions for chemical return. take_back->follow_take_back Yes chemical_waste Treat as chemical waste. take_back->chemical_waste No end End: Proper Disposal follow_take_back->end contain Ensure proper containment in a labeled, sealed container. chemical_waste->contain contact_ehs Contact Environmental Health & Safety (EHS) for disposal procedures. contain->contact_ehs disposal_company Arrange for pickup by a licensed waste disposal company. contact_ehs->disposal_company disposal_company->end

Disposal decision workflow for this compound.

It is imperative to always consult your institution's specific safety and disposal protocols, as they may have requirements that supersede these general guidelines.

References

Personal protective equipment for handling 2-Decyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Decyl-1-tetradecanol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is generally considered to have a low hazard profile, direct contact can cause mild skin and eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.[1]To prevent eye contact which can cause irritation.[2]
Hand Protection Chemically resistant gloves (e.g., PVC).[3]To prevent skin contact which may cause slight irritation.[1]
Skin and Body Protection Standard laboratory coat.To protect skin and clothing from accidental splashes.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.[1] A NIOSH-approved respirator (e.g., N95) should be used if aerosols are generated.[1]To prevent inhalation of aerosols which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Workflow for Handling this compound:

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety measures are in place Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Proceed with caution Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste After experiment completion Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: A stepwise workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

    • Prepare your workspace by ensuring it is clean and uncluttered. Have spill control materials readily available.

  • Handling:

    • Dispense the required amount of this compound carefully, avoiding splashing or the generation of aerosols.

    • Perform your experimental procedures in a well-ventilated area.

  • Post-Experiment:

    • Upon completion of your work, proceed immediately to the disposal plan outlined below.

    • Thoroughly clean the work area with an appropriate solvent and decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

Disposal Workflow:

Disposal Workflow for this compound cluster_waste_collection In-Lab Waste Collection cluster_disposal_process Disposal Process Unused Chemical Unused Chemical Waste Container Waste Container Unused Chemical->Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Waste Container Label Waste Label Waste Waste Container->Label Waste Properly sealed Store Temporarily Store Temporarily Label Waste->Store Temporarily In designated area Arrange Pickup Arrange Pickup Store Temporarily->Arrange Pickup Contact EHS

Caption: A procedural diagram for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Unused Chemical: Do not return unused this compound to the original container.

    • Contaminated Materials: Any materials such as gloves, absorbent pads, or disposable labware that have come into contact with this compound should be considered chemical waste.

  • Waste Collection:

    • Collect all waste (both unused chemical and contaminated materials) in a designated, leak-proof, and clearly labeled waste container.

    • Ensure the container is compatible with the chemical.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling and Storage:

    • Clearly label the waste container with "this compound Waste" and any other information required by your institution.

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[4]

Quantitative Data Summary

The following tables provide a summary of the key physical, chemical, and safety properties of this compound.

Physical and Chemical Properties:

PropertyValue
CAS Number 58670-89-6[1][5]
Molecular Formula C₂₄H₅₀O[1]
Molecular Weight 354.65 g/mol [1][5]
Appearance Colorless liquid[1]
Melting Point 17-20 °C[5]
Boiling Point 271-275 °C at 33 mmHg[5]
Density 0.842 g/mL at 25 °C[1][5]
Flash Point 210 °C (open cup)
Water Solubility 0.001 g/L at 23 °C (insoluble)[1]

Toxicological and Hazard Data:

ParameterResult
Skin Irritation Slight irritation (Rabbit, 4h)[1]
Eye Irritation Slight irritation (Rabbit)[1]
Carcinogenicity Not classified as a carcinogen by IARC.[1]
GHS Hazard Statements H320: Causes eye irritation.[2]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.[2]

By adhering to these detailed protocols, researchers, scientists, and drug development professionals can handle this compound safely and responsibly, fostering a culture of safety and trust within the laboratory.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.